Helioxanthin
Description
This compound has been reported in Hypoestes purpurea, Phoebe formosana, and other organisms with data available.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-(1,3-benzodioxol-5-yl)-9H-[2]benzofuro[6,5-g][1,3]benzodioxol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O6/c21-20-12-5-10-2-4-15-19(26-9-24-15)18(10)17(13(12)7-22-20)11-1-3-14-16(6-11)25-8-23-14/h1-6H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBRYHUFFFYTGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C3C=CC4=C(C3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172321 | |
| Record name | Helioxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18920-47-3 | |
| Record name | Helioxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018920473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Helioxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Helioxanthin: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helioxanthin is a naturally occurring arylnaphthalene lignan lactone that has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Natural Sources of this compound
This compound has been identified and isolated from two primary botanical sources:
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Taiwania cryptomerioides Hayata: A large coniferous tree native to eastern Asia. This compound is found in the heartwood of this species.
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Heliopsis helianthoides (L.) Sweet var. scabra: A species of flowering plant in the sunflower family, commonly known as the false sunflower. This compound is present in the roots of this plant.[1]
While both species are confirmed sources, the concentration and ease of extraction may vary depending on factors such as the age of the plant, geographical location, and harvesting time.
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, partitioning, and chromatographic purification. The following protocol is a composite methodology based on the successful isolation of lignans from plant materials, with specific details derived from the reported extraction of this compound from Heliopsis helianthoides var. scabra.
I. Extraction and Partitioning
This initial phase aims to obtain a crude extract enriched with lignans, including this compound.
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Preparation of Plant Material:
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For Heliopsis helianthoides var. scabra, fresh roots are harvested, cleaned, and finely chopped or ground to increase the surface area for solvent penetration.
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For Taiwania cryptomerioides, the heartwood is mechanically ground into a coarse powder.
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Solvent Extraction:
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The prepared plant material is subjected to exhaustive extraction with methanol at room temperature. Maceration with intermittent shaking or sonication can be employed to enhance extraction efficiency.
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The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.
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Solvent-Solvent Partitioning:
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The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity.
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A key step in the isolation of this compound involves partitioning with chloroform. The chloroform-soluble fraction will contain the less polar compounds, including the arylnaphthalene lignan lactones.[1]
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The chloroform fraction is collected and concentrated in vacuo to yield a chloroform-soluble partition enriched in this compound.
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II. Chromatographic Purification
The enriched chloroform fraction is then subjected to one or more chromatographic techniques to isolate this compound to a high degree of purity.
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Column Chromatography:
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The chloroform-soluble partition is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
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The column is eluted with a gradient of a non-polar solvent (e.g., n-hexane) and a moderately polar solvent (e.g., ethyl acetate).
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Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v) and visualized under UV light.
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Fractions containing the compound with an Rf value corresponding to a this compound standard are pooled and concentrated.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC):
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For final purification, the semi-purified fraction from column chromatography can be subjected to preparative reverse-phase HPLC (RP-HPLC).
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A C18 column is typically used with a mobile phase consisting of a gradient of water and an organic solvent such as methanol or acetonitrile.
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The elution is monitored by a UV detector at a wavelength where this compound exhibits strong absorbance.
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The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.
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Data Presentation
The following table summarizes the key quantitative data that should be recorded during the isolation and purification of this compound. The values presented are illustrative and will vary depending on the specific experimental conditions and the source material.
| Parameter | Value | Method of Determination |
| Starting Plant Material (dry weight) | e.g., 500 g | Gravimetric |
| Crude Methanol Extract Yield | e.g., 50 g (10%) | Gravimetric |
| Chloroform-Soluble Partition Yield | e.g., 10 g (2%) | Gravimetric |
| Final Yield of Pure this compound | e.g., 100 mg (0.02%) | Gravimetric |
| Purity of this compound | >98% | HPLC, qNMR |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural sources.
Proposed Biosynthetic Pathway
This compound belongs to the arylnaphthalene lignan class of compounds. Its biosynthesis is believed to proceed through the phenylpropanoid pathway, involving the dimerization of two C6-C3 units. The following diagram outlines a plausible biosynthetic pathway leading to the arylnaphthalene lignan core structure.
References
Helioxanthin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Helioxanthin, a naturally occurring lignan, has garnered significant attention within the scientific community for its potent antiviral properties, particularly against the Hepatitis B virus (HBV). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectral properties, and the molecular mechanism of action of this compound. Detailed experimental protocols for its synthesis and biological evaluation are also presented, alongside visualizations of key signaling pathways to facilitate a deeper understanding of its therapeutic potential.
Chemical Structure and Identification
This compound is a complex heterocyclic compound with the systematic IUPAC name 10-(1,3-benzodioxol-5-yl)-9H-[1]benzofuro[6,5-g][2][3]benzodioxol-7-one. Its chemical structure is characterized by a fused ring system, establishing it as a member of the lignan class of natural products.
| Identifier | Value |
| Molecular Formula | C₂₀H₁₂O₆ |
| Molecular Weight | 348.31 g/mol |
| CAS Number | 18920-47-3 |
| SMILES | O=C1OCC2=C(C3=CC=C(OCO4)C4=C3)C5=C6OCOC6=CC=C5C=C21 |
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its application in research and drug development. The following tables summarize the available data.
Physicochemical Properties
| Property | Value | Source |
| Appearance | Off-white to yellow solid | [MedchemExpress] |
| Solubility | Soluble in DMSO | [MedchemExpress] |
| XlogP | 3.8 | [PubChem] |
Spectral Properties
Note: Specific experimental spectral data (¹H NMR, ¹³C NMR, IR, UV-Vis) for this compound are not detailed in the currently available public literature. The following represents a general expectation for the characteristic signals based on its chemical structure.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons, methylene protons of the dioxole groups, and protons of the furanone ring. |
| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbon, and carbons of the heterocyclic rings. |
| IR | Characteristic absorption bands for C=O (lactone), C-O-C (ether), and aromatic C-H and C=C stretching vibrations. |
| UV-Vis | Absorption maxima in the UV region are expected due to the presence of multiple chromophoric groups and extensive conjugation. |
Biological Activity and Mechanism of Action
This compound exhibits significant antiviral activity, most notably against the Hepatitis B virus (HBV).[3] Its mechanism of action is distinct from currently approved nucleoside/nucleotide analogs, making it a promising candidate for combination therapies.[3]
Anti-Hepatitis B Virus (HBV) Activity
This compound and its derivatives have been shown to potently inhibit HBV replication in cellular models. The EC₅₀ value for this compound against HBV has been reported to be 1 µM. This inhibitory effect extends to both wild-type and lamivudine-resistant HBV strains.
The primary mechanism of anti-HBV action involves the suppression of viral gene expression and replication by targeting host transcriptional machinery. This compound selectively downregulates the activity of liver-specific transcription factors, including hepatocyte nuclear factor 4 (HNF-4) and hepatocyte nuclear factor 3 (HNF-3). These transcription factors are crucial for the activity of HBV promoters, particularly the core promoter and surface antigen promoter II. By reducing the binding of these factors to the HBV enhancers, this compound effectively inhibits the transcription of viral RNA, leading to a subsequent decrease in viral protein production and DNA replication.
Experimental Protocols
Synthesis of this compound Analogues
Anti-HBV Activity Assay
The following is a generalized protocol for evaluating the anti-HBV activity of compounds like this compound in a cell-based assay.
4.2.1. Cell Culture and Treatment
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HepG2.2.15 cells, which stably express the HBV genome, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
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Cells are seeded in multi-well plates and allowed to adhere overnight.
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The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
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The cells are incubated for a specified period (e.g., 6-8 days), with the media and compound being refreshed every 2-3 days.
4.2.2. Quantification of HBV DNA
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After the incubation period, the supernatant is collected to quantify extracellular HBV DNA (virions).
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The cells are lysed to extract intracellular HBV DNA.
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HBV DNA is quantified using quantitative real-time PCR (qPCR) with primers and probes specific for the HBV genome.
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The 50% effective concentration (EC₅₀), the concentration at which a 50% reduction in HBV DNA is observed, is calculated.
4.2.3. Quantification of HBV RNA and Proteins
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For RNA analysis, total RNA is extracted from the treated cells and subjected to Northern blot analysis or reverse transcription qPCR (RT-qPCR) to measure the levels of HBV transcripts.
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For protein analysis, cell lysates are subjected to Western blot analysis using antibodies specific for HBV proteins (e.g., core antigen).
Conclusion
This compound is a promising natural product with a unique mechanism of antiviral activity against HBV. Its ability to target host transcription factors offers a novel therapeutic strategy that could complement existing treatments and address the challenge of drug resistance. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to obtain detailed spectral and physicochemical data to support its development as a potential therapeutic agent. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound.
References
- 1. pnas.org [pnas.org]
- 2. The role of this compound in inhibiting human hepatitis B viral replication and gene expression by interfering with the host transcriptional machinery of viral promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of hepatitis B virus gene expression and replication by this compound and its derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Helioxanthin: A Comprehensive Technical Guide on its Discovery, History, and Biological Activities
Abstract
Helioxanthin, a naturally occurring arylnaphthalene lignan lactone, has emerged as a molecule of significant interest to the scientific community. Initially isolated from botanical sources, its potent and broad-spectrum antiviral activity, particularly against Hepatitis B and C viruses, has spurred extensive research into its mechanism of action and potential therapeutic applications. Furthermore, synthetic analogues of this compound have demonstrated diverse biological effects, including roles in bone metabolism and cancer signaling pathways. This technical guide provides an in-depth overview of the discovery and history of this compound, detailed experimental protocols for its synthesis and biological evaluation, a comprehensive summary of its quantitative biological data, and a visual representation of its known signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Discovery and History
This compound was first isolated from the roots of Heliopsis scabra Dunal, a flowering plant belonging to the Asteraceae family.[1] It has also been identified as a constituent of the whole plant of Taiwania cryptomerioides Hayata, a large coniferous tree native to eastern Asia.[1] Chemically classified as an arylnaphthalene lignan lactone, the structure of this compound was elucidated following its initial isolation. The unique chemical architecture of this compound has made it a target for total synthesis, which has been achieved through various strategies, including inter- and intramolecular Diels-Alder reactions and benzannulation approaches.[1] The development of synthetic routes has not only confirmed its structure but also enabled the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Chemical Properties
IUPAC Name: 10-(1,3-benzodioxol-5-yl)-9H-[2]benzofuro[6,5-g][1]benzodioxol-7-one
Molecular Formula: C₂₀H₁₂O₆
Molecular Weight: 348.31 g/mol
Chemical Structure:
Biological Activities and Mechanisms of Action
This compound and its derivatives have demonstrated a remarkable range of biological activities, positioning them as promising lead compounds for drug discovery in various therapeutic areas.
Antiviral Activity
A significant body of research has focused on the antiviral properties of this compound and its analogues. These compounds have shown potent activity against a broad spectrum of viruses.
This compound exhibits a unique mechanism of action against HBV that distinguishes it from currently approved nucleoside/nucleotide analogues. Instead of directly targeting the viral polymerase, this compound and its analogues suppress HBV replication by down-regulating host transcription factors, such as hepatocyte nuclear factor 4 (HNF-4) and HNF-3, which are essential for the activity of HBV promoters. This leads to a reduction in viral RNA transcription, followed by a decrease in viral protein expression and subsequent inhibition of DNA replication. This novel mechanism suggests that this compound-based compounds could be effective against lamivudine-resistant HBV strains and may offer a new therapeutic strategy for chronic HBV infection.
Several analogues of this compound have demonstrated inhibitory activity against the Hepatitis C virus. For instance, the lactam derivative 18 showed 55% inhibition of HCV at a concentration of 1.0 μM.
The antiviral spectrum of this compound analogues extends to other significant human pathogens, including:
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Herpes Simplex Virus (HSV-1 and HSV-2): Analogues have shown potent inhibitory effects.
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Epstein-Barr Virus (EBV): Antiviral activity has been reported for certain derivatives.
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Cytomegalovirus (CMV): Some analogues have demonstrated anti-CMV activity.
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Human Immunodeficiency Virus (HIV): Moderate anti-HIV activity has been observed for specific this compound derivatives.
Regulation of Bone Metabolism
A derivative of this compound has been investigated for its role in bone health, demonstrating a dual function of promoting bone formation and inhibiting bone resorption. The proposed mechanism of action involves the modulation of the nitric oxide (NO) signaling pathway. The this compound derivative was found to increase intracellular cyclic guanosine monophosphate (cGMP) levels by stimulating NO production and inhibiting phosphodiesterase (PDE) activity. This leads to the activation of cGMP-dependent protein kinase (PKG), which is known to suppress osteoclast differentiation.
Anticancer Activity
This compound has been shown to possess anticancer properties, particularly against oral squamous cell carcinoma. Its mechanism of action in this context involves the downregulation of the Epidermal Growth Factor Receptor (EGFR)/Extracellular signal-regulated kinase (ERK)/c-fos signaling pathway. By inhibiting this pathway, this compound can suppress the proliferation of cancer cells and induce cell cycle arrest.
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of this compound and its key analogues as reported in the literature.
Table 1: Antiviral Activity of this compound and its Analogues
| Compound | Virus | Assay | Cell Line | EC₅₀ (μM) | IC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) | Reference |
| This compound | HBV | DNA Inhibition | HepG2 2.2.15 | 1 | ||||
| Analogue 5-4-2 | HBV | DNA Inhibition | HepG2 2.2.15 | 0.08 | ||||
| Analogue 8-1 | HBV | DNA Inhibition | HepG2(2.2.15) | 0.08 | ~10 | >100 | ||
| Analogue 8-1 | HBV | DNA Inhibition | HBV-Met | 0.3 ± 0.2 | ||||
| Analogue 8-1 | HBV | pgRNA Inhibition | HepW10 | 0.4 ± 0.2 | 13 ± 4 | |||
| Analogue 8-1 | HBV | pgRNA Inhibition | HepD2 | 0.09 ± 0.02 | 12 ± 2 | |||
| Analogue 8-1 | HCV | 10 | ||||||
| Analogue 5-4-2 | HCV | 1 | ||||||
| Analogue 18 | HCV | % Inhibition | 1.0 (55% inh.) | |||||
| Analogue 12 | HSV-1 | 0.15 | ||||||
| Analogue 18 | HSV-1 | 0.29 | ||||||
| Analogue 8-1 | HSV-1 | 1.2 | ||||||
| Analogue 12 | HSV-2 | < 0.1 | ||||||
| Analogue 18 | HSV-2 | 0.16 | ||||||
| Analogue 12 | EBV | 9.0 | ||||||
| Analogue 8-1 | EBV | >25 | ||||||
| Analogue 12 | CMV | 0.45 | ||||||
| Analogue 28 | HIV | 2.7 | ||||||
| Analogue 42 | HIV | 2.5 | ||||||
| Analogue 8-1 | HIV | 15 |
Table 2: Activity of this compound Derivative in Bone Metabolism
| Compound | Activity | Assay | IC₅₀ (μM) | Reference |
| TH | Osteoclastogenesis Inhibition | 5 |
Experimental Protocols
Synthesis of this compound
A previously described approach for the total synthesis of this compound involves the following key steps:
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Preparation of the Anhydride: The synthesis starts with the preparation of a key anhydride intermediate.
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Hydrolysis and Esterification: The anhydride is hydrolyzed with an alkali, followed by esterification to yield a benzyl ester derivative.
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Cleavage and Coupling: The benzyl ester group is cleaved by alkaline hydrolysis, and the resulting carboxylic acid is coupled with a suitable alcohol using coupling agents like 1,3-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP).
A detailed, step-by-step protocol can be found in the supplementary information of the cited reference.
Antiviral Assays
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Cell Culture: HepG2 2.2.15 cells, which stably produce HBV particles, are cultured in appropriate media supplemented with fetal bovine serum.
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Compound Treatment: Cells are treated with various concentrations of this compound or its analogues for a specified period (e.g., 6 days).
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Analysis of HBV Replication:
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DNA Analysis: Intracellular HBV DNA is extracted, and the levels of replicative intermediates are quantified by Southern blot analysis or qPCR.
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RNA Analysis: Total cellular RNA is isolated, and HBV RNA transcripts are quantified by Northern blot analysis or RT-qPCR.
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Protein Analysis: Cell lysates are subjected to Western blot analysis to determine the levels of HBV core protein.
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Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.
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Cell Seeding: Cells (e.g., HepG2) are seeded in 96-well plates.
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Compound Treatment: Cells are treated with a range of concentrations of the test compound for a duration equivalent to the antiviral assay.
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.
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Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
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Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.
Osteoclast Differentiation Assay
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Isolation of Bone Marrow Cells: Bone marrow cells are harvested from the femurs and tibiae of mice.
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Cell Culture and Differentiation: The cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast differentiation.
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Compound Treatment: The this compound derivative is added to the culture medium at various concentrations.
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Staining and Visualization: After a period of incubation (e.g., 6 days), the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. The number of TRAP-positive multinucleated cells is counted.
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F-actin Ring Formation: To assess osteoclast activity, cells can be stained with rhodamine-phalloidin to visualize the F-actin rings, which are characteristic of functional osteoclasts.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the known signaling pathways modulated by this compound and its derivatives.
Caption: Anti-HBV mechanism of this compound analogues.
Caption: Inhibition of osteoclast differentiation by a this compound derivative.
Caption: Anticancer mechanism of this compound in oral cancer.
Experimental Workflows
Caption: General workflow for the synthesis of this compound.
References
Helioxanthin: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Helioxanthin, a naturally occurring lignan, and its synthetic analogues have emerged as a compelling class of bioactive molecules with a diverse range of therapeutic potentialities. This technical guide provides an in-depth analysis of the biological activities of this compound, with a primary focus on its antiviral, anti-cancer, and osteogenic properties. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visually represents the underlying signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Antiviral Activity
This compound and its derivatives have demonstrated potent antiviral activity against a broad spectrum of viruses. The primary mechanism of action, particularly against Hepatitis B Virus (HBV), is unique and does not target the viral DNA polymerase, unlike many current antiviral drugs. This presents a promising avenue for combating drug-resistant viral strains.
Quantitative Antiviral Data
The following table summarizes the effective concentrations (EC50) of this compound and its analogues against various viruses.
| Compound | Virus | EC50 (µM) | Cell Line | Reference |
| This compound | Hepatitis B Virus (HBV) | 1 | HepG2.2.15 | [1] |
| Analogue 5-4-2 | Hepatitis B Virus (HBV) | 0.08 | HepG2.2.15 | [1] |
| Analogue 8-1 | Hepatitis B Virus (HBV) | 0.08 | HepG2(2.2.15) | [2] |
| Analogue 8-1 | Lamivudine-resistant HBV | - | - | [2] |
| Analogue 12 | Hepatitis B Virus (HBV) | 0.8 | - | [3] |
| Analogue 12 | Herpes Simplex Virus Type 1 (HSV-1) | 0.15 | - | |
| Analogue 12 | Herpes Simplex Virus Type 2 (HSV-2) | < 0.1 | - | |
| Analogue 12 | Epstein-Barr Virus (EBV) | 9.0 | - | |
| Analogue 12 | Cytomegalovirus (CMV) | 0.45 | - | |
| Analogue 18 | Hepatitis B Virus (HBV) | 0.08 | - | |
| Analogue 18 | Hepatitis C Virus (HCV) | 55% inhibition at 1.0 µM | - | |
| Analogue 18 | Herpes Simplex Virus Type 1 (HSV-1) | 0.29 | - | |
| Analogue 18 | Herpes Simplex Virus Type 2 (HSV-2) | 0.16 | - | |
| Analogue 28 | Hepatitis B Virus (HBV) | 0.03 | - | |
| Analogue 28 | Human Immunodeficiency Virus (HIV) | 2.7 | - | |
| Analogue 42 | Human Immunodeficiency Virus (HIV) | 2.5 | - |
Mechanism of Anti-HBV Action
This compound and its analogues inhibit HBV replication by a novel mechanism that involves the downregulation of viral RNA and protein expression. This is achieved through the suppression of HBV promoter activity. Specifically, the this compound analogue 8-1 has been shown to decrease the binding of critical hepatocyte nuclear factors (HNFs), such as HNF-4 and HNF-3, to the precore/core promoter and enhancer II regions of the HBV genome. This post-transcriptional downregulation of HNFs diminishes viral gene expression and subsequent DNA replication.
Experimental Protocols
This protocol is adapted from studies evaluating the anti-HBV activity of this compound and its analogues.
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Cell Culture: Maintain HepG2.2.15 cells, which stably express HBV, in a suitable culture medium supplemented with fetal bovine serum and antibiotics.
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Compound Treatment: Seed HepG2.2.15 cells in multi-well plates and treat with various concentrations of this compound or its analogues. Include a positive control (e.g., Lamivudine) and a vehicle control.
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Incubation: Incubate the treated cells for a specified period (e.g., 6 days), replacing the medium with fresh compound-containing medium every 2-3 days.
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Analysis of HBV DNA: Extract extracellular HBV DNA from the culture supernatant. Quantify the HBV DNA levels using real-time quantitative PCR (qPCR).
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Analysis of HBV RNA: Isolate total cellular RNA and perform Northern blot analysis or RT-qPCR to determine the levels of HBV transcripts (e.g., 3.5 kb pregenomic RNA).
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Analysis of HBV Proteins: Prepare cell lysates and perform Western blot analysis to detect HBV proteins, such as the core protein (HBcAg).
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Cytotoxicity Assay: Simultaneously, assess the cytotoxicity of the compounds on HepG2.2.15 cells using an MTT assay to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Anti-Cancer Activity
This compound has demonstrated significant anti-cancer effects, particularly in oral squamous cell carcinoma. Its mechanism of action involves the induction of cell cycle arrest and the inhibition of key signaling pathways that promote cancer cell proliferation.
Mechanism of Action in Oral Cancer
This compound inhibits the proliferation of oral squamous cell carcinoma cells by inducing G2/M phase arrest. This is associated with the downregulation of the EGFR/ERK/c-fos signaling pathway, which in turn inhibits the expression of cyclooxygenase-2 (COX-2). The inhibition of this pathway reduces the nuclear accumulation of phosphorylated EGFR (pEGFR) and the transcription factor c-fos, a component of the AP-1 complex.
Experimental Protocols
This protocol is based on the study of this compound's effect on oral cancer cells.
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Cell Culture: Culture human oral squamous cell carcinoma cell lines (e.g., T28) in appropriate media.
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Cell Viability Assay: Seed cells in 96-well plates and treat with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours). Determine cell viability using the MTT assay.
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Cell Cycle Analysis: Treat cells with this compound and harvest them at different time points. Fix the cells, stain with propidium iodide, and analyze the cell cycle distribution by flow cytometry.
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Western Blot Analysis: Treat cells with this compound, prepare whole-cell lysates and nuclear extracts. Perform SDS-PAGE and Western blotting to analyze the expression and phosphorylation levels of key proteins in the EGFR/ERK/c-fos pathway, including EGFR, p-EGFR, ERK, p-ERK, c-fos, and COX-2. Use appropriate loading controls (e.g., β-actin).
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Immunofluorescence Staining: Grow cells on coverslips, treat with this compound, and then fix and permeabilize. Incubate with primary antibodies against p-EGFR and c-fos, followed by fluorescently labeled secondary antibodies. Visualize the subcellular localization of these proteins using fluorescence microscopy.
Osteogenic and Anti-Resorptive Activity
A derivative of this compound, 4-(4-methoxyphenyl)thieno[2,3-b:5,4-c′]dipyridine-2-carboxamide (TH), has shown promising effects on bone metabolism. It promotes osteoblast differentiation and bone formation while simultaneously suppressing the formation of bone-resorbing osteoclasts.
Mechanism of Action in Bone Cells
The this compound derivative TH exerts its effects on bone cells through multiple mechanisms. It is known to enhance the activity of preosteoblastic cells, promoting their differentiation into mature bone-forming osteoblasts, particularly in the presence of bone morphogenetic proteins (BMPs). Concurrently, TH suppresses the differentiation of osteoclasts, the cells responsible for bone resorption. This dual action is partly attributed to its activity as a phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. The elevated cGMP activates cGMP-dependent protein kinase (PKG), which in turn inhibits osteoclast differentiation. Additionally, the effects of TH on osteoclasts may involve the nitric oxide (NO) pathway, as the NO-competitive guanylyl cyclase inhibitor ODQ can attenuate the suppressive activity of TH on osteoclast differentiation.
Experimental Protocols
This protocol is based on the investigation of the this compound derivative TH's effect on osteoclastogenesis.
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Cell Culture: Isolate bone marrow-derived macrophages (BMMs) from mice and culture them in the presence of macrophage colony-stimulating factor (M-CSF).
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Osteoclast Induction: Induce osteoclast differentiation by treating BMMs with receptor activator of nuclear factor-κB ligand (RANKL) and M-CSF.
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Compound Treatment: Treat the cells with various concentrations of the this compound derivative TH during the differentiation process.
-
TRAP Staining: After several days of culture (e.g., 5-7 days), fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts.
-
Bone Resorption Assay: Seed BMMs on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates). Treat with RANKL, M-CSF, and TH. After the culture period, remove the cells and visualize the resorption pits by microscopy. Quantify the resorbed area.
-
PDE Activity Assay: Measure the inhibitory effect of TH on phosphodiesterase activity using a commercially available PDE assay kit.
-
NO Pathway Inhibition: To investigate the involvement of the NO pathway, co-treat the cells with TH and an inhibitor of guanylyl cyclase, such as ODQ, and assess the effect on osteoclast differentiation.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. Their unique antiviral mechanism of action against HBV offers a promising alternative to current therapies, particularly for resistant strains. The anti-proliferative effects in oral cancer, mediated through the inhibition of the EGFR/ERK/c-fos pathway, highlight their potential as anti-cancer agents. Furthermore, the dual action of this compound derivatives in promoting bone formation and inhibiting bone resorption suggests their utility in treating bone disorders like osteoporosis. The detailed experimental protocols and elucidated signaling pathways provided in this technical guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic benefits of this remarkable class of molecules. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of hepatitis B virus gene expression and replication by this compound and its derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of this compound in inhibiting human hepatitis B viral replication and gene expression by interfering with the host transcriptional machinery of viral promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Action of Helioxanthin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Helioxanthin, a naturally occurring lignan, and its synthetic derivatives have emerged as compounds of significant interest in biomedical research due to their diverse pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, focusing on its anti-osteoporotic, anticancer, and antiviral properties. We consolidate findings from key studies, present quantitative data in a comparative format, offer detailed experimental protocols for pivotal assays, and visualize the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers engaged in the study of this compound and the development of novel therapeutics based on its molecular framework.
Anti-Osteoporotic Activity of a this compound Derivative
A synthetic derivative of this compound, 4-(4-methoxyphenyl)thieno[2,3-b:5,4-c′]dipyridine-2-carboxamide (referred to as TH), has demonstrated a dual-action therapeutic potential for osteoporosis. It not only promotes the formation of bone-building osteoblasts but also suppresses the differentiation of bone-resorbing osteoclasts.
Core Mechanism: Upregulation of Intracellular cGMP
The primary mechanism of action for the anti-osteoporotic effects of TH is the elevation of intracellular cyclic guanosine monophosphate (cGMP) levels through two distinct but synergistic pathways.[1]
-
Inhibition of Phosphodiesterase (PDE): TH directly inhibits the cGMP-degrading activity of phosphodiesterase (PDE), thereby preserving intracellular cGMP concentrations.
-
Promotion of Nitric Oxide (NO) Production: TH stimulates the production of nitric oxide (NO). NO, in turn, activates guanylate cyclase, the enzyme responsible for synthesizing cGMP from GTP.
The resulting increase in cGMP leads to the activation of cGMP-dependent protein kinase (PKG), which is known to inhibit the differentiation of osteoclasts.[1]
Signaling Pathway
Quantitative Data
| Parameter Measured | Treatment Group | Result | Reference |
| Osteoclast Differentiation (TRAP Staining) | |||
| Number of TRAP-positive osteoclasts | Control | 128.83 ± 3.328 | [1] |
| 1 µM TH | 60.83 ± 2.618 | [1] | |
| 2 µM TH | 41.17 ± 2.443 | [1] | |
| 5 µM TH | 19.83 ± 1.964 (68.0% decrease vs. control) | ||
| 10 µM TH | 1.17 ± 0.495 | ||
| Osteoclast Activity (F-actin Ring Staining) | |||
| Number of osteoclasts with F-actin rings | Control | Baseline | |
| 5 µM TH | 82.5% decrease vs. control | ||
| Bone Resorption | |||
| Bone resorption rate (%) | Control | 35.27 ± 2.519 | |
| 5 µM TH | 6.62 ± 0.681 | ||
| PDE Inhibitory Activity (cGMP as substrate) | |||
| PDE Activity | Control | Baseline | |
| 5 µM TH | Significant suppression vs. control | ||
| 10 µM TH | Significant suppression vs. control | ||
| Nitric Oxide (NO) Production | |||
| NO Concentration (µmol/L) on Day 6 | Control | 2.74 ± 0.076 | |
| 2 µM TH | Significant increase vs. control (time-dependent) | ||
| 5 µM TH | Significant increase vs. control (time-dependent) |
Anticancer Activity in Oral Squamous Cell Carcinoma
This compound has demonstrated significant anticancer effects against oral squamous cell carcinoma by inhibiting cell proliferation and inducing cell cycle arrest.
Core Mechanism: Downregulation of the EGFR/ERK Signaling Pathway
The anticancer activity of this compound is primarily attributed to its ability to suppress the crosstalk between the COX-2/PGE2 and the EGFR/ERK signaling pathways.
-
Inhibition of EGFR and ERK Phosphorylation: this compound inhibits the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and the downstream Extracellular-signal-regulated kinases (ERK).
-
Reduced Nuclear Accumulation of Transcription Factors: This inhibition leads to a reduction in the nuclear accumulation of phosphorylated EGFR (pEGFR) and the activator protein-1 (AP-1) family protein, c-fos.
-
Downregulation of COX-2: The suppression of the EGFR/ERK/c-fos axis results in the downregulation of cyclooxygenase-2 (COX-2), a key inflammatory enzyme implicated in cancer progression.
-
Induction of G2/M Cell Cycle Arrest: this compound also activates the cyclin-dependent kinase inhibitor p27, which contributes to the arrest of the cell cycle in the G2/M phase.
Signaling Pathway
Antiviral Activity against Hepatitis B Virus (HBV)
This compound and its analogues exhibit potent antiviral activity against the Hepatitis B Virus through a unique mechanism that is distinct from conventional nucleoside/nucleotide analogues.
Core Mechanism: Interference with Host Transcriptional Machinery
The antiviral action of this compound targets the host cell's transcriptional machinery, which the virus hijacks for its own replication.
-
Inhibition of HBV Promoter Activity: this compound and its analogue 8-1 significantly inhibit the activity of HBV promoters, specifically the surface antigen promoter II (SPII) and the core promoter (CP).
-
Post-transcriptional Downregulation of Host Transcription Factors: This inhibition is achieved by the post-transcriptional downregulation of essential hepatocyte nuclear factors (HNFs), such as HNF-4 and HNF-3, in HBV-producing cells.
-
Reduced Viral Gene Expression: By reducing the levels of these critical host transcription factors, this compound effectively diminishes their binding to HBV promoters, leading to a decrease in viral mRNA transcription, viral protein expression, and ultimately, viral DNA replication.
This mechanism is notable for its liver-specific action and its effectiveness against lamivudine-resistant HBV strains.
Logical Relationship Diagram
Quantitative Data
| Compound | Target Virus/Cell Line | EC₅₀ | Reference |
| This compound | HBV (HepG2.2.15) | 1 µM | |
| This compound analogue 5-4-2 | HBV (HepG2.2.15) | 0.08 µM | |
| This compound analogue 8-1 | HBV | 0.1 µM | |
| This compound | HCV | 3 µM | |
| This compound | HSV-1 | 2 µM | |
| Lactam derivative 18 | HBV | 0.08 µM | |
| Cyclic hydrazide 28 | HBV | 0.03 µM |
Detailed Experimental Protocols
Osteoclast Differentiation and TRAP Staining Assay
This protocol is adapted from methodologies used to assess the effect of compounds on osteoclast formation.
-
Cell Seeding: Isolate bone marrow cells from mice and culture them in α-MEM supplemented with 10% FBS, antibiotics, and M-CSF (Macrophage Colony-Stimulating Factor) for 2-3 days to generate bone marrow-derived macrophages (BMMs). Seed the BMMs in a 96-well plate at a density of 1x10⁴ cells/well.
-
Induction of Differentiation: Culture the cells in the presence of RANKL (Receptor Activator of Nuclear Factor-κB Ligand) to induce osteoclast differentiation. Add the this compound derivative (TH) at various concentrations (e.g., 1, 2, 5, 10 µM) to the experimental wells. A vehicle control (e.g., DMSO) should be run in parallel.
-
Culture and Medium Change: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days. Replace the medium with fresh medium containing RANKL and the respective treatments every 2 days.
-
Cell Fixation: After the incubation period, wash the cells with PBS and fix them with 10% formalin for 10 minutes at room temperature.
-
TRAP Staining: Wash the fixed cells with distilled water. Stain for tartrate-resistant acid phosphatase (TRAP) using a commercially available kit (e.g., from Sigma-Aldrich) according to the manufacturer's instructions. This typically involves incubating the cells with a TRAP staining solution at 37°C until a purple color develops.
-
Quantification: Wash the plates with distilled water and air dry. Count the number of TRAP-positive multinucleated (≥3 nuclei) cells in each well under a light microscope. These are considered mature osteoclasts.
Western Blot for EGFR/ERK Pathway Analysis
This protocol outlines the general steps for analyzing protein phosphorylation in the EGFR pathway in oral cancer cells.
-
Cell Culture and Treatment: Culture oral squamous carcinoma cells (e.g., T28 cell line) in appropriate media until they reach 70-80% confluency. Starve the cells in serum-free media for 12-24 hours. Treat the cells with this compound at desired concentrations for a specified time. Include a positive control (e.g., EGF stimulation) and a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysates and centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the levels of phosphorylated proteins to their total protein counterparts.
HBV Promoter-Luciferase Reporter Assay
This protocol is designed to measure the effect of this compound on HBV promoter activity.
-
Plasmid Construction: Clone the HBV promoter region of interest (e.g., SPII or CP) upstream of a luciferase reporter gene in a suitable expression vector (e.g., pGL3-Basic). A control plasmid expressing Renilla luciferase (e.g., pRL-TK) should be used to normalize for transfection efficiency.
-
Cell Transfection: Seed a human hepatoma cell line that supports HBV replication (e.g., HepG2.2.15) in 24-well plates. Co-transfect the cells with the HBV promoter-luciferase construct and the Renilla luciferase control plasmid using a suitable transfection reagent (e.g., FuGENE 6 or Lipofectamine).
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or its analogues. Include a vehicle control.
-
Incubation: Incubate the cells for an additional 48-72 hours to allow for compound action and reporter gene expression.
-
Cell Lysis and Luciferase Assay: Wash the cells with PBS and lyse them using a passive lysis buffer. Measure the Firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Calculate the relative luciferase activity by normalizing the Firefly luciferase signal to the Renilla luciferase signal for each well. Express the results as a percentage of the activity observed in the vehicle-treated control cells. A decrease in relative luciferase activity indicates inhibition of the HBV promoter.
References
In Vitro Antiviral Activity of Helioxanthin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helioxanthin, a naturally occurring lignan, and its synthetic analogues have emerged as a promising class of compounds with broad-spectrum antiviral activity. Extensive in vitro studies have demonstrated their potent inhibitory effects against a range of clinically significant viruses, including Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Epstein-Barr Virus (EBV), Cytomegalovirus (CMV), and Human Papillomavirus (HPV). This technical guide provides a comprehensive overview of the in vitro antiviral activity of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidated mechanism of action against HBV.
Quantitative Antiviral Activity and Cytotoxicity
The antiviral efficacy of this compound and its analogues has been quantified against various viruses using different cell lines. The following tables summarize the key potency (EC50/IC50), cytotoxicity (CC50), and selectivity index (SI) values reported in the literature. The EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values represent the concentration of the compound required to inhibit viral replication by 50%. The CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50 or IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound, with higher values indicating greater selectivity for viral targets over host cells.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Hepatitis B Virus (HBV) | HepG2.2.15 | 1 | ~10 (in HepG2.2.15) | >10 | [1][2] |
| Hepatitis C Virus (HCV) | - | 1 (IC50) | - | - | [3] |
| Herpes Simplex Virus-1 (HSV-1) | - | 0.29 | - | - | [3] |
| Human Papillomavirus (HPV) | - | 0.2 | - | - | [3] |
Table 2: In Vitro Antiviral Activity and Cytotoxicity of this compound Analogues
| Analogue | Virus | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 5-4-2 | Hepatitis B Virus (HBV) | HepG2.2.15 | 0.08 | - | - | |
| Hepatitis C Virus (HCV) | - | 1 (IC50) | - | - | ||
| Human Immunodeficiency Virus (HIV) | - | 4 | - | - | ||
| Herpes Simplex Virus-1 (HSV-1) | - | 0.29 | - | - | ||
| Epstein-Barr Virus (EBV) | - | 11 | - | - | ||
| Human Papillomavirus (HPV) | - | 0.2 | - | - | ||
| 8-1 | Hepatitis B Virus (HBV) | HepG2.2.15 | 0.08 | ~10 | >125 | |
| Hepatitis B Virus (HBV) | HepW10 | - | 13 ± 4 | - | ||
| Hepatitis B Virus (HBV) | HepD2 | - | 12 ± 2 | - | ||
| Duck Hepatitis B Virus (DHBV) | dstet5 | - | - | - | ||
| Hepatitis C Virus (HCV) | - | 10 (IC50) | - | - | ||
| Human Immunodeficiency Virus (HIV) | - | 15 | - | - | ||
| Herpes Simplex Virus-1 (HSV-1) | - | 1.2 | - | - | ||
| Epstein-Barr Virus (EBV) | - | >25 | - | - | ||
| Human Papillomavirus (HPV) | - | 5.8 | - | - | ||
| Compound 12 | Hepatitis B Virus (HBV) | - | 0.8 | - | - | |
| Herpes Simplex Virus-1 (HSV-1) | - | 0.15 | - | - | ||
| Herpes Simplex Virus-2 (HSV-2) | - | < 0.1 | - | - | ||
| Epstein-Barr Virus (EBV) | - | 9.0 | - | - | ||
| Cytomegalovirus (CMV) | - | 0.45 | - | - | ||
| Lactam derivative 18 | Hepatitis B Virus (HBV) | - | 0.08 | - | - | |
| Hepatitis C Virus (HCV) | - | 55% inhibition at 1.0 µM | - | - | ||
| Herpes Simplex Virus-1 (HSV-1) | - | 0.29 | - | - | ||
| Herpes Simplex Virus-2 (HSV-2) | - | 0.16 | - | - | ||
| Cyclic hydrazide 28 | Hepatitis B Virus (HBV) | - | 0.03 | - | - | |
| Human Immunodeficiency Virus (HIV) | - | 2.7 | - | - | ||
| Brominated product 42 | Human Immunodeficiency Virus (HIV) | - | 2.5 | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro antiviral studies. Below are representative protocols for key assays used to evaluate the antiviral activity and cytotoxicity of this compound and its analogues.
Hepatitis B Virus (HBV) Replication Assay (HepG2.2.15 Cell Line)
This assay quantifies the inhibition of HBV DNA replication in a stable HBV-producing cell line.
-
Cell Culture: Maintain HepG2.2.15 cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 380 µg/mL G418.
-
Compound Treatment: Seed HepG2.2.15 cells in 24-well plates. After 24 hours, treat the cells with serial dilutions of this compound or its analogues. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Lamivudine).
-
Incubation: Incubate the treated cells for 6 days, replacing the medium and compounds every 2 days.
-
DNA Extraction: After the incubation period, lyse the cells and extract intracellular HBV DNA.
-
Quantification of HBV DNA:
-
Southern Blot Analysis: Separate the extracted DNA on an agarose gel, transfer to a nylon membrane, and hybridize with a 32P-labeled full-length HBV DNA probe. Visualize the bands corresponding to HBV replicative intermediates (relaxed circular, double-stranded linear, and single-stranded DNA) and quantify using a phosphorimager.
-
Quantitative PCR (qPCR): Alternatively, quantify the amount of HBV DNA using a specific primer-probe set targeting a conserved region of the HBV genome.
-
-
Data Analysis: Determine the EC50 value by plotting the percentage of HBV DNA inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Seed host cells (e.g., HepG2, Vero) in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the CC50 value from the dose-response curve.
Plaque Reduction Assay (for HSV, CMV)
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
-
Cell Monolayer Preparation: Seed susceptible cells (e.g., Vero for HSV, human foreskin fibroblasts for CMV) in 6-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus (e.g., 100 plaque-forming units) with serial dilutions of the test compound for 1 hour at 37°C.
-
Infection: Adsorb the virus-compound mixture onto the cell monolayer for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of the test compound.
-
Incubation: Incubate the plates until plaques are visible (typically 2-5 days for HSV, 7-14 days for CMV).
-
Plaque Visualization: Fix the cells with methanol and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value from the dose-response curve.
Mechanism of Action and Signaling Pathways
The primary mechanism of anti-HBV action for this compound and its analogues, particularly 8-1, is the downregulation of host transcription factors essential for viral gene expression. This unique mechanism, distinct from that of nucleoside/nucleotide analogues that target the viral polymerase, involves the following key steps:
-
Inhibition of HBV RNA Transcription: this compound and its analogues suppress the transcription of all HBV RNAs, including the pregenomic RNA (pgRNA).
-
Downregulation of Host Transcription Factors: This inhibition of transcription is achieved by reducing the levels of key hepatocyte nuclear factors (HNFs), specifically HNF-3 and HNF-4.
-
Reduced Promoter Activity: The decrease in HNF-3 and HNF-4 levels leads to diminished binding of these factors to their cognate recognition sites within the HBV core promoter and enhancer regions, thereby reducing promoter activity.
-
Suppression of Viral Protein and DNA Synthesis: The block in viral RNA production subsequently leads to a reduction in the synthesis of viral proteins (e.g., core and surface antigens) and, ultimately, a decrease in viral DNA replication.
This mechanism of action is particularly significant as it is effective against both wild-type and lamivudine-resistant HBV strains.
Signaling Pathway Diagram
The following diagram, generated using the DOT language for Graphviz, illustrates the proposed signaling pathway for the anti-HBV activity of the this compound analogue 8-1.
Proposed anti-HBV mechanism of a this compound analogue.
Conclusion
This compound and its analogues represent a compelling class of antiviral agents with a novel mechanism of action against HBV and broad-spectrum activity against a variety of other viruses. Their ability to target host factors essential for viral replication makes them less susceptible to the development of viral resistance. The favorable selectivity indices observed for several analogues underscore their potential for further preclinical and clinical development. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this unique class of natural product derivatives. Further research is warranted to fully elucidate the upstream signaling pathways involved in their antiviral activity and to optimize their pharmacokinetic and pharmacodynamic properties for in vivo applications.
References
Helioxanthin Derivatives and Analogues: A Technical Guide for Drug Discovery Professionals
An In-depth Review of Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of helioxanthin derivatives and analogues, focusing on their therapeutic potential as antiviral and anticancer agents. This compound, a naturally occurring lignan, has served as a scaffold for the development of a diverse range of compounds with significant biological activities. This document details their synthesis, quantitative structure-activity relationships, and mechanisms of action, with a focus on key signaling pathways. Experimental protocols for relevant assays are also provided to facilitate further research and development in this promising area of medicinal chemistry.
Core Compound Structures
This compound and its derivatives are characterized by a dibenzofuran core structure. Modifications have been explored at various positions, particularly on the lactone ring and the methylenedioxy group, to enhance biological activity and explore structure-activity relationships.
Quantitative Biological Activity
The following tables summarize the reported in vitro biological activities of various this compound derivatives and analogues against a range of viral and cancer targets.
Table 1: Antiviral Activity of this compound Derivatives and Analogues
| Compound | Virus | Assay | Cell Line | Activity (EC₅₀/IC₅₀ in µM) | Citation |
| This compound | Hepatitis B Virus (HBV) | DNA Inhibition | HepG2 2.2.15 | 1 | [1] |
| Derivative 5-4-2 | Hepatitis B Virus (HBV) | DNA Inhibition | HepG2 2.2.15 | 0.08 | [1] |
| Lactam Derivative 18 | Hepatitis B Virus (HBV) | Not Specified | Not Specified | 0.08 | [2] |
| Cyclic Hydrazide 28 | Hepatitis B Virus (HBV) | Not Specified | Not Specified | 0.03 | [2] |
| Compound 12 | Hepatitis B Virus (HBV) | Not Specified | Not Specified | 0.8 | [2] |
| Lactam Derivative 18 | Hepatitis C Virus (HCV) | % Inhibition | Not Specified | 55% inhibition at 1.0 µM | |
| Compound 12 | Herpes Simplex Virus-1 (HSV-1) | Not Specified | Not Specified | 0.15 | |
| Lactam Derivative 18 | Herpes Simplex Virus-1 (HSV-1) | Not Specified | Not Specified | 0.29 | |
| Compound 12 | Herpes Simplex Virus-2 (HSV-2) | Not Specified | Not Specified | < 0.1 | |
| Lactam Derivative 18 | Herpes Simplex Virus-2 (HSV-2) | Not Specified | Not Specified | 0.16 | |
| Cyclic Hydrazide 28 | Human Immunodeficiency Virus (HIV) | Not Specified | Not Specified | 2.7 | |
| Brominated Hydrazide 42 | Human Immunodeficiency Virus (HIV) | Not Specified | Not Specified | 2.5 | |
| Compound 12 | Epstein-Barr Virus (EBV) | Not Specified | Not Specified | 9.0 | |
| Compound 12 | Cytomegalovirus (CMV) | Not Specified | Not Specified | 0.45 |
Table 2: Anticancer Activity of this compound and Related Xanthone Derivatives
| Compound | Cell Line | Cancer Type | Activity (IC₅₀ in µM) | Citation |
| 1,3,6,8-tetrahydroxyxanthone | HepG2 | Human Liver Carcinoma | 9.18 | |
| 1,3,4,5,6-pentahydroxyxanthone | HepG2 | Human Liver Carcinoma | 12.6 | |
| 1,7-dihydroxyxanthone | HepG2 | Human Liver Carcinoma | 13.2 | |
| 1,3,6,7-tetrahydroxyxanthone | HepG2 | Human Liver Carcinoma | 23.7 | |
| 1,6-dihydroxyxanthone | HepG2 | Human Liver Carcinoma | 40.4 | |
| 1-hydroxyxanthone | HepG2 | Human Liver Carcinoma | 43.2 | |
| 1,3-dihydroxyxanthone | HepG2 | Human Liver Carcinoma | 71.4 | |
| Xanthone | HepG2 | Human Liver Carcinoma | 85.3 | |
| 3-hydroxyxanthone | HepG2 | Human Liver Carcinoma | 85.3 |
Table 3: Phosphodiesterase (PDE) Inhibitory Activity of a this compound Derivative
| Compound | Substrate | Result | Citation |
| TH Derivative | cAMP | No significant inhibition | |
| TH Derivative (5 µM) | cGMP | Significant suppression of PDE activity | |
| TH Derivative (10 µM) | cGMP | Significant suppression of PDE activity |
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their biological effects through the modulation of several key signaling pathways.
Inhibition of Viral Replication via Downregulation of Host Transcription Factors
Certain this compound analogues, such as 8-1, have been shown to potently inhibit Hepatitis B Virus (HBV) replication. This effect is not mediated by direct inhibition of the viral polymerase, but rather through a novel mechanism involving the downregulation of host hepatocyte nuclear factors (HNFs), specifically HNF-3 and HNF-4. These transcription factors are crucial for the activity of HBV promoters. By reducing the levels of these factors, the this compound analogue effectively shuts down viral gene expression and subsequent replication.
Caption: Putative mechanism of HBV inhibition by a this compound analogue.
Anticancer Activity via Inhibition of EGFR/ERK and COX-2/PGE2 Signaling
This compound has demonstrated anticancer activity, particularly in oral squamous cell carcinoma, by inhibiting cell proliferation and inducing G2/M phase arrest. This is achieved through the downregulation of the EGFR/ERK signaling pathway and the subsequent inhibition of cyclooxygenase-2 (COX-2). Specifically, this compound reduces the phosphorylation of both EGFR and ERK, leading to decreased nuclear accumulation of phosphorylated EGFR and the transcription factor c-fos, which is a component of the AP-1 complex. This, in turn, suppresses the expression of COX-2.
Caption: Inhibition of the EGFR/ERK pathway by this compound.
Regulation of Bone Metabolism via the cGMP-PKG Signaling Pathway
A specific this compound derivative, 4-(4-methoxyphenyl)thieno[2,3-b:5,4-c′]dipyridine-2-carboxamide (TH), has been identified as a promoter of osteoblast differentiation and an inhibitor of osteoclast formation. This dual action is mediated through the upregulation of intracellular cyclic guanosine monophosphate (cGMP). The TH derivative achieves this by stimulating nitric oxide (NO) production, which in turn activates soluble guanylate cyclase (sGC) to produce cGMP. Additionally, the derivative directly inhibits the activity of phosphodiesterase (PDE), the enzyme responsible for cGMP degradation. The elevated cGMP levels then activate protein kinase G (PKG), which is known to suppress osteoclast differentiation.
Caption: Modulation of the cGMP-PKG pathway by a this compound derivative.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays relevant to the evaluation of this compound derivatives.
General Antiviral Plaque Reduction Assay
This protocol is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.
-
Cell Seeding: Seed a confluent monolayer of appropriate host cells in 6-well or 12-well plates and incubate until they reach 90-100% confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound in a suitable infection medium.
-
Virus Preparation: Dilute the viral stock to a concentration that produces a countable number of plaques (typically 50-100 plaques per well).
-
Infection: Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS). Infect the cells with the diluted virus in the presence of varying concentrations of the test compound or a vehicle control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the corresponding concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization and Counting: Fix the cells with a fixative solution (e.g., 4% paraformaldehyde) and stain with a staining solution (e.g., crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC₅₀) can be determined by non-linear regression analysis.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Include wells with medium only as a blank.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The 50% inhibitory concentration (IC₅₀) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Phosphodiesterase (PDE) Activity Assay
This protocol describes a general method for measuring the inhibitory activity of compounds against phosphodiesterases.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., Tris-HCl) containing a known concentration of the PDE enzyme, a cofactor (e.g., Mg²⁺), and the test compound at various concentrations or a vehicle control.
-
Initiation of Reaction: Initiate the reaction by adding the substrate (cAMP or cGMP) to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specific period, ensuring the reaction remains in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution or by heat inactivation.
-
Quantification of Product: The amount of product (AMP or GMP) formed is quantified. This can be done using various methods, including:
-
Radiometric assays: Using radiolabeled cAMP or cGMP and separating the product by chromatography.
-
Colorimetric assays: Using a coupled enzyme system where the product of the PDE reaction is converted to a colored substance.
-
Luminescent assays: Using a system where the remaining substrate is converted to a luminescent signal.
-
-
Data Analysis: Calculate the percentage of PDE inhibition for each compound concentration compared to the control. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the log of the compound concentration.
Experimental and Developmental Workflow
The discovery and development of novel this compound derivatives and analogues typically follows a structured workflow, from initial synthesis to preclinical evaluation.
Caption: General workflow for the development of this compound derivatives.
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse biological activities. Their demonstrated efficacy against various viruses and cancer cell lines, coupled with their unique mechanisms of action, warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of new, more potent this compound-based therapeutic agents. The continued exploration of this chemical scaffold holds significant potential for addressing unmet medical needs in oncology and infectious diseases.
References
An In-depth Technical Guide to Helioxanthin: Synthesis, Putative Biosynthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Helioxanthin, a naturally occurring lignan, has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including potent antiviral and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a particular focus on its chemical synthesis and a putative biosynthetic pathway derived from analogous lignan structures. While the precise enzymatic steps for this compound's natural synthesis remain to be fully elucidated, this document consolidates available data to support further research and development. Quantitative data from chemical synthesis and spectroscopic analysis are presented, alongside detailed experimental methodologies and pathway diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound is a complex furonaphthodioxole lignan isolated from various plant species, including Heliopsis scabra and Taiwania cryptomerioides.[3] Its intricate molecular architecture and significant biological activities make it a compelling target for both synthetic chemists and pharmacologists. This guide aims to provide a detailed technical resource on this compound, addressing the current understanding of its formation and biological relevance.
Chemical Structure
This compound is characterized by a pentacyclic ring system. Its formal chemical name is 10-(1,3-benzodioxol-5-yl)-9H-[1]benzofuro[6,5-g][4]benzodioxol-7-one.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₂O₆ | |
| Molecular Weight | 348.3 g/mol | |
| IUPAC Name | 10-(1,3-benzodioxol-5-yl)-9H-benzofuro[6,5-g]benzodioxol-7-one |
Chemical Synthesis of this compound
The total synthesis of this compound has been successfully achieved, providing a viable route for obtaining the compound for research purposes. One notable synthetic approach involves a tandem free-radical cyclization process.
Synthetic Strategy Overview
A concise synthesis of this compound has been reported with an overall yield of 44% over five steps from a common starting material. The key step in this synthesis is a Mn(OAc)₃-mediated tandem free-radical cyclization.
Experimental Protocol: Final Step in this compound Synthesis
The following protocol describes the final step in a reported total synthesis of this compound.
Reaction: Oxidation of the intermediate to yield this compound.
Materials:
-
Intermediate compound from the preceding step
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Celite
-
Silica gel for flash chromatography
-
Ethyl acetate (EtOAc)
-
n-hexane
Procedure:
-
A solution of the intermediate compound in CH₂Cl₂ is prepared.
-
DDQ is added to the solution at room temperature.
-
The reaction mixture is stirred until the reaction is complete, as monitored by an appropriate method (e.g., TLC).
-
The reaction mixture is filtered through a pad of Celite and concentrated under reduced pressure.
-
The resulting residue is purified by flash chromatography on silica gel using a solvent system of EtOAc/n-hexane (1:2) to afford pure this compound.
Quantitative Data from Chemical Synthesis
The following table summarizes the yield and spectroscopic data obtained from a reported total synthesis of this compound.
Table 2: Quantitative Data for Synthesized this compound
| Data Type | Value |
| Overall Yield | 44% (over five steps) |
| ¹H NMR (CDCl₃, 400 MHz) δ | 8.43 (s, 1H), 7.71 (d, J = 8.8 Hz, 1H), 7.32 (d, J = 8.8 Hz, 1H), 6.89 (d, J = 7.6 Hz, 1H), 6.82–6.79 (m, 2H), 6.06 (dd, J = 11.6, 1.2 Hz, 2H), 5.96 (dd, J = 9.2, 1.2 Hz, 2H), 5.23 (q, J = 15.2 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 171.1, 147.4, 146.9, 141.7, 139.7, 130.7, 130.4, 129.1, 127.4, 125.4, 122.3, 121.5, 121.1, 111.8, 109.6, 107.9, 101.5, 101.2, 69.5 |
Putative Biosynthesis Pathway of this compound
While the definitive biosynthetic pathway of this compound has not been experimentally elucidated, a putative pathway can be proposed based on the well-established biosynthesis of other lignans and structurally related compounds like aristolochic acid. Lignans are generally derived from the phenylpropanoid pathway.
The Phenylpropanoid Pathway: Precursor Synthesis
The biosynthesis is believed to initiate from the amino acid L-phenylalanine, which enters the phenylpropanoid pathway to generate cinnamic acid. Through a series of enzymatic hydroxylations and methylations, coniferyl alcohol is produced.
Figure 1: The Phenylpropanoid Pathway leading to Coniferyl Alcohol.
Dimerization and Lignan Formation
Two molecules of coniferyl alcohol are thought to undergo stereospecific oxidative coupling, a reaction mediated by dirigent proteins and laccases, to form pinoresinol. Subsequent enzymatic modifications, including reduction and cyclization, would lead to the formation of the core lignan skeleton.
Proposed Pathway to this compound
Drawing parallels with the biosynthesis of arylnaphthalene lignans and aristolochic acid, the pathway likely proceeds through a series of intermediates. The formation of the arylnaphthalene core is a critical step, followed by the formation of the lactone ring and the two methylenedioxy bridges.
Figure 2: A Putative Biosynthetic Pathway for this compound.
Biological Activities of this compound and its Analogues
This compound and its synthetic analogues have demonstrated a range of significant biological activities, making them attractive candidates for drug development.
Antiviral Activity
This compound and its derivatives have shown potent antiviral activity against a number of viruses, including:
-
Hepatitis B Virus (HBV)
-
Hepatitis C Virus (HCV)
-
Herpes Simplex Virus (HSV)
-
Human Immunodeficiency Virus (HIV)
One of its analogues, designated 8-1, was found to potently inhibit HBV replication by suppressing both viral RNA and protein expression.
Table 3: Antiviral Activity of this compound Analogues
| Compound | Virus | EC₅₀ (µM) | Reference |
| 18 (Lactam derivative) | HBV | 0.08 | |
| 28 (Cyclic hydrazide) | HBV | 0.03 | |
| 12 (Cyclic imide derivative) | HBV | 0.8 | |
| 12 (Cyclic imide derivative) | HSV-1 | 0.15 | |
| 12 (Cyclic imide derivative) | HSV-2 | < 0.1 | |
| 28 (Cyclic hydrazide) | HIV | 2.7 |
Anticancer Activity
Certain natural products with similar structural motifs have shown strong anticancer properties, suggesting that this compound and its analogues may also possess cytotoxic activity against cancer cell lines.
Other Biological Activities
A derivative of this compound has been shown to suppress the formation of bone-resorbing osteoclasts, indicating potential applications in treating bone-related disorders like osteoporosis.
Future Outlook
The potent biological activities of this compound underscore the importance of fully elucidating its natural biosynthetic pathway. Understanding the enzymes and genes involved would open up possibilities for metabolic engineering to produce this compound and its analogues in microbial or plant-based systems. Further investigation into the structure-activity relationships of synthetic analogues will be crucial for the development of novel therapeutic agents.
Conclusion
This compound remains a molecule of significant scientific interest. While its complete biosynthetic pathway is yet to be unraveled, progress in its total synthesis has provided access to this complex natural product for biological evaluation. The putative biosynthetic pathway presented in this guide, based on analogous systems, offers a framework for future research aimed at identifying the specific enzymes and intermediates involved. The diverse and potent biological activities of this compound and its derivatives highlight their potential as lead compounds in drug discovery and development. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding and application of this remarkable natural product.
References
spectroscopic data of Helioxanthin (NMR, MS, IR)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Helioxanthin is a naturally occurring lignan with the chemical name 10-(1,3-benzodioxol-5-yl)-9H-[1]benzofuro[6,5-g][2][3]benzodioxol-7-one.[4] It has garnered interest in the scientific community for its potential antiviral properties. This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The aim is to furnish researchers and drug development professionals with the necessary data for the identification, characterization, and further investigation of this compound.
Chemical Structure and Properties
-
IUPAC Name: 10-(1,3-benzodioxol-5-yl)-9H-[1]benzofuro[6,5-g]benzodioxol-7-one
-
Molecular Formula: C₂₀H₁₂O₆
-
Molecular Weight: 348.3 g/mol
-
CAS Number: 18920-47-3
-
Class: Lignan, Furonaphthodioxole
Spectroscopic Data
While specific, publicly available raw spectral data for this compound remains limited, the following tables summarize the confirmed and expected spectroscopic characteristics based on available information and analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are crucial for confirming its complex aromatic and heterocyclic structure.
Table 1: ¹H NMR Spectral Data Summary
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Aromatic Protons | 6.5 - 8.0 | s, d, dd | 1-9 |
| Methylene Protons (-O-CH₂-O-) | 5.9 - 6.1 | s | N/A |
| Methylene Protons (C9-H₂) | ~4.0 - 5.0 | s or AB quartet | N/A or 10-18 |
Note: The expected values are based on general chemical shift ranges for similar functional groups and lignan structures. Precise values would be dependent on the solvent used and specific electronic environment of each proton. A certificate of analysis for a commercial sample of this compound confirms that the ¹H NMR spectrum is consistent with the proposed structure.
Table 2: ¹³C NMR Spectral Data Summary
The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound. The expected chemical shifts for the carbon atoms in this compound are outlined below based on its functional groups.
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | 160 - 180 |
| Aromatic/Olefinic (C=C) | 100 - 150 |
| Methylene (-O-CH₂-O-) | ~101 |
| Methylene (C9) | 30 - 50 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Table 3: Mass Spectrometry Data Summary
| Technique | Ionization Mode | Expected [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Pathways |
| GC-MS | Electron Ionization (EI) | 348 | Retro-Diels-Alder, loss of CO, fragmentation of benzodioxole moieties |
| LC-MS | Electrospray (ESI) / APCI | 349 | Dependent on ionization conditions, may show stable molecular ion |
A Certificate of Analysis for this compound indicates a purity of 99.76% as determined by LC-MS, with the data being consistent with its structure. The PubChem database also indicates the availability of a GC-MS spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Infrared (IR) Spectroscopy Data Summary
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O (Lactone) | 1750 - 1780 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O (Ether) | 1000 - 1300 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for lignans like this compound are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
A general workflow for acquiring NMR data is presented below.
Mass Spectrometry
The choice between GC-MS and LC-MS will depend on the volatility and thermal stability of the analyte. For a compound like this compound, LC-MS is generally preferred to avoid potential degradation.
Infrared (IR) Spectroscopy
Solid-state IR spectroscopy using an ATR (Attenuated Total Reflectance) accessory is a common and straightforward method for obtaining the IR spectrum of a solid compound like this compound.
Conclusion
This technical guide provides a consolidated overview of the available and expected spectroscopic data for this compound. While complete, raw spectral data is not yet widely accessible in public databases, the information presented here, derived from existing documentation and knowledge of related chemical structures, serves as a valuable resource for the identification and characterization of this compound. Further research to publish the full, detailed spectroscopic datasets of this compound is encouraged to facilitate its continued investigation for potential therapeutic applications.
References
Helioxanthin in the Plant Kingdom: A Technical Guide to its Natural Abundance and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Helioxanthin, a lignan with demonstrated antiviral and antineoplastic properties, has been identified as a metabolite in certain plant species. This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance of this compound in plants. Despite its potential pharmacological significance, quantitative data on its concentration within plant tissues remains largely uncharacterized in publicly accessible literature. This document summarizes the known botanical sources of this compound and presents generalized experimental protocols for its extraction, isolation, and quantification, derived from established methodologies for the broader class of lignans. Furthermore, this guide includes visualizations of the putative biosynthetic pathway of this compound and a general workflow for its analysis from plant matrices, intended to serve as a foundational resource for researchers initiating studies on this compound.
Introduction
This compound is a complex lignan belonging to the furonaphthodioxole class of compounds. Lignans are a diverse group of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units and are widely distributed throughout the plant kingdom, where they play roles in defense and as antioxidants[1]. This compound itself has garnered interest for its potent biological activities, including the inhibition of various viruses such as Hepatitis B (HBV), Hepatitis C (HCV), and Herpes Simplex Virus 1 (HSV-1).
Despite this interest, information regarding the natural occurrence and concentration of this compound in plants is sparse. This guide aims to consolidate the available information and provide a practical framework for researchers seeking to investigate its presence and quantity in botanical sources.
Reported Botanical Sources of this compound
Scientific databases indicate that this compound is a known plant metabolite. Specifically, it has been reported in the following plant species:
-
Hypoestes purpurea : A flowering plant belonging to the Acanthaceae family, native to regions of China, Laos, Hainan, Taiwan, and the Philippines. It is a subshrub or shrub that grows in the subtropical biome.
-
Phoebe formosana : An evergreen tree of the Lauraceae family, found in Taiwan and parts of China. It typically grows in broadleaved forests.
Natural Abundance of this compound
A thorough review of scientific literature and chemical databases reveals a significant gap in the knowledge of the natural abundance of this compound in plant tissues. To date, no published studies provide quantitative data on the concentration of this compound in the leaves, stems, roots, or other organs of Hypoestes purpurea, Phoebe formosana, or any other plant species.
Table 1: Quantitative Data on the Natural Abundance of this compound in Plants
| Plant Species | Plant Part | Concentration (e.g., mg/g dry weight) | Reference |
| Data Not Available | N/A | N/A | N/A |
The absence of this data presents a clear opportunity for future research to quantify the this compound content in its known botanical sources and to screen other related plant species for its presence.
Putative Biosynthesis of this compound
As a lignan, this compound is presumed to be synthesized via the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, the precursors to lignans. The specific enzymatic steps leading to the complex structure of this compound from these precursors have not been elucidated. However, a generalized pathway for lignan biosynthesis is presented below.
Caption: Generalized biosynthetic pathway of lignans, the proposed precursors to this compound.
Experimental Protocols
Due to the lack of specific published methods for this compound, the following protocols are generalized based on standard techniques for the extraction, isolation, and quantification of lignans from plant material[1][2].
Extraction
The choice of extraction method and solvent is critical for maximizing the yield of lignans.
5.1.1. Sample Preparation
-
Collect fresh plant material (e.g., leaves, stems).
-
Wash the material with deionized water to remove debris.
-
Freeze-dry or oven-dry the material at a low temperature (40-50 °C) to a constant weight.
-
Grind the dried material into a fine powder using a Wiley mill or a similar grinder.
5.1.2. Solvent Extraction
-
Maceration:
-
Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at room temperature.
-
Agitate the mixture for 24-48 hours.
-
Filter the extract and repeat the process with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Soxhlet Extraction:
-
Place the powdered plant material in a thimble in a Soxhlet apparatus.
-
Extract with a suitable solvent (e.g., ethanol or methanol) for several hours.
-
This method is efficient but may not be suitable for thermolabile compounds.
-
-
Ultrasound-Assisted Extraction (UAE):
-
Suspend the powdered plant material in a solvent in a flask.
-
Place the flask in an ultrasonic bath for a specified time (e.g., 30-60 minutes).
-
Filter the extract. This method can enhance extraction efficiency and reduce extraction time.
-
Isolation and Purification
Crude extracts typically contain a complex mixture of compounds. Chromatographic techniques are essential for isolating this compound.
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a methanol/water mixture and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to fractionate the extract based on polarity.
-
-
Column Chromatography:
-
Subject the desired fraction (likely the less polar fractions for lignans) to column chromatography on silica gel or Sephadex LH-20.
-
Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the compounds.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, use preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol/water or acetonitrile/water gradient.
-
Quantification
5.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method for quantifying specific compounds in a plant extract.
-
Standard Preparation:
-
Obtain a pure analytical standard of this compound.
-
Prepare a series of standard solutions of known concentrations in a suitable solvent (e.g., methanol).
-
-
Calibration Curve:
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Prepare the plant extract at a known concentration.
-
Inject the sample into the HPLC system under the same conditions as the standards.
-
Identify the this compound peak based on retention time compared to the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
5.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides higher sensitivity and selectivity and can be used for both quantification and structural confirmation.
Caption: General experimental workflow for the extraction, isolation, and quantification of this compound.
Signaling Pathways
Currently, there is no information available in the scientific literature regarding any signaling pathways in plants that involve this compound. Its primary biological activities have been characterized in mammalian viral and cancer cell models. The role of this compound within the plant itself, beyond a likely function in chemical defense, remains an area for future investigation.
Conclusion and Future Directions
This compound represents a promising natural product with significant therapeutic potential. However, a critical knowledge gap exists regarding its natural abundance in the plant kingdom. This guide has highlighted the known botanical sources and provided a generalized framework for the experimental investigation of this compound. Future research should focus on:
-
Quantitative analysis of this compound in Hypoestes purpurea and Phoebe formosana to establish baseline abundance data.
-
Screening of other species within the Hypoestes and Phoebe genera, as well as other related plant families, to identify new and potentially richer sources of this compound.
-
Elucidation of the specific biosynthetic pathway leading to this compound to enable potential metabolic engineering approaches for enhanced production.
-
Investigation of the ecological role and any potential signaling functions of this compound within the plants that produce it.
Addressing these research questions will be crucial for advancing our understanding of this compound and for the sustainable development of this valuable natural compound for pharmaceutical applications.
References
Helioxanthin: A Technical Guide on its Core Properties and Bioactivities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Helioxanthin, a naturally occurring arylnaphthalene lignan lactone, has emerged as a compound of significant interest in pharmacological research due to its potent and diverse biological activities. Primarily recognized for its broad-spectrum antiviral properties, particularly against Hepatitis B and C viruses, this compound also exhibits promising anticancer and anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, natural sources, and mechanisms of action. Special emphasis is placed on its quantitative bioactivities, detailed experimental methodologies for its biological evaluation, and the signaling pathways it modulates. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound and its analogues.
Introduction
Lignans are a large and structurally diverse class of secondary metabolites found in plants, formed by the oxidative dimerization of two or more phenylpropanoid units.[1] Within this class, arylnaphthalene lignans are characterized by a core structure in which a phenyl group is attached to a naphthalene ring. This compound is a prominent member of this subgroup, distinguished by a lactone ring and two methylenedioxy groups in its chemical scaffold.[2]
Initially isolated from the roots of Heliopsis scabra Dunal and the heartwood of Taiwania cryptomerioides Hayata, this compound has garnered considerable attention for its significant antiviral efficacy.[2][3] Its unique mechanism of action, which involves the modulation of host cellular machinery to suppress viral gene expression, sets it apart from many existing antiviral agents and suggests its potential in combination therapies, especially for drug-resistant viral strains.[4] Furthermore, recent studies have elucidated its anticancer properties, demonstrating its ability to induce cell cycle arrest and inhibit key signaling pathways implicated in tumorigenesis. This guide consolidates the current scientific knowledge on this compound, presenting it in a structured and technically detailed format to facilitate further research and development.
Chemical and Physical Properties
This compound is a furonaphthodioxole derivative with a complex polycyclic structure. Its key identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 10-(1,3-benzodioxol-5-yl)-9H-\benzofuro[6,5-g]\benzodioxol-7-one | |
| Molecular Formula | C₂₀H₁₂O₆ | |
| Molecular Weight | 348.3 g/mol | |
| CAS Number | 18920-47-3 | |
| Chemical Class | Arylnaphthalene Lignan Lactone | |
| Appearance | Solid | |
| Synonyms | ACH-126447, HE-145 |
Natural Sources and Isolation
This compound is a natural product found in several plant species. The primary reported sources include:
-
Heliopsis scabra Dunal (Compositae): Isolated from the root of the plant.
-
Taiwania cryptomerioides Hayata (Taxodiaceae): Found in the heartwood of this tree.
-
Hypoestes purpurea
-
Phoebe formosana
General Isolation Methodology
-
Extraction: The dried and powdered plant material (e.g., heartwood of Taiwania cryptomerioides) is extracted with a polar organic solvent such as methanol or ethanol. This is often followed by sequential partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity. This compound, being a moderately polar compound, would likely be concentrated in the chloroform or ethyl acetate fraction.
-
Chromatographic Separation: The crude extract or the enriched fraction is then subjected to various chromatographic techniques for further purification.
-
Column Chromatography: Silica gel column chromatography is a common first step, using a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient) to separate different classes of compounds.
-
Preparative Thin-Layer Chromatography (TLC): For smaller scale purification, preparative TLC can be employed to isolate compounds based on their mobility on a silica plate.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is typically achieved using preparative HPLC, often on a reversed-phase column with a methanol-water or acetonitrile-water mobile phase.
-
-
Characterization: The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and comparison with published data.
Synthesis
The total synthesis of this compound has been achieved, providing a means to produce the compound and its analogues for further study. A reported synthetic route involves the following key steps:
-
Starting Material: The synthesis commences with 2-bromo-4,5-methylenedioxyphenylpropiolic acid.
-
Dimerization and Cyclization: Treatment of the starting material with dicyclohexylcarbodiimide (DCC) leads to the formation of a dibromophenylnaphthalenedicarboxylic acid anhydride.
-
Reductive Debromination: The bromine atoms are removed through a reductive debromination step, yielding a diol intermediate.
-
Selective Oxidation: The final step involves the selective oxidation of the diol to form the lactone ring of this compound, which can be achieved using reagents like silver carbonate on celite.
A detailed, step-by-step experimental protocol for this synthesis is not publicly available. The synthesis of this compound analogues often involves modifications of the lactone ring and the methylenedioxy groups of the parent molecule.
Biological Activities and Mechanisms of Action
This compound exhibits a range of significant biological activities, with its antiviral and anticancer effects being the most extensively studied.
Antiviral Activity
This compound has demonstrated potent in vitro activity against a variety of viruses. Its efficacy is particularly notable against Hepatitis B Virus (HBV), including lamivudine-resistant strains.
Table 1: Antiviral Activity of this compound and its Analogues
| Virus | Compound/Analogue | Cell Line | EC₅₀ (µM) | Reference(s) |
| Hepatitis B Virus (HBV) | This compound | HepG2.2.15 | 1 | |
| Hepatitis B Virus (HBV) | Analogue 5-4-2 | HepG2.2.15 | 0.08 | |
| Hepatitis B Virus (HBV) | Lactam derivative 18 | - | 0.08 | |
| Hepatitis B Virus (HBV) | Cyclic hydrazide 28 | - | 0.03 | |
| Hepatitis B Virus (HBV) | Analogue 12 | - | 0.8 | |
| Hepatitis C Virus (HCV) | This compound | - | 3 | |
| Hepatitis C Virus (HCV) | Lactam derivative 18 | - | 55% inhibition at 1.0 µM | |
| Herpes Simplex Virus-1 (HSV-1) | This compound | - | 2 | |
| Herpes Simplex Virus-1 (HSV-1) | Analogue 12 | - | 0.15 | |
| Herpes Simplex Virus-1 (HSV-1) | Lactam derivative 18 | - | 0.29 | |
| Herpes Simplex Virus-2 (HSV-2) | Analogue 12 | - | < 0.1 | |
| Herpes Simplex Virus-2 (HSV-2) | Lactam derivative 18 | - | 0.16 | |
| Epstein-Barr Virus (EBV) | Analogue 12 | - | 9.0 | |
| Cytomegalovirus (CMV) | Analogue 12 | - | 0.45 | |
| Human Immunodeficiency Virus (HIV) | Cyclic hydrazide 28 | - | 2.7 | |
| Human Immunodeficiency Virus (HIV) | Brominated product 42 | - | 2.5 |
This compound's anti-HBV mechanism is distinct from that of nucleoside analogues which target viral DNA synthesis. Instead, this compound acts at an earlier stage of the viral life cycle by suppressing the transcription of viral genes. It selectively inhibits the activity of the HBV core promoter (CP) and the surface antigen promoter II (SPII). This inhibition is achieved by interfering with the host's transcriptional machinery. Specifically, this compound reduces the DNA-binding activity of several key transcription factors to the HBV promoters, including:
-
Peroxisome proliferator-activated receptors (PPARs)
-
Alpha-fetoprotein transcription factor (FTF)
-
Sp1
-
Hepatocyte nuclear factor 4 (HNF-4)
-
Hepatocyte nuclear factor 3 (HNF-3)
This leads to a dose-dependent decrease in HBV mRNA, viral proteins (such as the core protein), and subsequently, viral DNA.
Anticancer Activity
This compound has demonstrated anticancer effects, particularly against oral squamous cell carcinoma (OSCC). It inhibits the proliferation of OSCC cells in a dose-dependent manner by inducing cell cycle arrest at the G2/M phase.
Table 2: Cytotoxicity of this compound
| Cell Line | Effect | IC₅₀ / EC₅₀ (µM) | Reference(s) |
| MT-223 | Low cytotoxicity | 2.5 | |
| CEM24 | Low cytotoxicity | 31 | |
| T28 (Oral Cancer) | Inhibition of proliferation (dose-dependent) | Not specified |
The anticancer activity of this compound in oral cancer cells is mediated through the downregulation of the EGFR/ERK/c-fos signaling pathway. This leads to the inhibition of cyclooxygenase-2 (COX-2) expression. The key steps in this pathway are:
-
Inhibition of EGFR Phosphorylation: this compound reduces the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), thereby inactivating it.
-
Downregulation of ERK Phosphorylation: The inactivation of EGFR leads to a decrease in the phosphorylation of Extracellular signal-regulated kinases (ERK).
-
Reduced c-fos and AP-1 Activity: This subsequently reduces the nuclear accumulation of the activator protein-1 (AP-1) family protein, c-fos.
-
Inhibition of COX-2 Expression: The downregulation of this signaling cascade ultimately leads to the inhibition of COX-2 expression, a key enzyme involved in inflammation and carcinogenesis.
-
Induction of p27 and G2/M Arrest: this compound also activates the cyclin-dependent kinase inhibitor p27, which contributes to the observed G2/M cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).
-
Cell Seeding:
-
Seed cells (e.g., oral squamous carcinoma cells or other relevant cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Anti-HBV Activity Assay in HepG2.2.15 Cells
This protocol describes the evaluation of this compound's effect on HBV replication in the HepG2.2.15 cell line, which constitutively produces HBV particles.
-
Cell Culture and Treatment:
-
Culture HepG2.2.15 cells in complete medium.
-
Seed the cells in 24- or 48-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 6 days), with media and compound changes every 2 days.
-
-
Quantification of HBV DNA:
-
After treatment, collect the cell culture supernatant.
-
Isolate viral DNA from the supernatant.
-
Quantify the amount of HBV DNA using real-time quantitative PCR (qPCR) with primers and probes specific for the HBV genome.
-
-
Quantification of HBV RNA:
-
Lyse the treated cells and extract total RNA.
-
Perform reverse transcription followed by qPCR (RT-qPCR) to quantify the levels of HBV transcripts (e.g., 3.5 kb pregenomic RNA).
-
-
Analysis of Viral Proteins:
-
Lyse the treated cells and collect the protein lysate.
-
Determine the concentration of proteins like HBV core antigen (HBcAg) using Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Determine the 50% effective concentration (EC₅₀) for the inhibition of HBV DNA, RNA, and protein levels by plotting the percentage of inhibition against the log of the compound concentration.
-
Luciferase Reporter Assay for HBV Promoter Activity
This assay is used to specifically measure the effect of this compound on the transcriptional activity of HBV promoters.
-
Plasmid Constructs:
-
Clone the HBV core promoter (CP) and surface antigen promoter II (SPII) sequences upstream of a firefly luciferase reporter gene in an expression vector.
-
Use a co-transfected plasmid expressing Renilla luciferase under a constitutive promoter as an internal control for transfection efficiency and cell viability.
-
-
Cell Transfection and Treatment:
-
Co-transfect a human liver cell line (e.g., Huh7 or HepG2) with the firefly luciferase reporter construct and the Renilla luciferase control plasmid.
-
After 24 hours, treat the transfected cells with different concentrations of this compound.
-
-
Luciferase Activity Measurement:
-
After 48 hours of treatment, lyse the cells.
-
Measure the firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the promoter activity as a percentage of the vehicle-treated control and determine the inhibitory effect of this compound.
-
Western Blot Analysis of the EGFR/ERK Signaling Pathway
This protocol is for detecting changes in the phosphorylation status of key proteins in the EGFR/ERK pathway in response to this compound treatment.
-
Cell Treatment and Lysis:
-
Culture oral squamous carcinoma cells to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of EGFR and ERK, as well as antibodies for COX-2 and a loading control (e.g., β-actin or GAPDH), overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.
-
Conclusion and Future Perspectives
This compound stands out as a promising natural product with significant therapeutic potential. Its well-documented antiviral activity, particularly against HBV via a novel mechanism of action, makes it a strong candidate for further development as an anti-HBV agent, potentially in combination with existing therapies to combat drug resistance. The emerging evidence of its anticancer effects through the modulation of key signaling pathways in oral cancer cells opens up new avenues for its investigation in oncology.
Future research should focus on several key areas. Firstly, the total synthesis of this compound and its analogues needs to be optimized to allow for the production of larger quantities for preclinical and clinical studies. Structure-activity relationship (SAR) studies will be crucial in identifying more potent and selective derivatives with improved pharmacokinetic profiles. In-depth in vivo studies are required to validate the in vitro findings and to assess the safety and efficacy of this compound in animal models of viral hepatitis and cancer. Furthermore, the exploration of other potential biological activities of this compound could reveal new therapeutic applications. The comprehensive data and methodologies presented in this guide provide a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this remarkable lignan.
References
Helioxanthin: A Furonaphthodioxole with Potent Antiviral and Osteogenic Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Helioxanthin, a naturally occurring furonaphthodioxole lignan, has emerged as a molecule of significant interest in biomedical research due to its pronounced biological activities. Primarily recognized for its broad-spectrum antiviral properties, particularly against Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Herpes Simplex Virus-1 (HSV-1), this compound and its synthetic analogues represent a novel class of potential therapeutic agents. The mechanism of action for its anti-HBV activity is unique, involving the downregulation of critical hepatocyte nuclear factors (HNFs), leading to the suppression of viral gene expression and replication. Furthermore, a derivative of this compound has demonstrated promising osteogenic potential by promoting bone formation and inhibiting bone resorption through a distinct signaling pathway involving cyclic guanosine monophosphate (cGMP) and phosphodiesterase (PDE). This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, summarizing its biological efficacy with quantitative data, outlining key experimental protocols for its study, and visualizing its mechanisms of action through signaling pathway diagrams.
Chemical and Physical Properties
This compound is classified as a furonaphthodioxole, a member of the benzodioxole and lignan families.[1] Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 10-(1,3-benzodioxol-5-yl)-9H-[2]benzofuro[6,5-g][1][3]benzodioxol-7-one | [1] |
| Molecular Formula | C₂₀H₁₂O₆ | |
| Molecular Weight | 348.3 g/mol | |
| CAS Number | 18920-47-3 | |
| Chemical Class | Furonaphthodioxole, Lignan, Benzodioxole |
Antiviral Activity of this compound and its Analogues
This compound and its synthetic analogues have demonstrated potent antiviral activity against a range of viruses. The most extensively studied is its effect on the Hepatitis B Virus (HBV).
Quantitative Antiviral Efficacy
The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values of this compound and its analogues against various viruses.
Table 1: Anti-HBV Activity of this compound and its Analogues
| Compound | EC₅₀ (µM) | Cell Line | Reference |
| This compound | 1 | HepG2.2.15 | |
| Analogue 5-4-2 | 0.08 | HepG2.2.15 | |
| Analogue 8-1 (cyclic hydrazide 28) | 0.03 | - | |
| Analogue 18 (lactam derivative) | 0.08 | - | |
| Analogue 12 | 0.8 | - |
Table 2: Broad-Spectrum Antiviral Activity of this compound and its Analogues
| Compound | Virus | EC₅₀ / IC₅₀ (µM) | Reference |
| This compound | HCV | 3 | |
| This compound | HSV-1 | 2 | |
| Analogue 5-4-2 | HCV | 1 (IC₅₀) | |
| Analogue 5-4-2 | HIV | 4 (IC₅₀) | |
| Analogue 5-4-2 | HSV-1 | 0.29 (IC₅₀) | |
| Analogue 5-4-2 | HPV | 0.2 (IC₅₀) | |
| Analogue 8-1 | HCV | 10 (IC₅₀) | |
| Analogue 8-1 | HIV | 15 (IC₅₀) | |
| Analogue 8-1 | HSV-1 | 1.2 (IC₅₀) | |
| Analogue 8-1 | HPV | 5.8 (IC₅₀) | |
| Analogue 12 | HSV-1 | 0.15 | |
| Analogue 12 | HSV-2 | < 0.1 | |
| Analogue 12 | Epstein-Barr virus | 9.0 | |
| Analogue 12 | Cytomegalovirus | 0.45 | |
| Analogue 18 | HSV-1 | 0.29 | |
| Analogue 18 | HSV-2 | 0.16 | |
| Analogue 28 | HIV | 2.7 | |
| Analogue 42 | HIV | 2.5 |
Mechanism of Anti-HBV Action
The anti-HBV mechanism of this compound and its analogues, particularly the potent analogue 8-1, is distinct from that of currently approved nucleoside/nucleotide analogues. Instead of targeting the viral DNA polymerase, this compound acts at an earlier stage of the viral life cycle by suppressing viral gene expression.
The proposed mechanism involves the post-transcriptional downregulation of key hepatocyte nuclear factors (HNFs), such as HNF-3 and HNF-4. This reduction in HNFs decreases their binding to the HBV precore/core promoter and enhancer II regions, leading to diminished viral promoter activity. Consequently, the transcription of viral RNA, including the pregenomic RNA (pgRNA), is inhibited, which in turn reduces the levels of viral proteins and subsequently suppresses HBV DNA replication.
Osteogenic Activity of a this compound Derivative
A synthetic derivative of this compound, 4-(4-methoxyphenyl)thieno[2,3-b:5,4-c′]dipyridine-2-carboxamide (TH), has been identified as a potent osteogenic agent. It promotes bone formation by stimulating osteoblast differentiation and suppresses bone resorption by inhibiting osteoclast differentiation.
Mechanism of Osteogenic Action
The dual action of the this compound derivative TH on bone metabolism is mediated through the upregulation of intracellular cyclic guanosine monophosphate (cGMP). This is achieved through two synergistic mechanisms: the promotion of nitric oxide (NO) production and the direct inhibition of phosphodiesterase (PDE) activity, which is responsible for cGMP degradation. The elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which ultimately leads to the suppression of osteoclast differentiation.
References
Methodological & Application
Helioxanthin Synthesis: A Detailed Protocol for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis of helioxanthin, a lignan with notable antiviral properties. The protocol is based on the successful five-step synthesis reported by Zhu et al. (2015), which achieved a 44% overall yield.
This compound has garnered significant interest for its potent antiviral activity, particularly against Hepatitis B Virus (HBV). Its mechanism of action involves the inhibition of HBV replication through the downregulation of critical hepatocyte nuclear factors, presenting a unique therapeutic avenue. This document offers detailed experimental procedures, quantitative data, and a visualization of the synthetic workflow to aid in the replication and further investigation of this promising compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the total synthesis of this compound.
| Step No. | Reaction | Key Reagents | Product | Yield (%) |
| 1 | Tandem free radical cyclization | Mn(OAc)₃ | Intermediate Arylnaphthalene Lactone | Not specified in abstract |
| 2 | Not specified in abstract | Not specified in abstract | Intermediate | Not specified in abstract |
| 3 | Not specified in abstract | Not specified in abstract | Intermediate | Not specified in abstract |
| 4 | Not specified in abstract | Not specified in abstract | Justicidin E | Not specified in abstract |
| 5 | Final Conversion | Not specified in abstract | This compound | 92% (purification yield) |
| Overall | Total Synthesis | This compound | 44% |
Experimental Protocols
The total synthesis of this compound is achieved in five steps from a common starting material, as described by Zhu et al. (2015). The key transformation involves a tandem free radical cyclization process mediated by manganese(III) acetate.
General Laboratory Procedures: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with dry solvents, unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC). Purification of intermediates and the final product is typically achieved through flash column chromatography on silica gel.
Step 1-4: Synthesis of Justicidin E (Intermediate)
The initial four steps of the synthesis focus on the construction of the arylnaphthalene lactone core structure, culminating in the formation of Justicidin E. While the specific details of each of these steps are not fully available in the abstract of the primary literature, the key overarching reaction is a manganese(III) acetate-mediated tandem free radical cyclization. This reaction type is a powerful tool for the formation of complex cyclic systems.
Step 5: Conversion of Justicidin E to this compound
-
Reaction Description: The final step of the synthesis involves the conversion of Justicidin E to this compound. The exact reagents and conditions for this transformation are not detailed in the available abstract.
-
Purification: The crude product from the final reaction is purified by flash chromatography on silica gel using an ethyl acetate/n-hexane (1:2) solvent system.
-
Yield: This purification step affords this compound in a 92% yield.[1]
Characterization of this compound:
The structure of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃) δ: 8.43 (s, 1H), 7.71 (d, J = 8.8 Hz, 1H), 7.32 (d, J = 8.8 Hz, 1H), 6.89 (d, J = 7.6 Hz, 1H), 6.82–6.79 (m, 2H), 6.06 (dd, J = 11.6, 1.2 Hz, 2H), 5.96 (dd, J = 9.2, 1.2 Hz, 2H), 5.23 (q, J = 15.2 Hz, 2H).
-
¹³C NMR (100 MHz, CDCl₃) δ: 171.1, 147.4, 146.9, 141.7, 139.7, 130.7, 130.4, 129.1, 127.4, 125.4, 122.3, 121.5, 121.1, 111.8, 109.6, 107.9, 101.5, 101.2, 69.5.
Visualized Experimental Workflow and Biological Pathway
To facilitate a clearer understanding of the synthesis process and the biological context of this compound's activity, the following diagrams are provided.
Caption: A flowchart illustrating the five-step total synthesis of this compound.
Caption: The inhibitory effect of this compound on the HBV replication signaling pathway.
References
Application Notes and Protocols for Helioxanthin Extraction from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helioxanthin is a naturally occurring lignan found in select plant species, notably from the genera Hypoestes and Phoebe. As a member of the lignan family, it has attracted scientific interest for its potential biological activities. Lignans, in general, are known for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic properties. The effective extraction and purification of this compound are crucial preliminary steps for further research into its therapeutic potential, including mechanism of action studies, preclinical, and clinical trials.
These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound from plant materials. While specific protocols for this compound are not extensively detailed in publicly available literature, the following sections outline generalized yet detailed procedures based on established methods for lignan extraction and purification. These protocols are designed to be adaptable to various laboratory settings and can serve as a foundational methodology for isolating this compound.
Data Presentation: Comparative Extraction Parameters for Lignans
The efficiency of lignan extraction is highly dependent on the solvent system and extraction method employed. The following tables summarize quantitative data from studies on lignan extraction from various plant sources, offering a comparative perspective that can inform the optimization of this compound extraction.
Table 1: Comparison of Solvent Systems for Lignan Extraction
| Plant Source | Lignan Type | Solvent System | Yield/Purity | Reference |
| Valeriana amurensis | Total Lignans | 50% Ethanol | 73.45 ± 1.86% purity | [1] |
| Phyllanthus niruri | Phyllanthin | Methanol | 3.1 mg/g extract | [2] |
| Phyllanthus niruri | Phyllanthin | n-Hexane | 36.2 ± 2.6 mg/g extract | [2] |
| Flaxseed | Secoisolariciresinol Diglucoside (SDG) | 70% Ethanol | Up to 20 mg/g of defatted meal | [3] |
| Flaxseed | Secoisolariciresinol & Anhydrosecoisolariciresinol | Ethyl acetate/hexane (90:10 v/v) after hydrolysis | 97% and 98% purity, respectively | [4] |
Table 2: Influence of Extraction Method on Lignan Yield from Phyllanthus niruri
| Extraction Method | Solvent | Yield (w/w) | Phyllanthin Content (mg/g extract) |
| Soxhlet | n-Hexane | 0.82% | 36.2 ± 2.6 |
| Soxhlet | Dichloromethane | 1.12% | 11.7 ± 1.68 |
| Soxhlet | Acetone | 3.40% | 11.7 ± 1.10 |
| Microwave-Assisted Extraction (MAE) | 80% Methanol | 8.13% | 21.2 ± 1.30 |
| Alkaline Digestion (30% KOH) | - | 3.10% | 22.34 ± 0.13 |
| Enzymatic Hydrolysis (Cellulase & Protease) | - | 13.92% | 25.9 |
Data adapted from a study on lignan extraction from Phyllanthus niruri, providing a comparative basis for method selection.
Experimental Protocols
The following protocols are generalized for the extraction and purification of this compound from plant material, such as the leaves and stems of Hypoestes purpurea or Phoebe formosana.
Protocol 1: General Solvent Extraction of this compound
This protocol outlines a standard procedure for the initial extraction of lignans from dried plant material.
1. Plant Material Preparation:
-
Harvest fresh plant material (leaves and stems).
-
Air-dry or freeze-dry the material to a constant weight. Lignans are relatively stable at temperatures up to 60°C.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
2. Defatting (Optional but Recommended):
-
For plant materials with high lipid content, a defatting step is crucial.
-
Soxhlet extract the powdered plant material with a non-polar solvent such as n-hexane or petroleum ether for 6-8 hours.
-
This step removes oils and other non-polar compounds that can interfere with subsequent extraction and purification.
-
Discard the solvent and air-dry the defatted plant material.
3. Lignan Extraction:
-
Macerate or Soxhlet extract the defatted plant powder with a polar or medium-polarity solvent. Aqueous mixtures of ethanol or methanol (e.g., 70-80%) are generally effective for a broad range of lignans.
-
For maceration, soak the plant material in the solvent (e.g., 1:10 w/v) for 24-48 hours with occasional agitation.
-
For Soxhlet extraction, extract for 8-12 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Protocol 2: Purification of this compound using Column Chromatography
This protocol describes a multi-step chromatographic purification of the crude extract to isolate this compound.
1. Macroporous Resin Column Chromatography (Initial Cleanup):
-
Dissolve the crude extract in an appropriate solvent (e.g., 50% ethanol).
-
Load the solution onto a pre-equilibrated macroporous resin column (e.g., AB-8).
-
Wash the column with distilled water to remove highly polar impurities.
-
Elute the lignan-containing fraction with a stepwise gradient of ethanol (e.g., 20%, 50%, 80%). Collect fractions and monitor by Thin Layer Chromatography (TLC). Lignans are expected to elute in the mid- to high-polarity ethanol fractions.
-
Combine the fractions rich in the target compound and concentrate under reduced pressure.
2. Silica Gel Column Chromatography (Fractionation):
-
Adsorb the concentrated lignan-rich fraction onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent system (e.g., chloroform-methanol, 98:2 v/v).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, by gradually increasing the percentage of methanol in chloroform.
-
Collect fractions and monitor by TLC, using a suitable visualization method (e.g., UV light at 254 nm or a vanillin-sulfuric acid spray reagent).
-
Combine fractions containing the compound of interest based on the TLC profile.
3. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
For high-purity this compound, a final purification step using preparative HPLC is recommended.
-
Dissolve the semi-purified fraction in the mobile phase.
-
Use a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Develop a gradient elution method to achieve optimal separation.
-
Monitor the elution profile with a UV detector at a wavelength where this compound shows maximum absorbance (e.g., 280 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
4. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
The following diagrams illustrate the experimental workflows for this compound extraction and purification.
Caption: General workflow for the initial extraction of this compound.
Caption: Multi-step purification and analysis workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5705618A - Process for extracting lignans from flaxseed - Google Patents [patents.google.com]
- 4. Extraction of lignans from flaxseed and evaluation of their biological effects on breast cancer MCF-7 and MDA-MB-231 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Helioxanthin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantification of Helioxanthin, a thieno[2,3-b:5,4-c']dipyridine derivative. Given the limited published data on specific, validated assays for this compound, this document outlines robust analytical techniques based on established methods for structurally related heterocyclic aromatic compounds. The protocols provided are intended as a detailed starting point for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method offers a balance of sensitivity, specificity, and accessibility for the routine quantification of this compound in various matrices, including bulk drug substance and simple formulations.
Quantitative Data Summary (Expected Performance)
The following table summarizes the typical validation parameters expected for an optimized HPLC-UV method for this compound, based on data from similar heterocyclic compounds.
| Parameter | Expected Range |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 10 - 100 ng/mL |
| Limit of Quantification (LOQ) | 50 - 250 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Wavelength (λmax) | To be determined empirically (likely 250-350 nm) |
Experimental Protocol: HPLC-UV Quantification of this compound
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is recommended to ensure good separation from potential impurities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
Time (min) % B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: The optimal wavelength should be determined by scanning a standard solution of this compound from 200-400 nm.
b. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1 - 100 µg/mL).
-
Sample Preparation:
-
Bulk Drug: Dissolve a known amount of the this compound bulk powder in the mobile phase to achieve a concentration within the calibration range.
-
Formulations: The extraction procedure will depend on the formulation matrix. A general approach involves dissolving the formulation in a suitable solvent, followed by sonication and centrifugation to remove excipients. The supernatant can then be diluted as needed.
-
c. Analysis and Quantification:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
The concentration of this compound in the samples is determined by interpolating the peak area from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.
Quantitative Data Summary (Expected Performance)
The following table outlines the anticipated validation parameters for an LC-MS/MS assay for this compound, drawing from methods for other small molecule heterocyclic drugs.
| Parameter | Expected Range |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 10 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 15% |
Experimental Protocol: LC-MS/MS Quantification of this compound in Plasma
a. Instrumentation and Conditions:
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-UV method, but with a potentially faster gradient to reduce run time. A C18 column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive mode is likely to be effective for this nitrogen-containing heterocyclic compound.
-
MRM Transitions: The precursor ion (Q1) will be the protonated molecular ion of this compound ([M+H]⁺). Product ions (Q3) will need to be determined by infusing a standard solution and performing a product ion scan.
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential must be optimized for the specific MRM transitions of this compound and the internal standard.
-
b. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for analysis.
c. Analysis and Quantification:
-
Generate a calibration curve by spiking known concentrations of this compound into a blank plasma matrix and processing them through the same extraction procedure as the unknown samples.
-
Analyze the extracted standards and samples by LC-MS/MS.
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry can be employed as a simple, rapid, and cost-effective method for the quantification of this compound in pure form or in simple dosage forms where excipients do not interfere with the absorbance at the analytical wavelength.
Quantitative Data Summary (Expected Performance)
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
| Wavelength (λmax) | To be determined empirically |
Experimental Protocol: UV-Vis Spectrophotometric Quantification of this compound
a. Instrumentation:
-
A double-beam UV-Vis spectrophotometer with a 1 cm path length quartz cuvette.
b. Standard and Sample Preparation:
-
Solvent Selection: A suitable solvent in which this compound is soluble and stable, and that is transparent in the UV region of interest (e.g., methanol, ethanol, or acetonitrile).
-
Determination of λmax: Prepare a dilute solution of this compound and scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in the selected solvent with concentrations that give absorbance values within the linear range of the instrument (typically 0.1 to 1.0 AU).
-
Sample Preparation: Dissolve a known quantity of the this compound sample in the solvent to obtain a theoretical concentration within the range of the standard curve.
c. Analysis and Quantification:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the selected solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the sample solution.
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution using the regression equation from the calibration curve.
Visualizations
Workflow for HPLC/LC-MS Sample Preparation
Helioxanthin in Antiviral Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helioxanthin, a naturally occurring lignan, and its synthetic analogues have demonstrated significant antiviral activity against a broad spectrum of viruses. This document provides detailed application notes and experimental protocols for the use of this compound in antiviral assays. The information is intended to guide researchers in evaluating the antiviral efficacy of this compound and elucidating its mechanism of action.
Mechanism of Action
This compound and its analogues exhibit a unique antiviral mechanism that differs from many existing antiviral drugs. Instead of directly targeting viral enzymes, these compounds modulate host cell transcription factors to suppress viral gene expression and replication.
A notable analogue, 8-1, has been shown to potently inhibit Hepatitis B Virus (HBV) by down-regulating the activity of hepatocyte nuclear factor 4 (HNF-4) and hepatocyte nuclear factor 3 (HNF-3).[1][2] These transcription factors are crucial for the activity of HBV promoters. By reducing the binding of HNF-4 and HNF-3 to the precore/core promoter and enhancer II regions of the HBV genome, the analogue effectively blocks viral RNA expression, which subsequently leads to a reduction in viral protein and DNA levels.[1][2] This disruption of the host transcriptional machinery essential for the virus provides a novel avenue for antiviral therapy. Time-course analyses have revealed that the inhibition of viral RNA expression is the initial event, followed by a decrease in viral protein and then DNA levels.[1] This mechanism has been observed to be effective against both wild-type and lamivudine-resistant HBV strains.
Data Presentation: Antiviral Activity of this compound and Analogues
The following table summarizes the reported in vitro antiviral activities of this compound and its analogues against various viruses.
| Compound | Virus | Assay System | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound | Hepatitis B Virus (HBV) | HepG2.2.15 cells | 1 | >20 | >20 | |
| Hepatitis C Virus (HCV) | 3 | |||||
| Herpes Simplex Virus-1 (HSV-1) | 2 | |||||
| Analogue 5-4-2 | Hepatitis B Virus (HBV) | HepG2.2.15 cells | 0.08 | >10 | >125 | |
| Hepatitis C Virus (HCV) | 1 | |||||
| Human Immunodeficiency Virus (HIV) | 4 | |||||
| Herpes Simplex Virus-1 (HSV-1) | 0.29 | |||||
| Human Papillomavirus (HPV) | 0.2 | |||||
| Analogue 8-1 | Hepatitis B Virus (HBV) | HepG2.2.15 cells | 0.1 | ~10 | >100 | |
| Hepatitis C Virus (HCV) | 10 | |||||
| Human Immunodeficiency Virus (HIV) | 15 | |||||
| Herpes Simplex Virus-1 (HSV-1) | 1.2 | |||||
| Human Papillomavirus (HPV) | 5.8 | |||||
| Analogue 12 | Hepatitis B Virus (HBV) | 0.8 | ||||
| Herpes Simplex Virus-1 (HSV-1) | 0.15 | |||||
| Herpes Simplex Virus-2 (HSV-2) | <0.1 | |||||
| Epstein-Barr Virus (EBV) | 9.0 | |||||
| Cytomegalovirus (CMV) | 0.45 | |||||
| Analogue 18 | Hepatitis B Virus (HBV) | 0.08 | ||||
| Hepatitis C Virus (HCV) | 55% inhibition at 1.0 µM | |||||
| Herpes Simplex Virus-1 (HSV-1) | 0.29 | |||||
| Herpes Simplex Virus-2 (HSV-2) | 0.16 | |||||
| Analogue 28 | Hepatitis B Virus (HBV) | 0.03 | ||||
| Human Immunodeficiency Virus (HIV) | 2.7 | |||||
| Analogue 42 | Human Immunodeficiency Virus (HIV) | 2.5 |
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
This assay is a primary screening method to evaluate the ability of a compound to protect host cells from virus-induced cell death.
Materials:
-
Host cells susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, A549 for EMCV)
-
Virus stock with a known titer
-
Cell culture medium (e.g., MEM with 2% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, CellTiter-Glo)
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Seed host cells in a 96-well plate at a density that will result in a confluent monolayer the next day.
-
On the day of the assay, prepare serial dilutions of this compound in cell culture medium. A typical starting concentration is 32 µM with half-log dilutions.
-
Remove the growth medium from the cells and add the diluted this compound. Include cell-only (no virus, no compound) and virus-only (no compound) controls.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes >80% CPE in the virus control wells within the desired incubation period (e.g., 72 hours).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) using regression analysis. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.
References
Helioxanthin as a Research Tool for Hepatitis B Virus (HBV): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infections posing a substantial risk for the development of severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2] Current antiviral therapies, primarily nucleos(t)ide analogues and interferons, are effective in suppressing viral replication but are limited by issues such as drug resistance and adverse side effects.[1][3][4] This necessitates the exploration of novel antiviral agents with distinct mechanisms of action. Helioxanthin, a natural product, and its analogues have emerged as promising candidates for anti-HBV research, demonstrating a unique mechanism that targets host-virus interactions.
These application notes provide a comprehensive overview of the utility of this compound and its derivatives as research tools for studying HBV. We detail their mechanism of action, provide quantitative data on their antiviral activity, and present standardized protocols for their application in a research setting.
Mechanism of Action
This compound and its analogues, such as 5-4-2 and 8-1, exhibit a multi-faceted approach to inhibiting HBV replication. Unlike nucleos(t)ide analogues that directly target the viral DNA polymerase, this compound interferes with the host's transcriptional machinery that is co-opted by the virus for its own gene expression.
The primary mechanism involves the post-transcriptional downregulation of key hepatocyte nuclear factors (HNFs), specifically HNF-4α and HNF-3β, within HBV-producing cells. This downregulation is crucial as these transcription factors are essential for the activity of HBV promoters. By reducing the levels of HNF-4 and HNF-3, this compound effectively diminishes the binding of these factors to the HBV precore/core promoter and enhancer II regions, leading to a suppression of viral RNA transcription. This inhibition of transcription subsequently leads to a dose-dependent decrease in the expression of viral proteins, including the core protein, and ultimately a reduction in HBV DNA replication.
A time-course analysis has revealed a sequential inhibition pattern: a significant decrease in viral RNA is observed first, followed by a reduction in viral protein levels, and lastly, a decline in HBV DNA. This sequence of events underscores the upstream activity of this compound on viral gene expression.
Notably, this compound and its derivatives are effective against both wild-type and lamivudine-resistant HBV strains, highlighting their potential for use in combination therapies and for overcoming existing drug resistance.
Quantitative Data Summary
The antiviral activity of this compound and its analogues has been quantified in various in vitro studies. The following tables summarize the key efficacy data.
Table 1: In Vitro Anti-HBV Activity of this compound and its Analogues
| Compound | Cell Line | Parameter | EC50 (µM) | Reference |
| This compound | HepG2.2.15 | HBV DNA inhibition | 1 | |
| 3.5 kb transcript inhibition | 1 | |||
| HBV virus inhibition | 1 | |||
| Analogue 5-4-2 | HepG2.2.15 | HBV DNA inhibition | 0.08 | |
| 3.5 kb transcript inhibition | 0.09 | |||
| Analogue 8-1 | HepG2(2.2.15) | HBV DNA inhibition | 0.1 ± 0.03 | |
| 3.5 kb pgRNA inhibition | 0.3 ± 0.1 | |||
| 2.4/2.1 kb S-RNAs inhibition | 0.9 ± 0.1 | |||
| HepW10 | HBV DNA inhibition | 0.1 ± 0.04 | ||
| HepD2 (3TC-resistant) | HBV DNA inhibition | 0.1 ± 0.02 | ||
| HBV-Met | HBV DNA inhibition | 0.3 ± 0.2 | ||
| pgRNA inhibition | 0.5 ± 0.1 | |||
| Core protein inhibition | 0.1 ± 0.1 |
Table 2: In Vitro Antiviral Spectrum of this compound
| Virus | EC50 (µM) | Reference |
| Hepatitis B Virus (HBV) | 1 | |
| Hepatitis C Virus (HCV) | 3 | |
| Herpes Simplex Virus-1 (HSV-1) | 2 |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the anti-HBV activity of this compound and its analogues.
Protocol 1: Cell Culture and Drug Treatment
-
Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses HBV, are commonly used.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.
-
Drug Preparation: Dissolve this compound or its analogues in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
Treatment: Seed HepG2.2.15 cells in appropriate culture plates. Once confluent, replace the medium with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO only) and a positive control (e.g., lamivudine) should be included.
-
Incubation: Incubate the cells for the desired period (e.g., 6 days), replacing the medium with fresh drug-containing medium every 2-3 days.
Protocol 2: Analysis of HBV DNA Replication (Southern Blot)
-
Cell Lysis: After drug treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them with a lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 1% NP-40, 50 mM NaCl).
-
Proteinase K Digestion: Treat the cell lysates with proteinase K to remove proteins.
-
DNA Extraction: Extract the total DNA using a phenol-chloroform extraction method followed by ethanol precipitation.
-
Electrophoresis: Separate the DNA fragments on a 1.2% agarose gel.
-
Transfer: Transfer the separated DNA to a nylon membrane.
-
Hybridization: Hybridize the membrane with a ³²P-labeled full-length HBV DNA probe.
-
Visualization: Visualize the HBV DNA replicative intermediates by autoradiography.
Protocol 3: Analysis of HBV RNA Transcription (Northern Blot)
-
RNA Extraction: Extract total RNA from the treated cells using a suitable RNA extraction kit (e.g., TRIzol).
-
Electrophoresis: Separate the RNA on a 1.2% agarose gel containing formaldehyde.
-
Transfer: Transfer the RNA to a nylon membrane.
-
Hybridization: Hybridize the membrane with a ³²P-labeled HBV-specific RNA probe.
-
Visualization: Detect the HBV RNA transcripts (3.5 kb, 2.4 kb, and 2.1 kb) by autoradiography.
Protocol 4: Analysis of HBV Core Protein Expression (Western Blot)
-
Protein Extraction: Lyse the treated cells in a radioimmunoprecipitation assay (RIPA) buffer to extract total protein.
-
Quantification: Determine the protein concentration using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody against HBV core protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 5: Promoter Activity Assay (Luciferase Reporter Assay)
-
Cell Transfection: Co-transfect HepG2 cells with a luciferase reporter plasmid containing an HBV promoter (e.g., core promoter, S promoter) and a Renilla luciferase control plasmid.
-
Drug Treatment: After 24 hours, treat the transfected cells with different concentrations of this compound or its analogues.
-
Cell Lysis and Assay: After 48-72 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the compound on promoter activity.
Visualizations
Signaling Pathway of this compound's Anti-HBV Action
Caption: Mechanism of this compound's anti-HBV activity.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing anti-HBV effects.
References
- 1. Inhibition of hepatitis B virus gene expression and replication by this compound and its derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytomedicines to Target Hepatitis B Virus DNA Replication: Current Limitations and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application of Helioxanthin in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are compiled based on currently available scientific literature. The primary source of information on the anticancer effects of Helioxanthin is a study on its application in arecoline-induced oral squamous carcinoma cell line (T28). Data on its efficacy and mechanism of action in other cancer cell lines are limited. Therefore, the provided information should be considered as a guide for research on oral cancer, and further investigation is required to explore the potential of this compound in other cancer types.
Introduction
This compound, a natural compound isolated from Taiwania cryptomerioides Hayata, has demonstrated potential as an anticancer agent. Research has primarily focused on its effects on oral squamous cell carcinoma, where it has been shown to inhibit cell proliferation and tumor growth. This document provides a summary of its known applications, mechanism of action, and generalized protocols for its investigation in cancer cell lines.
Mechanism of Action
This compound exerts its anticancer effects in oral squamous carcinoma cells through the modulation of key signaling pathways involved in cell proliferation and survival. The primary mechanism involves the downregulation of the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
Specifically, this compound has been observed to:
-
Inhibit the EGFR/ERK Signaling Pathway: It reduces the phosphorylation of both EGFR and Extracellular Signal-Regulated Kinases (ERK), which are crucial for transmitting pro-proliferative signals.
-
Downregulate c-fos and AP-1: By inhibiting the EGFR/ERK pathway, this compound leads to a reduction in the nuclear accumulation of the transcription factor c-fos, a component of the Activator Protein-1 (AP-1) complex. AP-1 is instrumental in regulating the expression of genes involved in cell proliferation and survival.
-
Suppress Cyclooxygenase-2 (COX-2) Expression: The inhibition of the EGFR/ERK/c-fos axis results in the downregulation of COX-2, an enzyme often overexpressed in cancerous tissues and involved in inflammation and proliferation.
-
Induce G2/M Cell Cycle Arrest: By interfering with these signaling pathways, this compound causes the cancer cells to arrest in the G2/M phase of the cell cycle, thereby preventing cell division.
Data Presentation
Due to the limited availability of public quantitative data, the following table summarizes the observed effects of this compound on the T28 oral squamous carcinoma cell line in a qualitative manner.
| Parameter | Cancer Cell Line | Observed Effect of this compound | Citation |
| Cell Proliferation | T28 (Oral Squamous Carcinoma) | Dose-dependent inhibition. | |
| Cell Cycle | T28 (Oral Squamous Carcinoma) | Arrest at the G2/M phase. | |
| Protein Expression | T28 (Oral Squamous Carcinoma) | - Decreased phosphorylation of EGFR- Decreased phosphorylation of ERK- Decreased nuclear accumulation of c-fos- Decreased expression of COX-2 | |
| In Vivo Tumor Growth | Xenografted nude mice with T28 cells | Reduction in tumor growth at doses of 20 and 30 mg/kg for 15 days. |
Note: Specific IC50 values and apoptosis rates for this compound in the T28 cell line or other cancer cell lines are not available in the reviewed literature. Further experimental investigation is required to determine these quantitative parameters.
Mandatory Visualization
Caption: Signaling pathway inhibited by this compound in oral cancer cells.
Experimental Protocols
The following are generalized protocols for key experiments to assess the anticancer effects of this compound. These should be optimized for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., T28)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Western Blotting
This protocol is for detecting changes in the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-EGFR, EGFR, p-ERK, ERK, c-fos, COX-2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as required. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Application Notes and Protocols for Testing Helioxanthin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helioxanthin, a naturally occurring lignan, has demonstrated a range of biological activities, including antiviral and anticancer properties.[1][2][3][4][5] Understanding the cytotoxic profile of this compound is a critical first step in evaluating its therapeutic potential. These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard colorimetric assay, the MTT assay. Additionally, this document outlines the key signaling pathways that are potentially modulated by this compound and provides a framework for data presentation and interpretation.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized to facilitate clear interpretation and comparison. The following table provides a template for presenting the half-maximal inhibitory concentration (IC50) values of this compound across different cell lines and treatment durations.
Table 1: Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | Tissue of Origin | 24-hour Treatment | 48-hour Treatment | 72-hour Treatment |
| HepG2 | Human Liver Cancer | |||
| A549 | Human Lung Cancer | |||
| MCF-7 | Human Breast Cancer | |||
| HCT116 | Human Colon Cancer | |||
| HEK293 | Human Embryonic Kidney | |||
| BJ Fibroblasts | Normal Human Foreskin |
Experimental Protocols
This section details the materials and methodology for determining the cytotoxicity of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell metabolic activity and, by extension, cell viability.
Materials
-
This compound (purity >95%)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Selected cancer and normal cell lines (e.g., HepG2, A549, MCF-7, HCT116, HEK293, BJ Fibroblasts)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
The following diagram illustrates the key steps in the this compound cytotoxicity testing protocol.
References
- 1. pnas.org [pnas.org]
- 2. The role of this compound in inhibiting human hepatitis B viral replication and gene expression by interfering with the host transcriptional machinery of viral promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of hepatitis B virus gene expression and replication by this compound and its derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses the cross talk of COX-2/PGE2 and EGFR/ERK pathway to inhibit Arecoline-induced Oral Cancer Cell (T28) proliferation and blocks tumor growth in xenografted nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:18920-47-3 | novel inhibitor of HBV, HCV and HSV-1 virus | High Purity | Manufacturer BioCrick [biocrick.com]
Helioxanthin in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helioxanthin, a naturally occurring lignan, and its synthetic derivatives have emerged as promising scaffolds in drug discovery, demonstrating a diverse range of biological activities.[1] This document provides a comprehensive overview of the applications of this compound and its analogues in key therapeutic areas, including virology, oncology, and bone regeneration. Detailed protocols for fundamental experiments and summaries of quantitative data are presented to facilitate further research and development of this compound class.
I. Antiviral Activity of this compound and Its Analogues
This compound and its derivatives have shown potent antiviral activity against a broad spectrum of viruses. The mechanism of action, particularly against the Hepatitis B virus (HBV), is unique and does not overlap with existing nucleoside/nucleotide inhibitors, suggesting its potential use in combination therapies.[2][3] The primary mechanism against HBV involves the suppression of viral gene expression and replication by interfering with host transcriptional machinery.[4][5] Specifically, this compound analogues have been found to down-regulate host nuclear factors such as HNF-4 and HNF-3, which are critical for HBV promoter activity. This leads to a reduction in viral RNA transcription, followed by decreased viral protein production and DNA replication.
Quantitative Data: Antiviral Efficacy (EC₅₀)
| Compound/Analogue | Virus | Cell Line | EC₅₀ (µM) | Reference(s) |
| This compound | Hepatitis B Virus (HBV) | HepG2 2.2.15 | 1 | |
| Analogue 5-4-2 | Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.08 | |
| Analogue 8-1 | Hepatitis B Virus (HBV) | HepG2(2.2.15) | 0.04 (IC₅₀, core protein) | |
| Analogue 8-1 | Hepatitis B Virus (HBV) | HBV-Met | 0.3 (IC₅₀, DNA) | |
| Lactam Derivative 18 | Hepatitis B Virus (HBV) | - | 0.08 | |
| Cyclic Hydrazide 28 | Hepatitis B Virus (HBV) | - | 0.03 | |
| Analogue 12 | Hepatitis B Virus (HBV) | - | 0.8 | |
| Lactam Derivative 18 | Hepatitis C Virus (HCV) | - | 55% inhibition at 1.0 µM | |
| Analogue 12 | Herpes Simplex Virus-1 (HSV-1) | - | 0.15 | |
| Lactam Derivative 18 | Herpes Simplex Virus-1 (HSV-1) | - | 0.29 | |
| Analogue 12 | Herpes Simplex Virus-2 (HSV-2) | - | < 0.1 | |
| Lactam Derivative 18 | Herpes Simplex Virus-2 (HSV-2) | - | 0.16 | |
| Analogue 12 | Epstein-Barr Virus (EBV) | - | 9.0 | |
| Analogue 12 | Cytomegalovirus (CMV) | - | 0.45 | |
| Cyclic Hydrazide 28 | Human Immunodeficiency Virus (HIV) | - | 2.7 | |
| Brominated Product 42 | Human Immunodeficiency Virus (HIV) | - | 2.5 |
II. Anticancer Activity of this compound
In the context of oncology, this compound has been investigated for its antiproliferative effects, particularly in oral squamous cell carcinoma (OSCC). The compound has been shown to inhibit the proliferation of OSCC cells by inducing G2/M phase cell cycle arrest. This is achieved by downregulating the EGFR/ERK/c-fos signaling pathway, which in turn inhibits the expression of cyclooxygenase-2 (COX-2).
Signaling Pathway: this compound in Oral Cancer
Caption: this compound inhibits EGFR/ERK/c-fos signaling in oral cancer.
Experimental Protocol: Analysis of EGFR/ERK Pathway Inhibition by Western Blot
This protocol describes the investigation of this compound's effect on key proteins in the EGFR signaling cascade in oral cancer cells.
1. Cell Culture and Treatment:
-
Culture human oral squamous carcinoma cells (e.g., T28 cell line) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10, 20, 30 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto a 4-12% SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR, total EGFR, p-ERK, total ERK, and c-fos. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
III. Osteogenic and Anti-Osteoclastogenic Activity of a this compound Derivative
A this compound derivative, 4-(4-methoxyphenyl)thieno[2,3-b:5,4-c′]dipyridine-2-carboxamide (TH), has been identified as a potent regulator of bone metabolism. It promotes the differentiation of osteoblasts, the cells responsible for bone formation, and simultaneously suppresses the formation of osteoclasts, which resorb bone tissue. This dual action makes it a promising candidate for treating bone disorders like osteoporosis. The mechanism is believed to involve the nitric oxide (NO) signaling pathway, leading to increased cyclic guanosine monophosphate (cGMP) levels and activation of protein kinase G (PKG), as well as the inhibition of phosphodiesterase (PDE).
Signaling Pathway: this compound Derivative in Bone Metabolism
Caption: this compound derivative (TH) modulates bone metabolism via NO/cGMP/PKG signaling.
Experimental Protocol: Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclasts
This protocol is for the visualization and quantification of osteoclasts following treatment with the this compound derivative TH.
1. Cell Culture and Differentiation:
-
Isolate bone marrow cells from mice and culture them in α-MEM containing 10% FBS.
-
To induce osteoclast differentiation, treat the cells with M-CSF (e.g., 10 ng/mL) and RANKL (e.g., 50 ng/mL).
-
In the experimental group, add the this compound derivative TH at various concentrations (e.g., 1, 2, 5 µM).
2. TRAP Staining Procedure:
-
After the desired culture period (e.g., 6 days), remove the culture medium.
-
Wash the cells once with PBS.
-
Fix the cells with 10% formalin for 5 minutes at room temperature.
-
Wash the wells three times with deionized water.
-
Prepare the TRAP staining solution by dissolving a chromogenic substrate in a tartrate-containing buffer (pH 5.0).
-
Add the TRAP staining solution to each well and incubate at 37°C for 20-60 minutes, or until osteoclasts are stained a red/purple color.
-
Stop the reaction by washing with deionized water.
-
TRAP-positive multinucleated cells (containing three or more nuclei) are identified as osteoclasts and can be counted under a microscope.
Experimental Workflow Visualization
Caption: General experimental workflow for evaluating this compound's bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of hepatitis B virus gene expression and replication by this compound and its derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of this compound in inhibiting human hepatitis B viral replication and gene expression by interfering with the host transcriptional machinery of viral promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naturally derived anti-hepatitis B virus agents and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Helioxanthin Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of synthetic helioxanthin analogues in two key therapeutic areas: antiviral therapy and bone regeneration. The information is compiled from recent scientific literature and is intended to guide researchers in designing and conducting experiments with these promising compounds.
Application 1: Antiviral Activity of this compound Analogues
This compound and its synthetic analogues have demonstrated significant antiviral activity against a broad spectrum of viruses, most notably Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). The primary mechanism of action is distinct from that of current antiviral drugs, offering a potential new avenue for combination therapy and for combating drug-resistant viral strains.
Mechanism of Action
The antiviral activity of this compound analogues, particularly the potent analogue 8-1, stems from their ability to interfere with host-cell transcriptional machinery that is essential for viral replication. Analogue 8-1 has been shown to suppress HBV replication by down-regulating critical hepatocyte nuclear factors (HNFs), specifically HNF-4 and HNF-3, in HBV-producing cells. This down-regulation occurs post-transcriptionally and leads to diminished activity of HBV promoters, thereby blocking viral gene expression and subsequent replication. This unique mechanism reduces the production of viral RNA, proteins, and DNA.
Signaling Pathway of Antiviral Action of this compound Analogue 8-1
Caption: Antiviral mechanism of this compound analogue 8-1.
Quantitative Data: Antiviral Activity of this compound Analogues
The following table summarizes the 50% effective concentration (EC50) values for various this compound analogues against a range of viruses.
| Analogue/Compound | Virus | EC50 (µM) | Reference |
| This compound | HBV | 1 | [1] |
| Analogue 5-4-2 | HBV | 0.08 | [1] |
| Analogue 8-1 | HBV | >5 | [2] |
| Analogue 12 | HBV | 0.8 | [3] |
| Lactam Derivative 18 | HBV | 0.08 | [3] |
| Cyclic Hydrazide 28 | HBV | 0.03 | |
| Lactam Derivative 18 | HCV | 55% inhibition at 1.0 µM | |
| Analogue 8-1 | HCV | 10 | |
| Analogue 12 | HSV-1 | 0.15 | |
| Lactam Derivative 18 | HSV-1 | 0.29 | |
| Analogue 8-1 | HSV-1 | 1.4 | |
| Analogue 12 | HSV-2 | < 0.1 | |
| Lactam Derivative 18 | HSV-2 | 0.16 | |
| Analogue 12 | EBV | 9.0 | |
| Analogue 12 | CMV | 0.45 | |
| Cyclic Hydrazide 28 | HIV | 2.7 | |
| Brominated Product 42 | HIV | 2.5 | |
| Analogue 8-1 | HIV | 15 |
Application 2: Osteogenic and Anti-Resorptive Effects of this compound Analogues
A specific this compound derivative, 4-(4-methoxyphenyl)thieno[2,3-b:5,4-c′]dipyridine-2-carboxamide (referred to as 'TH'), has been identified as a potent osteogenic agent. It promotes the differentiation of osteoblasts and, importantly, suppresses the formation of bone-resorbing osteoclasts. This dual action makes it a promising candidate for the treatment of osteoporosis and for promoting bone regeneration.
Mechanism of Action
The this compound derivative TH exerts its effects on bone metabolism through the modulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. It is proposed to act via two synergistic mechanisms:
-
Inhibition of Phosphodiesterase (PDE): TH directly inhibits the activity of cGMP-degrading phosphodiesterases. This leads to an accumulation of intracellular cGMP.
-
Promotion of Nitric Oxide (NO) Synthesis: TH is thought to be metabolized in a way that promotes the production of nitric oxide. NO is a known activator of soluble guanylate cyclase (sGC), the enzyme responsible for synthesizing cGMP.
The resulting increase in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), which in turn promotes osteoblast differentiation and inhibits osteoclastogenesis.
Signaling Pathway of Osteogenic Action of this compound Analogue TH
Caption: Osteogenic and anti-resorptive mechanism of this compound analogue TH.
Quantitative Data: Effect of this compound Analogue TH on Osteoclast Formation
The following table summarizes the dose-dependent inhibitory effect of the this compound analogue TH on the formation of osteoclasts from mouse bone marrow cells.
| TH Concentration (µM) | Number of TRAP-positive Multinucleated Cells (relative to control) |
| 0 (Control) | 100% |
| 0.1 | Reduced |
| 1 | Significantly Reduced |
| 10 | Markedly Reduced |
Note: The original study described a dose-dependent decrease but did not provide specific percentage values. The table reflects the observed trend.
Experimental Protocols
The following are generalized protocols for key experiments cited in the research of this compound analogues. These should be adapted and optimized for specific experimental conditions.
Protocol 1: In Vitro Antiviral Assay using HepG2.2.15 Cells
This protocol describes a method to assess the anti-HBV activity of a this compound analogue using the HepG2.2.15 cell line, which constitutively expresses HBV.
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound analogue stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for ELISA (for HBsAg and HBeAg detection)
-
Reagents for qPCR (for HBV DNA quantification)
-
MTT assay kit (for cytotoxicity)
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10³ cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound analogue in DMEM with 2% FBS. Remove the old medium from the cells and add the medium containing the test compound or vehicle control (DMSO). Include a positive control such as Lamivudine.
-
Incubation: Incubate the plates for 3 and 6 days.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant for the analysis of HBsAg, HBeAg, and HBV DNA.
-
Antigen Detection (ELISA): Quantify the levels of secreted HBsAg and HBeAg in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
HBV DNA Quantification (qPCR): Extract viral DNA from the supernatant and quantify the HBV DNA levels using real-time PCR with specific primers and probes for the HBV genome.
-
Cytotoxicity Assay (MTT): To assess the cytotoxicity of the compound, perform an MTT assay on the cells remaining in the plate after supernatant collection, following the kit manufacturer's protocol.
-
Data Analysis: Calculate the EC50 value of the this compound analogue by plotting the percentage of inhibition of viral markers against the log of the compound concentration.
Protocol 2: Osteoclast Differentiation Assay
This protocol outlines a method to evaluate the effect of the this compound analogue TH on the differentiation of osteoclasts from mouse bone marrow-derived macrophages (BMMs).
Materials:
-
Bone marrow cells from mice
-
α-MEM (Minimum Essential Medium Alpha)
-
FBS
-
Penicillin-Streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound analogue TH stock solution (in DMSO)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
48-well cell culture plates
Procedure:
-
BMM Isolation: Harvest bone marrow from the femurs and tibias of mice. Culture the cells in α-MEM with 10% FBS and M-CSF (e.g., 30 ng/mL) for 3 days. The adherent cells are the BMMs.
-
Osteoclast Induction: Seed the BMMs in 48-well plates. Induce osteoclast differentiation by adding M-CSF and RANKL (e.g., 50 ng/mL) to the culture medium.
-
Compound Treatment: Simultaneously, treat the cells with various concentrations of the this compound analogue TH or vehicle control.
-
Culture and Medium Change: Culture the cells for 5-7 days, changing the medium with fresh cytokines and test compound every 2-3 days.
-
TRAP Staining: After the culture period, fix the cells and stain for TRAP activity using a commercial kit. TRAP-positive, multinucleated (≥3 nuclei) cells are identified as osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated cells per well under a microscope.
-
Data Analysis: Compare the number of osteoclasts in the TH-treated wells to the control wells to determine the inhibitory effect.
Protocol 3: Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of a this compound analogue on PDE enzymes using a luminescence-based assay.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE4, PDE5)
-
This compound analogue stock solution (in DMSO)
-
cGMP (or cAMP) substrate
-
Luminescence-based PDE assay kit (e.g., PDE-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the assay buffer, enzyme, and substrate solutions according to the kit manufacturer's instructions.
-
Compound Dispensing: Add serially diluted this compound analogue or vehicle control to the wells of the assay plate.
-
Enzyme Addition: Add the diluted PDE enzyme to all wells except the negative control wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the cGMP substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the remaining substrate using the detection reagents provided in the kit. This is typically a multi-step process involving the conversion of the remaining cyclic nucleotide to a luminescent signal.
-
Luminescence Measurement: Read the luminescence on a plate-reading luminometer. The light output is inversely proportional to the PDE activity.
-
Data Analysis: Calculate the IC50 value of the this compound analogue by plotting the percentage of PDE inhibition against the log of the compound concentration.
Experimental Workflow Diagrams
Caption: Workflow for in vitro antiviral activity assay.
Caption: Workflow for osteoclast differentiation assay.
References
Helioxanthin as a Potential Molecular Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helioxanthin, a naturally occurring lignan, has garnered significant attention for its diverse biological activities, including potent antiviral and anticancer properties.[1][2] While primarily investigated as a therapeutic agent, its specific interactions with cellular components suggest its potential utility as a molecular probe for studying various biological processes. These application notes provide a comprehensive overview of the known biological targets of this compound and outline hypothetical protocols for its use as a molecular probe, contingent on the future characterization of its photophysical properties.
Physicochemical Properties
Known Biological Activities and Potential Probe Applications
This compound has demonstrated significant activity in several key areas of biomedical research, offering intriguing possibilities for its development as a molecular probe.
Antiviral Research
This compound and its derivatives have shown potent activity against a range of viruses, including Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Herpes Simplex Virus 1 (HSV-1).[2][4] The mechanism of action against HBV is particularly well-studied, involving the suppression of viral gene expression and replication. Specifically, this compound interferes with the host transcriptional machinery of viral promoters. A this compound analogue, 8-1, was found to suppress HBV replication by post-transcriptionally down-regulating critical host transcription factors, such as hepatocyte nuclear factors (HNFs), in HBV-producing cells.
Potential Probe Application: A fluorescently labeled this compound could be employed to visualize the subcellular localization of its interactions with host-cell transcriptional machinery during viral infection. This could provide valuable insights into the spatial and temporal dynamics of these interactions.
Cancer Biology
In the context of oral squamous cell carcinoma, this compound has been shown to inhibit cancer cell proliferation by inducing G2/M phase arrest. Its mechanism involves the suppression of the cyclooxygenase-2 (COX-2)/prostaglandin E2 (PGE2) and the epidermal growth factor receptor (EGFR)/extracellular signal-regulated kinase (ERK) signaling pathways.
Potential Probe Application: As a molecular probe, fluorescent this compound could be used to track the engagement of EGFR/ERK pathway components in living cells, potentially allowing for the high-throughput screening of other small molecules that modulate this pathway.
Bone Metabolism
A derivative of this compound has been identified as an osteogenic compound that promotes bone regeneration and suppresses the formation of bone-resorbing osteoclasts. Its mechanism is linked to the nitric oxide (NO) pathway, leading to the activation of cGMP-dependent protein kinase (PKG).
Potential Probe Application: A labeled this compound derivative could be used to study the dynamics of the NO/cGMP/PKG signaling cascade in bone cells, aiding in the development of new therapeutics for osteoporosis.
Quantitative Data
The following table summarizes the reported antiviral activities of this compound and its derivatives.
| Compound | Virus | Assay System | EC₅₀ | Reference |
| This compound | Hepatitis B Virus (HBV) | HepG2.2.15 cells | 1 µM | |
| This compound Derivative 5-4-2 | Hepatitis B Virus (HBV) | HepG2.2.15 cells | 0.08 µM | |
| This compound Analogue 8-1 | Hepatitis B Virus (HBV) | HBV-producing cells | Potent Inhibition | |
| This compound Analogue 12 | Hepatitis B Virus (HBV) | --- | 0.8 µM | |
| This compound Analogue 12 | Herpes Simplex Virus 1 (HSV-1) | --- | 0.15 µM | |
| This compound Analogue 12 | Herpes Simplex Virus 2 (HSV-2) | --- | < 0.1 µM | |
| This compound Analogue 18 | Hepatitis B Virus (HBV) | --- | 0.08 µM | |
| This compound Analogue 28 | Hepatitis B Virus (HBV) | --- | 0.03 µM |
Experimental Protocols
The following are hypothetical protocols for the use of this compound as a molecular probe. It is critical to first characterize the photophysical properties (excitation and emission spectra, quantum yield, and photostability) of this compound or a fluorescent derivative before undertaking these experiments.
Protocol 1: In Vitro Binding Assay using Fluorescence Polarization
Objective: To quantify the binding affinity of a fluorescent this compound derivative to a purified target protein (e.g., a component of the EGFR signaling pathway).
Materials:
-
Fluorescently labeled this compound derivative
-
Purified target protein
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescent this compound derivative in DMSO.
-
Prepare a series of dilutions of the purified target protein in the assay buffer.
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add a fixed concentration of the fluorescent this compound derivative to each well.
-
Add the serially diluted target protein to the wells. Include a control with no protein.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader. Excite and collect emission at the predetermined optimal wavelengths for the fluorescent this compound derivative.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the target protein concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
Protocol 2: Cellular Imaging of Target Engagement using Fluorescence Microscopy
Objective: To visualize the subcellular localization of a fluorescent this compound derivative and its co-localization with a target protein in cultured cells.
Materials:
-
Fluorescently labeled this compound derivative
-
Cultured cells (e.g., oral squamous cell carcinoma cell line)
-
Cell culture medium and supplements
-
Antibody against the target protein (for co-localization)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treat the cells with the fluorescent this compound derivative at a predetermined concentration and for a specified duration.
-
-
Cell Fixation and Permeabilization (for co-localization):
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining (for co-localization):
-
Block the cells with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Imaging:
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and image the cells using a confocal microscope.
-
Acquire images in the channels corresponding to the fluorescent this compound derivative, the secondary antibody, and the nuclear stain.
-
-
Image Analysis:
-
Analyze the images for the subcellular distribution of the fluorescent this compound derivative and its co-localization with the target protein.
-
Visualizations
Signaling Pathways
Caption: this compound's inhibitory effect on the EGFR/ERK signaling pathway.
Caption: Proposed mechanism of a this compound derivative in bone metabolism.
Experimental Workflow
Caption: Workflow for cellular imaging with a fluorescent this compound derivative.
Conclusion
This compound presents a promising scaffold for the development of novel molecular probes. Its well-defined interactions with key cellular targets in antiviral, anticancer, and bone metabolism research provide a solid foundation for its application in cellular imaging and binding assays. However, the realization of this potential is entirely dependent on the future characterization of its intrinsic fluorescent properties or the successful synthesis of fluorescently labeled derivatives. The protocols and conceptual frameworks provided here serve as a guide for researchers interested in exploring the utility of this compound as a tool to illuminate complex biological processes.
References
Application Notes and Protocols for the Purification of Synthetic Helioxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helioxanthin, a naturally occurring arylnaphthalene lignan, and its synthetic analogues have garnered significant interest in the scientific community due to their diverse biological activities. Notably, this compound has demonstrated potent antiviral properties, including the inhibition of Hepatitis B Virus (HBV) replication, and has shown promise as an anticancer agent by suppressing signaling pathways, such as the EGFR/ERK pathway, implicated in oral cancer.[1][2] Given its therapeutic potential, the ability to obtain highly purified synthetic this compound is crucial for accurate biological evaluation and further drug development.
These application notes provide a comprehensive overview of the recommended methods for the purification of synthetic this compound. The protocols detailed below are based on established techniques for the purification of structurally related arylnaphthalene lignans, such as Justicidin B, due to the limited availability of specific quantitative data for this compound itself.[3] The methodologies cover extraction, chromatographic separation, and crystallization, along with methods for assessing purity.
Data Presentation: Purification Parameters for Arylnaphthalene Lignans
The following table summarizes typical quantitative data for the purification of arylnaphthalene lignans, which can be adapted for the purification of synthetic this compound.
| Purification Step | Parameter | Value/Range | Expected Purity | Reference |
| Solvent Extraction | Solvent System | Dichloromethane/Methanol or Ethyl Acetate | >80% | [4] |
| Extraction Type | Liquid-liquid extraction from reaction mixture | |||
| Flash Chromatography | Stationary Phase | Silica Gel | >90% | [4] |
| Mobile Phase | Hexane:Ethyl Acetate gradient | |||
| Preparative HPLC | Column | Reversed-Phase C18 or Polar RP | >98% | |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | |||
| Flow Rate | 5-20 mL/min | |||
| Crystallization | Solvent System | Ethanol/Water or Methanol | >99% | |
| Technique | Slow evaporation or cooling |
Experimental Protocols
Protocol 1: Extraction of Synthetic this compound from Reaction Mixture
This protocol describes a general liquid-liquid extraction procedure to isolate crude this compound from a synthetic reaction mixture.
Materials:
-
Crude synthetic this compound reaction mixture
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Quench the reaction mixture with deionized water.
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer three times with equal volumes of ethyl acetate.
-
Combine the organic layers.
-
Wash the combined organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound extract.
Protocol 2: Purification by Flash Chromatography
This protocol outlines the purification of the crude extract using silica gel flash chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Flash chromatography system
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.
-
Dry-load the dissolved extract onto a small amount of silica gel.
-
Prepare a silica gel column equilibrated with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Load the dried sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, from 95:5 to 70:30 Hexane:Ethyl Acetate.
-
Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent to yield the partially purified product.
Protocol 3: High-Purity Purification by Preparative HPLC
This protocol details the final purification step to obtain high-purity this compound using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This method is adapted from the purification of the structurally similar arylnaphthalene lignan, Justicidin B.
Materials:
-
Partially purified this compound
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid (0.1%)
-
Preparative RP-HPLC system with a C18 or Polar RP column
-
Fraction collector
-
Lyophilizer or rotary evaporator
Procedure:
-
Dissolve the partially purified this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 50% Acetonitrile in water with 0.1% formic acid).
-
Inject the sample onto the column.
-
Run a linear gradient of acetonitrile (e.g., 50% to 90% over 30 minutes).
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Collect the fractions corresponding to the main this compound peak.
-
Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to obtain the final purified this compound.
Protocol 4: Purity Assessment by Analytical HPLC
This protocol is for assessing the final purity of the synthesized this compound.
Materials:
-
Purified this compound
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid (0.1%)
-
Analytical HPLC system with a C18 column
-
UV detector
Procedure:
-
Prepare a standard solution of the purified this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject a small volume (e.g., 10 µL) onto the analytical HPLC column.
-
Run a gradient similar to the preparative method but at a lower flow rate suitable for analytical columns (e.g., 1 mL/min).
-
Analyze the resulting chromatogram. Purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.
Visualizations
Signaling Pathways
Caption: this compound inhibits the EGFR/ERK signaling pathway.
Caption: this compound inhibits HBV replication by targeting host transcription factors.
Experimental Workflow
Caption: General workflow for the purification of synthetic this compound.
References
- 1. This compound suppresses the cross talk of COX-2/PGE2 and EGFR/ERK pathway to inhibit Arecoline-induced Oral Cancer Cell (T28) proliferation and blocks tumor growth in xenografted nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of this compound in inhibiting human hepatitis B viral replication and gene expression by interfering with the host transcriptional machinery of viral promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound analogue 8-1 inhibits duck hepatitis B virus replication in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Helioxanthin Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell-based assays to characterize the biological activities of helioxanthin, a naturally occurring lignan with demonstrated antiviral and anticancer properties. The following protocols are designed to be detailed and reproducible for researchers in academic and industrial settings.
Overview of this compound's Biological Activities
This compound has been identified as a potent bioactive compound with a range of pharmacological effects. Published research has highlighted its efficacy as an antiviral agent, particularly against Hepatitis B Virus (HBV), by inhibiting viral gene expression and replication.[1][2][3] Furthermore, this compound and its derivatives have shown promise in cancer therapy by inducing cell cycle arrest and inhibiting critical signaling pathways involved in tumor growth and inflammation, such as the COX-2/PGE2 and EGFR/ERK pathways.[4] An osteogenic derivative of this compound has also been shown to suppress the formation of bone-resorbing osteoclasts, suggesting its potential in treating bone-related disorders.[5]
Cell-Based Assays for this compound Activity
A panel of cell-based assays is recommended to comprehensively evaluate the biological effects of this compound. These assays are categorized based on the specific activity being investigated:
-
Anticancer Activity: Assays to determine cytotoxicity, effects on cell proliferation, and induction of apoptosis.
-
Anti-inflammatory Activity: Assays to measure the inhibition of key inflammatory mediators and signaling pathways.
-
Antioxidant Activity: Assays to assess the capacity of this compound to mitigate oxidative stress.
Anticancer Activity Assays
Principle: These colorimetric assays are widely used to assess cell viability and proliferation. Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., oral squamous cell carcinoma cell line T28) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Experimental Protocol: XTT Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
Data Presentation:
| This compound Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) |
Principle: Caspases are key executioners of apoptosis. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7, releasing aminoluciferin and generating a luminescent signal proportional to caspase activity.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Plate cells and treat with this compound as described in the cell viability assays. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1 to 2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be determined from a parallel cell viability assay) and express the results as fold change in caspase activity compared to the vehicle control.
Data Presentation:
| Treatment | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 1.0 |
| This compound (IC50 conc.) | |
| Staurosporine (Positive Control) |
Anti-inflammatory Activity Assays
Principle: The transcription factor NF-κB is a master regulator of inflammation. Upon stimulation, it translocates from the cytoplasm to the nucleus to activate the transcription of pro-inflammatory genes. This assay monitors the inhibition of NF-κB translocation by this compound.
Experimental Protocol:
-
Cell Seeding: Plate macrophage-like cells (e.g., RAW 264.7) or a suitable reporter cell line (e.g., H293-NF-κB-RE-luc2P) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for a predetermined time (e.g., 30-60 minutes) to induce NF-κB activation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Stain the nuclei with a DNA dye (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal.
-
Data Analysis: Determine the percentage inhibition of NF-κB translocation by this compound compared to the stimulated control.
Data Presentation:
| This compound Conc. (µM) | % Inhibition of NF-κB Translocation |
| Vehicle Control | 0 |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| IC50 (µM) |
Antioxidant Activity Assay
Principle: This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS). The non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
Experimental Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2) in a 96-well, black, clear-bottom plate.
-
Compound and Probe Incubation: Treat the cells with various concentrations of this compound and a vehicle control. After a short incubation, add the DCFH-DA probe (typically 25 µM) and incubate for 60 minutes at 37°C.
-
Induction of Oxidative Stress: Wash the cells and add a free radical initiator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to induce ROS production.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour using a fluorescence plate reader.
-
Data Analysis: Calculate the area under the curve (AUC) for each treatment. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve. Results can be expressed as quercetin equivalents (QE).
Data Presentation:
| This compound Conc. (µM) | Cellular Antioxidant Activity (CAA units) | Quercetin Equivalents (µmol QE/100 µmol compound) |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways reported to be affected by this compound.
Caption: this compound inhibits the EGFR/ERK/c-fos signaling pathway.
Caption: this compound's potential inhibition of the NF-κB signaling pathway.
Experimental Workflows
The following diagrams outline the general workflows for the described cell-based assays.
Caption: General workflow for MTT and XTT cell viability assays.
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
References
- 1. pnas.org [pnas.org]
- 2. The role of this compound in inhibiting human hepatitis B viral replication and gene expression by interfering with the host transcriptional machinery of viral promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of hepatitis B virus gene expression and replication by this compound and its derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses the cross talk of COX-2/PGE2 and EGFR/ERK pathway to inhibit Arecoline-induced Oral Cancer Cell (T28) proliferation and blocks tumor growth in xenografted nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An osteogenic this compound derivative suppresses the formation of bone-resorbing osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Research: Helioxanthin and its Derivatives in Preclinical Animal Models
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant advancement for antiviral and regenerative medicine research, detailed application notes and protocols have been developed for studying the effects of helioxanthin and its derivatives in animal models. These powerful compounds have shown remarkable potential in combating Hepatitis B Virus (HBV) and promoting bone regeneration, opening new avenues for therapeutic development. To facilitate further research, comprehensive guidelines on utilizing mouse models for efficacy and pharmacokinetic studies are now available for researchers, scientists, and drug development professionals.
This compound, a naturally occurring compound, and its synthetic analogues have demonstrated potent biological activities. An analogue, designated 8-1, exhibits a unique anti-HBV mechanism by down-regulating host transcription factors essential for viral replication. Another derivative, referred to as TH, has shown promising osteogenic properties by stimulating bone formation while simultaneously suppressing bone resorption. These dual-action characteristics make them compelling candidates for further investigation.
The newly released protocols provide step-by-step guidance for establishing and utilizing relevant animal models to assess the therapeutic potential of these compounds. For anti-HBV studies, protocols for the hydrodynamic injection-induced HBV model and the HBV transgenic mouse model are detailed. For bone regeneration research, methodologies for the mouse cranial defect model and the murine tibia fracture model are provided.
These resources are designed to standardize research methodologies, enabling clearer and more comparable data across different studies. The inclusion of detailed pharmacokinetic study protocols will further aid in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and its derivatives, a critical step in the drug development pipeline.
Application Notes and Protocols
This document provides detailed methodologies for researchers to investigate the effects of this compound and its derivatives in established animal models.
I. Anti-Hepatitis B Virus (HBV) Efficacy Studies
This compound analogue 8-1 has been identified as a potent inhibitor of HBV replication. Its mechanism of action involves the post-transcriptional down-regulation of hepatocyte nuclear factors (HNF-4 and HNF-3), which are crucial for the activity of HBV promoters. This leads to a reduction in viral RNA, proteins, and ultimately, viral DNA. The following animal models are recommended for in vivo efficacy studies.
A. Hydrodynamic Injection-Induced HBV Mouse Model
This model mimics an acute HBV infection and is suitable for evaluating the short-term efficacy of antiviral compounds.
Experimental Protocol:
-
Animal Model: C57BL/6 mice (male, 6-8 weeks old).
-
HBV Plasmid: A replication-competent plasmid containing 1.2 or 1.3 copies of the HBV genome (e.g., pAAV/HBV1.2).
-
Hydrodynamic Injection:
-
This compound Analogue 8-1 Administration:
-
Prepare a solution of this compound analogue 8-1 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Begin treatment 24 hours post-hydrodynamic injection.
-
Administer the compound via oral gavage daily for a predetermined period (e.g., 14 or 21 days).
-
Include a vehicle-treated control group and a positive control group (e.g., Entecavir at 0.2 mg/kg).[3]
-
-
Endpoint Analysis:
-
Collect blood samples at regular intervals (e.g., weekly) via retro-orbital or submandibular bleeding.
-
At the end of the study, euthanize the mice and collect liver tissue.
-
Serum Analysis: Quantify serum HBV DNA levels using real-time PCR. Measure serum HBsAg and HBeAg levels using ELISA.
-
Liver Analysis: Measure intrahepatic HBV DNA and cccDNA levels. Analyze HBV core antigen (HBcAg) expression via immunohistochemistry.
-
B. HBV Transgenic Mouse Model
This model represents a chronic HBV infection, where the HBV genome is integrated into the host genome, leading to persistent viral antigen production.
Experimental Protocol:
-
Animal Model: HBV transgenic mice (e.g., lineage 1.3.32) that express high levels of HBV DNA and antigens.[4][5]
-
This compound Analogue 8-1 Administration:
-
Group the mice and administer this compound analogue 8-1 orally once daily for a specified duration (e.g., 21 days).
-
Include a vehicle-treated control group.
-
-
Endpoint Analysis:
-
Collect blood samples before, during, and after the treatment period.
-
Serum Analysis: Monitor serum HBV DNA, HBsAg, and HBeAg levels.
-
Data Presentation:
| Parameter | Hydrodynamic Model (Day 14) | Transgenic Model (Day 21) |
| Vehicle Control | ||
| Serum HBV DNA (log10 copies/mL) | Baseline | Baseline |
| Serum HBsAg (IU/mL) | Baseline | Baseline |
| This compound Analogue 8-1 | ||
| Serum HBV DNA (log10 copies/mL) | Expected dose-dependent reduction | Expected dose-dependent reduction |
| Serum HBsAg (IU/mL) | Expected dose-dependent reduction | Expected dose-dependent reduction |
| Positive Control (Entecavir) | ||
| Serum HBV DNA (log10 copies/mL) | Significant reduction | Significant reduction |
This table presents a template for summarizing expected outcomes. Actual results should be populated with experimental data.
Signaling Pathway and Experimental Workflow:
References
- 1. High persistence rate of hepatitis B virus in a hydrodynamic injection-based transfection model in C3H/HeN mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Hydrodynamic Injection Mouse Model of HBV Genotype C for the Study of HBV Biology and the Anti-Viral Activity of Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Utilization of transgenic mice replicating high levels of hepatitis B virus for antiviral evaluation of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
Large-Scale Synthesis of Helioxanthin: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of Helioxanthin, a lignan with significant antiviral and anticancer properties. The information is compiled from established synthetic routes and is intended to guide researchers in the efficient and scalable production of this valuable compound.
Introduction
This compound is a naturally occurring arylnaphthalene lignan that has demonstrated potent biological activities, including the inhibition of hepatitis B virus (HBV) replication and the suppression of cancer cell proliferation.[1][2] Its therapeutic potential has driven the development of various synthetic strategies to ensure a reliable and scalable supply for research and drug development purposes. This document outlines two distinct and effective methods for the synthesis of this compound: a tandem free radical cyclization approach and a classical synthesis route starting from 2-bromo-4,5-methylenedioxyphenylpropiolic acid.
Synthetic Protocols
Two primary routes for the synthesis of this compound are detailed below. Each protocol includes the necessary reagents, reaction conditions, and purification methods.
Protocol 1: Tandem Free Radical Cyclization Synthesis
This modern approach utilizes a manganese(III) acetate-mediated tandem free radical cyclization as the key step to construct the core structure of this compound efficiently.[3][4]
Experimental Protocol:
A detailed, step-by-step protocol for this synthesis is outlined in the supplementary information of the publication "The Total Synthesis of Retrojusticidin B, Justicidin E, and this compound". The general workflow involves the preparation of a key precursor followed by the crucial cyclization and subsequent transformations to yield this compound.
Quantitative Data for Protocol 1:
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Commercially available precursors | Multi-step synthesis to form the cyclization precursor | α-Cyano ester intermediate | - |
| 2 | α-Cyano ester intermediate | Mn(OAc)₃, Cu(OAc)₂, AcOH, 80 °C | Cyclized intermediate | - |
| 3 | Cyclized intermediate | Decyanation and aromatization steps | This compound | 44% (overall from common starting material)[4] |
Note: Detailed quantitative data for each step can be found in the supporting information of the cited reference.
Experimental Workflow for Tandem Free Radical Cyclization:
Caption: Workflow for the tandem free radical cyclization synthesis of this compound.
Protocol 2: Classical Synthesis from 2-Bromo-4,5-methylenedioxyphenylpropiolic Acid
This classical approach provides a reliable, albeit potentially longer, route to this compound.
Experimental Protocol:
The detailed experimental procedures for this synthesis are described in the Journal of the Chemical Society C: Organic, 1971, 2091-2094. The key steps involve the formation of a dibromophenylnaphthalenedicarboxylic acid anhydride, followed by reductive debromination and selective oxidation.
Quantitative Data for Protocol 2:
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | 2-Bromo-4,5-methylenedioxyphenylpropiolic acid | Dicyclohexylcarbodi-imide (DCC) | Dibromophenylnaphthalenedicarboxylic acid anhydride | - |
| 2 | Dibromophenylnaphthalenedicarboxylic acid anhydride | Reductive debromination (e.g., H₂, Pd/C) | Diol intermediate | - |
| 3 | Diol intermediate | Silver carbonate-Celite | This compound | - |
Note: Specific yields for each step are detailed in the full-text article.
Signaling Pathways of this compound
This compound exerts its biological effects by modulating specific cellular signaling pathways.
Antiviral Activity: Inhibition of Hepatitis B Virus (HBV) Replication
This compound has been shown to suppress HBV gene expression and replication. It achieves this by interfering with the host's transcriptional machinery for viral promoters, specifically the surface antigen promoter II (SPII) and the core promoter (CP). This leads to a reduction in HBV mRNA and viral protein expression.
Caption: this compound's inhibition of the HBV replication signaling pathway.
Anticancer Activity: Suppression of the EGFR/ERK Pathway
In the context of oral squamous cell carcinoma, this compound has been found to inhibit cell proliferation by downregulating the EGFR/ERK signaling pathway. This leads to a reduction in the expression of downstream targets like COX-2 and c-fos, ultimately inducing G2/M phase arrest in cancer cells.
Caption: this compound's suppression of the EGFR/ERK signaling pathway in cancer cells.
References
- 1. The role of this compound in inhibiting human hepatitis B viral replication and gene expression by interfering with the host transcriptional machinery of viral promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses the cross talk of COX-2/PGE2 and EGFR/ERK pathway to inhibit Arecoline-induced Oral Cancer Cell (T28) proliferation and blocks tumor growth in xenografted nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Total Synthesis of Retrojusticidin B, Justicidin E, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Helioxanthin Solubility and Handling: A Technical Guide for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Helioxanthin in in vitro experiments. Addressing the primary challenge of its limited aqueous solubility, this resource offers detailed protocols, troubleshooting advice, and essential data to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most effective and commonly recommended solvent for dissolving this compound for use in in vitro assays.[1][2] For challenging solutes, warming and sonication can aid dissolution.
Q2: What is the maximum concentration of DMSO that can be safely used in cell culture?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Generally, a final concentration of 0.1% to 0.5% (v/v) is well-tolerated by most cell lines with no observable toxic effects.[3] However, some sensitive cell lines may show effects at concentrations as low as 0.05%. It is always recommended to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.
Q3: My this compound precipitates when I add it to the cell culture medium. What can I do?
A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. Here are a few troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay.
-
Use a pre-warmed medium: Adding the DMSO stock solution to a pre-warmed cell culture medium can sometimes prevent precipitation.
-
Increase the volume of the medium: A larger volume of medium can help to better solubilize the compound.
-
Employ a multi-step dilution protocol: A gradual dilution process, such as the one detailed in the experimental protocols section, can significantly improve solubility.
Q4: Are there any alternative solvents to DMSO for this compound?
A4: While DMSO is the primary recommendation, other organic solvents like ethanol and acetone can also be used to dissolve hydrophobic compounds. However, their suitability for this compound and their compatibility with your specific cell line and assay must be empirically determined. The cytotoxicity of these solvents should also be carefully evaluated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed. | 1. Incomplete dissolution of this compound. 2. Precipitation of the compound in the culture medium. 3. Degradation of the compound. | 1. Ensure complete dissolution in DMSO before further dilution. Use sonication or gentle warming if necessary. 2. Follow the multi-step dilution protocol provided. Consider lowering the final working concentration. 3. Store the this compound stock solution at -20°C or -80°C and protect it from light. Prepare fresh dilutions for each experiment. |
| High background noise or off-target effects. | 1. Cytotoxicity from the solvent (e.g., DMSO). 2. High concentration of this compound causing non-specific effects. | 1. Reduce the final DMSO concentration to ≤ 0.1%. Include a vehicle control (medium with the same DMSO concentration without this compound) in your experimental setup. 2. Perform a dose-response curve to determine the optimal, non-toxic working concentration of this compound. |
| Difficulty in achieving desired stock concentration. | This compound has poor solubility even in organic solvents at very high concentrations. | Prepare a moderately concentrated stock solution (e.g., 10-25 mg/mL in DMSO) and perform serial dilutions to reach the final working concentration. |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble (up to 25 mg/mL with warming and sonication) | |
| Ethanol | Information not readily available, but generally lower than DMSO for similar compounds. | |
| Methanol | Information not readily available. | |
| Acetone | Information not readily available, but may be a viable alternative to DMSO. |
Table 2: Recommended Maximum Concentrations of Solvents in Cell Culture
| Solvent | Maximum Recommended Concentration (v/v) | Notes | References |
| DMSO | 0.1% - 0.5% | Cell line dependent, always perform a vehicle control. | |
| Ethanol | < 0.5% | Can have inhibitory effects on cell growth at higher concentrations. | |
| Acetone | < 0.5% | Generally shows low toxicity at lower concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, use a sonicator bath for 10-15 minutes.
-
Alternatively, warm the solution to 37-60°C for a short period, with intermittent vortexing, until the solid is completely dissolved.
-
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Three-Step Dilution for In Vitro Assays
This protocol is adapted from a method for dissolving hydrophobic compounds and can help prevent precipitation.
-
Step 1: Initial Dilution in Serum:
-
Pre-warm Fetal Bovine Serum (FBS) to approximately 50°C.
-
Dilute the this compound DMSO stock solution 10-fold with the pre-warmed FBS.
-
Keep this intermediate solution warm (around 40°C).
-
-
Step 2: Final Dilution in Culture Medium:
-
Pre-warm your complete cell culture medium (containing a low percentage of FBS, e.g., 1%) to 37°C.
-
Perform the final dilution of the this compound-FBS mixture into the pre-warmed culture medium to achieve the desired final concentration.
-
-
Step 3: Application to Cells:
-
Immediately add the final this compound-containing medium to your cells.
-
Visualizing this compound's Mechanism of Action
Signaling Pathway Diagrams
This compound has been shown to exert its biological effects through the modulation of specific signaling pathways. The following diagrams illustrate two of its known mechanisms of action.
Caption: this compound's Inhibition of HBV Replication.
Caption: this compound's Anticancer Mechanism via EGFR/ERK Pathway.
Experimental Workflow Diagram
Caption: Recommended Workflow for this compound Preparation.
References
- 1. This compound 8-1 | 840529-13-7 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses the cross talk of COX-2/PGE2 and EGFR/ERK pathway to inhibit Arecoline-induced Oral Cancer Cell (T28) proliferation and blocks tumor growth in xenografted nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Helioxanthin: A Technical Support Guide
For researchers embarking on the total synthesis of Helioxanthin, a lignan with promising antiviral and antineoplastic properties, this guide provides a comprehensive technical support center. It addresses potential challenges, offers troubleshooting solutions, and presents detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
The most concise reported total synthesis of this compound employs a tandem free radical cyclization as the key step. The synthesis starts from commercially available materials and proceeds through a 5-step sequence to yield the final product. The overall reported yield for this synthesis is 44%.
Q2: What is the key reaction in the total synthesis of this compound?
The cornerstone of the synthesis is a manganese(III) acetate [Mn(OAc)₃] mediated tandem free radical cyclization of a 2-allyl-N-arylbenzamide precursor. This reaction constructs the core polycyclic ring system of this compound in a single step.
Q3: What are the most critical steps or potential challenges in the synthesis?
The most challenging step is the Mn(OAc)₃-mediated tandem radical cyclization. The yield and success of this reaction can be sensitive to various factors, including the purity of the starting material, the quality of the Mn(OAc)₃, and the reaction conditions. Another crucial step is the final hydrogenation to yield this compound.
Troubleshooting Guide
Mn(OAc)₃-Mediated Tandem Radical Cyclization
Problem: Low or no yield of the desired cyclized product (Compound 15).
-
Possible Cause 1: Poor quality of Mn(OAc)₃.
-
Solution: Manganese(III) acetate is moisture-sensitive and its effectiveness can degrade over time. Use freshly opened or properly stored Mn(OAc)₃. It is recommended to use anhydrous Mn(OAc)₃ for better results. If using the dihydrate, ensure it is of high purity.
-
-
Possible Cause 2: Impurities in the starting material (Amide 7).
-
Solution: Ensure the precursor amide is of high purity. Any impurities can interfere with the radical reaction. Purify the amide meticulously using column chromatography before subjecting it to the cyclization reaction.
-
-
Possible Cause 3: Incorrect reaction temperature.
-
Solution: The reaction is typically run at elevated temperatures (e.g., in refluxing acetic acid). Ensure the reaction temperature is maintained consistently. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high could lead to decomposition of the starting material or product.
-
-
Possible Cause 4: Presence of radical scavengers.
-
Solution: The reaction is a radical process, and any radical scavengers present in the reaction mixture will inhibit the desired transformation. Ensure all solvents and reagents are free from such impurities.
-
Problem: Formation of multiple side products.
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Possible Cause 1: Over-oxidation.
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Solution: Using a large excess of Mn(OAc)₃ can lead to over-oxidation of the product. Carefully control the stoichiometry of Mn(OAc)₃. It is advisable to add the oxidant portion-wise to maintain a steady concentration.
-
-
Possible Cause 2: Intermolecular reactions.
-
Solution: If the concentration of the starting material is too high, intermolecular reactions may compete with the desired intramolecular cyclization. Run the reaction under high dilution conditions to favor the intramolecular pathway.
-
Final Hydrogenation Step
Problem: Incomplete reduction of the double bond.
-
Possible Cause 1: Inactive catalyst.
-
Solution: The activity of the Palladium on carbon (Pd/C) catalyst can vary. Use a fresh, high-quality catalyst. Ensure the catalyst is not exposed to air for extended periods.
-
-
Possible Cause 2: Insufficient hydrogen pressure.
-
Solution: The reaction is typically carried out under a hydrogen atmosphere (e.g., using a balloon). Ensure a positive pressure of hydrogen is maintained throughout the reaction. For more stubborn reductions, a higher pressure system might be necessary.
-
-
Possible Cause 3: Catalyst poisoning.
-
Solution: Impurities in the substrate or solvent can poison the catalyst. Ensure the starting material (Compound 15) is pure and the solvent is of appropriate quality.
-
Experimental Protocols & Data
The following tables summarize the key transformations in the total synthesis of this compound, with detailed experimental protocols provided below.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Amide Formation | 2-Allylbenzoic acid, (COCl)₂, DMF (cat.), CH₂Cl₂, then 3,4-methylenedioxyaniline, Et₃N, CH₂Cl₂ | 95 |
| 2 | Mn(OAc)₃-mediated Cyclization | Amide 7, Mn(OAc)₃·2H₂O, AcOH | 85 |
| 3 | Hydrogenation | Compound 15, 5% Pd/C, 1,4-dioxane, H₂ | 92 |
Detailed Methodologies:
Step 1: Synthesis of 2-allyl-N-(3,4-methylenedioxyphenyl)benzamide (Amide 7)
To a solution of 2-allylbenzoic acid (1.0 equiv) in CH₂Cl₂ is added a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.2 equiv) at 0 °C. The mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure. The resulting acid chloride is redissolved in CH₂Cl₂ and added dropwise to a solution of 3,4-methylenedioxyaniline (1.0 equiv) and triethylamine (1.5 equiv) in CH₂Cl₂ at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash column chromatography to afford Amide 7.
Step 2: Synthesis of the this compound Precursor (Compound 15)
A solution of Amide 7 (1.0 equiv) and Mn(OAc)₃·2H₂O (2.5 equiv) in glacial acetic acid is heated at reflux for 1 hour. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated. The crude product is purified by flash column chromatography to yield Compound 15.
Step 3: Total Synthesis of this compound
To a solution of Compound 15 (1.0 equiv) in 1,4-dioxane is added 5% Pd/C (catalytic amount). The mixture is stirred under a hydrogen atmosphere (balloon) at room temperature for 16 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography to afford this compound.
Visualizing the Synthetic Pathway
The following diagrams illustrate the key logical relationships in the total synthesis of this compound.
Helioxanthin Extraction Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Helioxanthin and related lignans.
Frequently Asked Questions (FAQs)
Q1: What are the most common factors influencing the yield of this compound extraction?
A1: The extraction yield of this compound, a lignan, is primarily influenced by several critical parameters. These include the choice of solvent, extraction temperature, extraction time, and the physical state of the plant material. The polarity of the solvent is a crucial factor, with mixtures of alcohol and water often providing superior results compared to single solvents.[1][2][3] Temperature and extraction time are interdependent; while higher temperatures can enhance extraction efficiency, prolonged exposure can lead to the degradation of thermolabile compounds.[1][4] Finally, the particle size of the plant material significantly impacts the surface area available for solvent interaction, with a finer powder generally leading to better extraction.
Q2: Which extraction methods are most effective for lignans like this compound?
A2: Both conventional and modern extraction techniques can be employed for lignans. Conventional methods include maceration and Soxhlet extraction. However, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient, offering higher yields in shorter times with reduced solvent consumption. Supercritical fluid extraction (SFE) is another green alternative, although it requires more specialized equipment.
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a common and reliable method for the quantification of lignans like this compound. This technique allows for the separation and quantification of individual compounds in a complex mixture.
Troubleshooting Guide: Low Extraction Yield
Problem: The final yield of pure this compound is lower than expected.
This is a common challenge in natural product extraction. The following guide provides potential causes and solutions to improve your yield.
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Solvent Choice | The polarity of your solvent may not be ideal for this compound. Solution: Experiment with a range of solvents and, more effectively, with solvent mixtures. Aqueous solutions of ethanol or methanol (e.g., 70-80%) are often more effective for extracting lignans than pure solvents. |
| Inadequate Extraction Time or Temperature | The extraction may be incomplete, or conversely, the target compound may have degraded due to excessive heat or prolonged extraction time. Solution: Optimize the extraction time and temperature. For methods like maceration, ensure sufficient time for the solvent to penetrate the plant material. For heat-assisted methods, monitor the temperature to prevent degradation. |
| Improper Plant Material Preparation | Large particle size can limit the solvent's access to the target compounds. Solution: Ensure the plant material is finely and uniformly ground to maximize the surface area for extraction. |
| Compound Degradation during Processing | This compound may be sensitive to heat, light, or pH changes during solvent evaporation and subsequent purification steps. Solution: Use a rotary evaporator under reduced pressure to minimize heat exposure during solvent removal. Protect the extract from direct light and maintain a neutral or slightly acidic pH during processing. |
| Inefficient Purification Strategy | The purification method may not be effectively separating this compound from other compounds, leading to losses. Solution: Employ a multi-step purification process. This could involve liquid-liquid partitioning followed by column chromatography (e.g., silica gel or Sephadex) with a carefully selected solvent gradient. |
Data on Lignan Extraction Yields
The following table summarizes data from various studies on lignan extraction, showcasing the impact of different methods and parameters on yield.
| Plant Source | Target Lignan | Extraction Method | Solvent | Temperature (°C) | Time (min) | Yield | Reference |
| Saraca asoca bark | Lyoniside | Microwave-Assisted Extraction | 70% Methanol | - | 10 | 9.4 mg/g | |
| Saraca asoca bark | Lyoniside | Reflux Extraction | 70% Methanol | - | 10 | 4.2 mg/g | |
| Cinnamomum camphora leaf | Lignans | Microwave-Assisted Extraction | 80% Ethanol | 60 | 5 | 42.69% | |
| Wheat Straw | Lignin | Alkali Extraction | 0.5 M KOH | 35 | 150 | 43.9% | |
| Wheat Straw | Lignin | Ultrasound-Assisted Alkali Extraction | 0.5 M KOH | 35 | 35 | 49.1% | |
| Poplar Wood | Lignin | Methanol Solvolysis | Methanol | 250 | - | 60 wt% | |
| Poplar Wood | Lignin | Methanol-Water Solvolysis | 1:1 Methanol:Water | 250 | - | 93 wt% | |
| Flaxseed | Secoisolariciresinol Diglucoside (SDG) | Microwave-Assisted Extraction | - | - | - | 6% higher than direct hydrolysis |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Lignans
This protocol is a general guideline based on optimized methods for lignan extraction.
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Sample Preparation: Dry the plant material (e.g., leaves, bark) at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
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Place a known amount of the powdered plant material (e.g., 1 g) into a microwave extraction vessel.
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Add the extraction solvent. A 70:30 mixture of methanol:water at a solid-to-solvent ratio of 1:30 (g/mL) has been shown to be effective.
-
Secure the vessel in the microwave extractor.
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Set the extraction parameters. Optimal conditions can be around 10 minutes of irradiation time.
-
-
Filtration and Concentration:
-
After extraction, allow the mixture to cool.
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Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
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Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Quantification (HPLC-UV):
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Prepare a standard solution of this compound of known concentration.
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Dissolve a known amount of the crude extract in the mobile phase.
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Inject both the standard and sample solutions into an HPLC system equipped with a C18 column and a UV detector.
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Develop a suitable gradient elution method using a mobile phase such as methanol and water.
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Quantify the amount of this compound in the extract by comparing the peak area with that of the standard.
-
Visualizations
Signaling Pathways
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Helioxanthin in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Helioxanthin in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a lignan, a class of polyphenolic compounds found in plants.[1] Its complex structure, featuring benzodioxole and furonaphthodioxole moieties, makes it a subject of interest for various research applications. However, like many complex organic molecules, this compound can be susceptible to degradation in solution, which can impact the accuracy and reproducibility of experimental results. Maintaining its structural integrity is crucial for reliable biological and chemical assays.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: Based on the general stability of lignans and related compounds, the primary factors that can lead to the degradation of this compound in solution are:
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Light: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the breakdown of the molecule.[1]
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Temperature: Elevated temperatures can accelerate the rate of degradation reactions. While some lignans are relatively stable at high temperatures, prolonged exposure should be avoided.[1]
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pH: this compound is likely to be more stable in neutral or slightly acidic conditions. Strong acidic or alkaline conditions can catalyze hydrolysis or other degradation reactions. Some lignans have been shown to be sensitive to low pH.[2]
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Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.
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Solvent: The choice of solvent can influence the stability of this compound. Protic solvents may participate in degradation reactions, while certain organic solvents may offer better stability.
Q3: What are the visible signs of this compound degradation in my solution?
A3: While visual inspection is not a definitive measure of stability, you may observe a change in the color or clarity of your this compound solution. The appearance of a precipitate could also indicate degradation or reduced solubility of the degradation products. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for accurate assessment.
Q4: How should I store my this compound stock solutions to minimize degradation?
A4: To ensure the long-term stability of your this compound stock solutions, we recommend the following storage conditions:
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Solvent: Prepare stock solutions in a high-purity, anhydrous solvent in which this compound is readily soluble and stable (e.g., DMSO, ethanol, or acetonitrile).
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Container: Use amber glass vials to protect the solution from light.
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Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial to minimize exposure to oxygen.
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Temperature: Store stock solutions at -20°C or, for longer-term storage, at -80°C.
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Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in my assay. | This compound may have degraded in the working solution. | 1. Prepare fresh working solutions from a properly stored stock solution immediately before use.2. Minimize the exposure of the working solution to light and elevated temperatures during the experiment.3. Verify the stability of this compound under your specific assay conditions (e.g., buffer composition, pH, incubation time and temperature) using the stability testing protocol below. |
| Inconsistent results between experiments. | Degradation of this compound stock or working solutions. | 1. Implement the recommended storage procedures for stock solutions.2. Prepare fresh dilutions for each experiment.3. Perform a stability check on your stock solution to ensure its integrity. |
| Appearance of unknown peaks in my HPLC chromatogram. | These may be degradation products of this compound. | 1. Analyze a freshly prepared standard of this compound to confirm its retention time.2. Compare the chromatogram of your aged solution to the fresh standard to identify potential degradation products.3. Review your solution preparation and storage procedures to identify potential causes of degradation. |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a method to evaluate the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC) with UV detection.
1. Materials and Reagents:
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This compound standard of known purity
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HPLC-grade solvents (e.g., acetonitrile, methanol, water)
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Buffers of various pH values (e.g., phosphate, citrate)
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Amber and clear glass vials
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HPLC system with a UV detector and a C18 reversed-phase column
2. Preparation of this compound Stock Solution:
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Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
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Store the stock solution in amber vials at -80°C.
3. Experimental Setup for Stability Study:
-
Prepare working solutions of this compound (e.g., 100 µM) from the stock solution in different buffers and solvents to be tested.
-
Divide the working solutions into different conditions:
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Temperature: Incubate vials at different temperatures (e.g., 4°C, 25°C, 40°C).
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Light Exposure: Expose some vials to ambient light or a controlled light source, while keeping others in the dark.
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pH: Prepare solutions in buffers with a range of pH values (e.g., pH 3, 5, 7, 9).
-
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each condition for HPLC analysis.
4. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is often suitable for lignan analysis.[3]
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Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (e.g., around 230 nm or 280 nm).
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Quantification: Inject a known volume of each sample and a series of standards of known concentrations to create a calibration curve. The concentration of this compound in the samples can be determined by integrating the peak area and comparing it to the calibration curve.
5. Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
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Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
Quantitative Data Summary
The following tables present hypothetical data from a stability study of this compound to illustrate the expected outcomes.
Table 1: Effect of Temperature on this compound Stability (% Remaining)
| Time (hours) | 4°C | 25°C | 40°C |
| 0 | 100 | 100 | 100 |
| 8 | 99.5 | 95.2 | 88.1 |
| 24 | 98.7 | 85.6 | 70.3 |
| 48 | 97.4 | 72.1 | 51.5 |
Table 2: Effect of pH on this compound Stability at 25°C (% Remaining)
| Time (hours) | pH 3 | pH 5 | pH 7 | pH 9 |
| 0 | 100 | 100 | 100 | 100 |
| 8 | 90.1 | 96.5 | 98.2 | 92.3 |
| 24 | 75.4 | 91.3 | 95.1 | 80.7 |
| 48 | 58.9 | 83.2 | 90.5 | 65.4 |
Table 3: Effect of Light on this compound Stability at 25°C (% Remaining)
| Time (hours) | Dark | Ambient Light |
| 0 | 100 | 100 |
| 8 | 98.5 | 92.1 |
| 24 | 96.2 | 80.5 |
| 48 | 92.8 | 68.3 |
Visualizations
References
Technical Support Center: Helioxanthin NMR Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the NMR analysis of Helioxanthin. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the spectroscopic analysis of this complex lignan.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
Q1: My this compound sample is not dissolving well in common NMR solvents like CDCl₃, leading to poor quality spectra. What should I do?
A1: Poor solubility is a common issue with complex natural products and can lead to broad peaks and low signal-to-noise.[1] this compound is known to be soluble in DMSO.[2]
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Recommended Action:
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Switch to DMSO-d₆: This is the recommended starting solvent for this compound due to its excellent solubilizing power for polar and complex molecules.
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Gentle Warming: Gently warm the sample in the NMR tube to aid dissolution.
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Sonication: Use a sonication bath for a few minutes to help break up any aggregates and promote solubility.
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Q2: The aromatic region of my ¹H NMR spectrum for this compound is very crowded, and I'm having trouble assigning the proton signals. How can I resolve this?
A2: The complex, polycyclic structure of this compound, a type of lignan, results in multiple aromatic proton signals in a narrow chemical shift range, leading to significant overlap.[3][4] This is a common challenge in the NMR analysis of such compounds.
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Recommended Action:
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2D NMR Experiments: Utilize two-dimensional NMR techniques to resolve overlapping signals.
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COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks, helping to identify adjacent protons within the same spin system.
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TOCSY (Total Correlation Spectroscopy): This can be used to identify all protons within a spin system, even if they are not directly coupled.
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Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or above). This will increase the dispersion of the signals, potentially resolving the overlap.
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Solvent Change: Acquiring a spectrum in a different solvent, such as benzene-d₆, can induce differential shifts in the proton resonances, which may alleviate overlap.
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Q3: My NMR spectrum shows very broad peaks, even after ensuring the sample is fully dissolved. What are the possible causes and solutions?
A3: Peak broadening can arise from several factors beyond poor solubility.[1]
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Troubleshooting Steps:
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Shimming: Poor magnetic field homogeneity is a common cause of broad peaks. Ensure the spectrometer is properly shimmed before acquiring your data.
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Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader lines. Try diluting your sample.
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Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening. Filter your sample through a small plug of glass wool in a pipette before transferring it to the NMR tube.
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Chemical Exchange: If the molecule is undergoing conformational changes on the NMR timescale, this can lead to broadened signals. A variable temperature (VT) NMR experiment might be necessary to either slow down or speed up the exchange process to obtain sharper signals.
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Q4: I am struggling with the complete assignment of the ¹³C NMR spectrum of this compound. How can I confidently assign all carbon signals, including the quaternary carbons?
A4: The full assignment of the carbon spectrum for a complex molecule like this compound requires heteronuclear 2D NMR experiments.
-
Recommended Action:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. This is a powerful tool for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule.
-
Data Presentation
| Justicidin B | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Position | in CDCl₃ | in CDCl₃ |
| 1' | - | 128.3 |
| 2' | 6.78 (d) | 110.5 |
| 3' | - | 147.9 |
| 4' | - | 147.6 |
| 5' | 6.79 (dd) | 108.3 |
| 6' | 6.96 (d) | 122.2 |
| 1 | - | 128.3 |
| 2 | 7.10 (s) | 104.2 |
| 3 | - | 149.3 |
| 4 | - | 149.6 |
| 5 | 6.85 (s) | 103.7 |
| 6 | - | 131.9 |
| 7 | - | 125.1 |
| 8 | - | 133.0 |
| 9 | 7.69 (s) | 103.4 |
| 10 | 5.37 (AB) | 70.3 |
| 11 | - | 170.8 |
| OMe-3 | 4.05 (s) | 56.2 |
| OMe-4 | 3.81 (s) | 56.1 |
| OCH₂O | 6.07 (AB) | 101.5 |
Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR Analysis
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Weighing: Accurately weigh 5-10 mg of your purified this compound sample.
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Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is recommended for solubility).
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Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, use a vortex mixer or a sonication bath to aid dissolution.
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Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
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Analysis: The sample is now ready for NMR analysis.
Protocol 2: Acquiring a 2D COSY Spectrum
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Initial Setup: Obtain a standard 1D ¹H NMR spectrum of your this compound sample to determine the spectral width.
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Pulse Program: Select the appropriate COSY pulse program on the spectrometer (e.g., cosygpqf on Bruker instruments).
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Parameters:
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Set the spectral width in both F2 (direct) and F1 (indirect) dimensions to encompass all proton signals.
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Set the number of data points in F2 (e.g., 2048).
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Set the number of increments in F1 (e.g., 256 to 512, depending on the desired resolution and experiment time).
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Set the number of scans per increment (typically 2, 4, or 8).
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Set the relaxation delay (D1) to 1-2 seconds.
-
-
Acquisition: Start the experiment.
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Processing: After acquisition, the data is Fourier transformed in both dimensions, phased, and baseline corrected to yield the 2D COSY spectrum.
Visualizations
Caption: Troubleshooting workflow for common this compound NMR analysis issues.
Caption: Experimental workflow for the structural elucidation of this compound using NMR.
References
Helioxanthin Antiviral Resistance Technical Support Center
Welcome to the technical support center for Helioxanthin, a novel antiviral agent. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound in their in vitro experiments.
Understanding this compound and Resistance
This compound is a direct-acting antiviral compound designed to inhibit the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. Resistance to this compound can emerge through mutations in the viral genome, particularly in the gene encoding the RdRp.[1] These mutations can alter the drug-binding site, reducing the efficacy of this compound.[2] This technical support center provides guidance on identifying and addressing such resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of viral resistance to antiviral drugs like this compound?
A1: The most common mechanism of resistance is the development of genetic mutations in the viral target protein.[1] For this compound, this would be the RNA-dependent RNA polymerase (RdRp). These mutations can prevent the drug from binding effectively to its target, thereby allowing the virus to continue replicating even in the presence of the drug.[2] Other less common mechanisms could include increased drug efflux from the host cell.[1]
Q2: How can I determine if my virus population has developed resistance to this compound?
A2: Resistance can be suspected if you observe a decrease in the antiviral efficacy of this compound over time, such as a persistent or increasing viral titer despite treatment. To confirm resistance, you can perform phenotypic assays to measure the drug's inhibitory concentration (e.g., IC50) and genotypic assays to sequence the viral target gene (RdRp) to identify mutations.
Q3: What is the difference between genotypic and phenotypic resistance testing?
A3: Phenotypic testing directly measures how a virus replicates in the presence of varying concentrations of a drug. An example is the plaque reduction assay, which determines the IC50 value. Genotypic testing, on the other hand, involves sequencing the viral genes that are targeted by the drug to identify mutations known to confer resistance.
Q4: What is an acceptable fold-change in IC50 to indicate resistance?
A4: The fold-change in the 50% inhibitory concentration (IC50) is calculated by dividing the IC50 of the suspected resistant virus by the IC50 of the wild-type (sensitive) virus. While the exact threshold can vary depending on the virus and the assay, a fold-change of 5-10 or higher is generally considered indicative of emerging resistance. Significant resistance is often associated with fold-changes greater than 100.
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound in Cell Culture
Symptom: You observe a gradual or sudden loss of this compound's ability to control viral replication in your cell culture experiments, as evidenced by increased cytopathic effect (CPE) or higher viral titers.
Possible Cause: Selection of pre-existing or newly emerged this compound-resistant viral variants.
Troubleshooting Steps:
-
Confirm Drug Potency:
-
Question: Could the this compound stock have degraded?
-
Action: Test the current this compound stock on a fresh, unpassaged (wild-type) viral isolate to confirm its potency. Prepare a fresh stock of this compound if necessary.
-
-
Perform a Phenotypic Assay:
-
Question: Has the IC50 of this compound against the virus changed?
-
Action: Conduct a plaque reduction assay or a yield reduction assay to determine the IC50 of this compound for the passaged virus and compare it to the IC50 for the original wild-type virus. A significant increase in the IC50 suggests resistance.
-
-
Conduct Genotypic Analysis:
-
Question: Are there mutations in the viral RdRp gene?
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Action: Extract viral RNA from the suspected resistant culture and perform Sanger or Next-Generation Sequencing (NGS) of the RdRp gene. Compare the sequence to the wild-type reference to identify any amino acid substitutions.
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Issue 2: Identification of Novel Mutations in the RdRp Gene
Symptom: Genotypic analysis reveals mutations in the RdRp gene of the this compound-treated virus that have not been previously characterized.
Possible Cause: Emergence of a novel resistance pathway.
Troubleshooting Steps:
-
Confirm the Association with Resistance:
-
Question: Do these specific mutations confer resistance to this compound?
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Action: Use reverse genetics to introduce the identified mutation(s) into a wild-type viral background. Perform a phenotypic assay on the resulting recombinant virus to confirm that the mutation(s) are responsible for the observed increase in IC50.
-
-
Assess Viral Fitness:
-
Question: Do the resistance mutations affect the virus's ability to replicate?
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Action: Compare the replication kinetics of the mutant virus to the wild-type virus in the absence of this compound. Resistance mutations can sometimes come at a cost to viral fitness.
-
-
Evaluate Cross-Resistance:
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Question: Are viruses with this mutation also resistant to other RdRp inhibitors?
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Action: Test the mutant virus against other classes of RdRp inhibitors to determine its cross-resistance profile. This information is valuable for developing combination therapies.
-
Data Presentation
Table 1: Example Phenotypic and Genotypic Data for this compound Resistance
| Viral Isolate | Passage Number | This compound IC50 (µM) | Fold-Change in IC50 | RdRp Mutations Identified |
| Wild-Type | 0 | 0.5 | 1.0 | None |
| Isolate A | 5 | 5.2 | 10.4 | E166V |
| Isolate B | 10 | 28.1 | 56.2 | E166V, A173V |
| Isolate C | 15 | >100 | >200 | E166V, A173V, N142S |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for IC50 Determination
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Cell Seeding: Seed a 12-well plate with a suitable host cell line to form a confluent monolayer.
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Virus Dilution: Prepare serial dilutions of the viral stock.
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Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well) and incubate for 1 hour.
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Drug Preparation: Prepare serial dilutions of this compound in the overlay medium.
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Overlay: Remove the virus inoculum and add the overlay medium containing different concentrations of this compound.
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Incubation: Incubate the plates for 2-4 days until plaques are visible.
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Staining and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques in each well.
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IC50 Calculation: Calculate the drug concentration that inhibits plaque formation by 50% compared to the no-drug control.
Protocol 2: Genotypic Analysis of the Viral RdRp Gene
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RNA Extraction: Isolate viral RNA from the supernatant of infected cell cultures using a commercial RNA extraction kit.
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Reverse Transcription (RT): Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and a primer specific to a conserved region of the viral genome.
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Polymerase Chain Reaction (PCR): Amplify the entire coding sequence of the RdRp gene using high-fidelity DNA polymerase and specific primers.
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PCR Product Purification: Purify the amplified DNA to remove primers and dNTPs.
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Sequencing: Send the purified PCR product for Sanger sequencing or prepare it for Next-Generation Sequencing (NGS).
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Sequence Analysis: Align the obtained sequence with a wild-type reference sequence to identify nucleotide and amino acid changes.
Visualizations
Caption: Mechanism of this compound action and resistance.
References
troubleshooting Helioxanthin synthesis side reactions
This technical support center provides troubleshooting guidance for the synthesis of Helioxanthin, a lignan natural product with notable antiviral and anti-osteoporotic activities. The following guides and FAQs address common issues encountered during its synthesis, with a focus on the widely utilized Diels-Alder reaction approach.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several successful total syntheses of this compound have been reported. The key strategies include a tandem free-radical cyclization, a palladium-catalyzed benzannulation reaction, and, most commonly, an intermolecular Diels-Alder reaction.[1][2][3][4] The Diels-Alder approach often involves the cycloaddition of a reactive isobenzofuran intermediate with a suitable dienophile like maleic anhydride.[4]
Q2: I am observing a low yield of the Diels-Alder adduct. What are the potential causes?
A2: Low yields in Diels-Alder reactions for this compound synthesis can stem from several factors. These include the instability of the diene (isobenzofuran intermediate), polymerization of the dienophile, suboptimal reaction temperature, or the presence of impurities that can inhibit the reaction. It is also crucial to ensure the diene is in the required s-cis conformation for the reaction to proceed.
Q3: My final product is a mixture of regioisomers. How can I improve the regioselectivity?
A3: The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the diene and dienophile. To favor the desired isomer of the this compound precursor, consider the use of a Lewis acid catalyst, which can enhance the electronic differences between the reactants and promote a more selective cycloaddition. Reaction temperature can also influence regioselectivity; running the reaction at a lower temperature may improve the outcome.
Q4: I am having difficulty with the final oxidation step to form the lactone ring of this compound. What conditions are recommended?
A4: A selective oxidation is required to form the lactone ring of this compound from the corresponding diol precursor. A reported method for this transformation is the use of silver carbonate on Celite (Fetizon's reagent), which is known for its mild and selective oxidation of diols to lactones.
Troubleshooting Guide: Diels-Alder Reaction for this compound Precursor Synthesis
This guide focuses on troubleshooting the key [4+2] cycloaddition step between an in-situ generated isobenzofuran (diene) and maleic anhydride (dienophile) to form the core structure of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Diene Instability: The isobenzofuran intermediate is highly reactive and can decompose before reacting. 2. Low Dienophile Reactivity: Maleic anhydride reactivity may be insufficient under the reaction conditions. 3. Suboptimal Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. 4. Presence of Water: Moisture can deactivate Lewis acid catalysts if used. | 1. In-situ Generation: Generate the isobenzofuran in the presence of the dienophile to ensure immediate reaction. 2. Lewis Acid Catalysis: Introduce a Lewis acid (e.g., BF₃·OEt₂, AlCl₃) to activate the maleic anhydride. 3. Temperature Optimization: Experiment with a range of temperatures (e.g., from room temperature to reflux) to find the optimal balance. 4. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Polymeric Byproducts | 1. Dienophile Polymerization: Maleic anhydride can polymerize, especially at elevated temperatures. 2. Diene Polymerization: The reactive isobenzofuran can self-polymerize. | 1. Use of Inhibitor: Add a radical inhibitor like hydroquinone in a small amount. 2. Control Reactant Concentration: Add the more reactive component (diene) slowly to a solution of the other reactant to maintain a low concentration of the reactive species. |
| Poor Endo/Exo Selectivity | 1. Thermodynamic vs. Kinetic Control: The endo product is typically the kinetically favored product due to secondary orbital interactions, while the exo product can be more thermodynamically stable. 2. High Reaction Temperature: Higher temperatures can lead to equilibration and formation of the more stable exo isomer. | 1. Lower Reaction Temperature: Running the reaction at a lower temperature generally favors the formation of the kinetic endo product. 2. Choice of Lewis Acid: The nature and steric bulk of the Lewis acid can influence the endo/exo selectivity. |
| Formation of Michael Addition Byproducts | 1. Stepwise Mechanism: Under certain conditions, particularly with strong Lewis acids, the reaction can proceed through a stepwise mechanism, allowing for Michael-type addition as a side reaction. | 1. Milder Lewis Acid: Use a less aggressive Lewis acid to favor a concerted cycloaddition pathway. 2. Solvent Choice: The polarity of the solvent can influence the reaction mechanism. Experiment with less polar solvents. |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (e.g., maleic anhydride, 1.0 eq.) and a dry, non-coordinating solvent (e.g., dichloromethane, toluene) to an oven-dried flask.
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Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
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Catalyst Addition: Slowly add the Lewis acid (e.g., aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), 0.1-1.2 eq.) to the stirred solution.
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Diene Addition: Add the diene (or its precursor for in-situ generation) dropwise to the reaction mixture over a period of time to control the reaction rate and minimize side reactions.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Quenching: Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
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Work-up: Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General workflow for the Diels-Alder synthesis of the this compound precursor.
Caption: Troubleshooting logic for low yield in the Diels-Alder reaction step.
Caption: Simplified schematic of this compound's inhibitory action on Hepatitis B Virus (HBV) replication.
References
Technical Support Center: Enhancing the Bioavailability of Helioxanthin
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments aimed at enhancing the bioavailability of Helioxanthin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a lignan found in various plant species, recognized for its potential antiviral properties.[1] Like many natural compounds, this compound is characterized by poor aqueous solubility, which is a primary factor limiting its oral bioavailability.[2][3] Poor bioavailability means that after oral administration, only a small fraction of the drug reaches systemic circulation, potentially limiting its therapeutic efficacy.
Q2: What are the primary strategies for enhancing the bioavailability of poorly soluble compounds like this compound?
A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. The most common and effective methods include:
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Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area-to-volume ratio, which can improve the dissolution rate.[4][5]
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Solid Dispersions: Dispersing this compound in an inert hydrophilic carrier can enhance its dissolution rate and absorption.
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Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.
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Complexation: Forming inclusion complexes with molecules like cyclodextrins can increase the solubility of the drug.
Q3: How do I choose the most suitable bioavailability enhancement technique for this compound?
A3: The choice of technique depends on several factors, including the physicochemical properties of this compound, the desired release profile, and the available manufacturing capabilities. A systematic approach starting with simpler methods like micronization and moving towards more complex formulations like solid dispersions or lipid-based systems is often recommended. Preformulation studies to determine solubility in different solvents and lipids are crucial for making an informed decision.
Q4: What are the key in vitro characterization techniques for evaluating enhanced bioavailability formulations of this compound?
A4: Key in vitro characterization techniques include:
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Dissolution Studies: To assess the rate and extent of drug release from the formulation in various media (e.g., simulated gastric and intestinal fluids).
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Particle Size and Zeta Potential Analysis: Crucial for nanoparticle and liposomal formulations to determine their physical stability.
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Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD): To determine the physical state (crystalline or amorphous) of the drug in solid dispersions.
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Encapsulation Efficiency and Drug Loading: For lipid-based formulations to quantify the amount of drug successfully incorporated into the carrier.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments with this compound.
Issue 1: Low and Variable Bioavailability in Animal Studies Despite In Vitro Dissolution Enhancement.
| Potential Cause | Troubleshooting Steps |
| First-Pass Metabolism: this compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation. | 1. Conduct in vitro metabolism studies: Use liver microsomes or S9 fractions to assess the metabolic stability of this compound. 2. Consider co-administration with a metabolic inhibitor: This can help to determine the extent of first-pass metabolism in vivo. 3. Explore alternative routes of administration: Routes that bypass the liver, such as buccal or transdermal, could be investigated if oral delivery proves too challenging. |
| Poor Permeability: Even if dissolved, this compound may not be efficiently transported across the intestinal epithelium. | 1. Perform Caco-2 permeability assays: This in vitro model can predict the intestinal permeability of a compound. 2. Incorporate permeation enhancers: Certain excipients can transiently increase the permeability of the intestinal membrane. |
| Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen. | 1. Use Caco-2 cells with P-gp inhibitors: Compare the transport of this compound with and without a known P-gp inhibitor to assess its potential as a substrate. |
Issue 2: Physical Instability of the Formulation During Storage.
| Potential Cause | Troubleshooting Steps |
| Recrystallization of Amorphous this compound in Solid Dispersions: The amorphous form is thermodynamically unstable and can revert to a more stable crystalline form over time, reducing the dissolution advantage. | 1. Select a polymer with a high glass transition temperature (Tg): This can help to maintain the amorphous state of the drug. 2. Optimize drug loading: Higher drug loads can increase the tendency for recrystallization. 3. Control storage conditions: Store the formulation at low temperature and humidity. |
| Aggregation or Fusion of Liposomes/Nanoparticles: This can lead to changes in particle size and drug release characteristics. | 1. Optimize surface charge: A higher zeta potential (positive or negative) can prevent particle aggregation due to electrostatic repulsion. 2. Incorporate stabilizing excipients: PEGylation can provide steric hindrance to prevent aggregation. 3. Lyophilize the formulation: Freeze-drying with a suitable cryoprotectant can improve long-term stability. |
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for a Model Poorly Soluble Compound (Representative Data)
| Formulation Strategy | Drug Loading (%) | Particle Size (nm) | In Vitro Dissolution (at 60 min) | In Vivo Bioavailability (AUC) | Fold Increase in Bioavailability |
| Unformulated Drug | N/A | >5000 | 15% | 150 ng·h/mL | 1.0 |
| Micronized Drug | N/A | 2000-5000 | 35% | 375 ng·h/mL | 2.5 |
| Nanosuspension | N/A | 200-500 | 70% | 900 ng·h/mL | 6.0 |
| Solid Dispersion | 20 | N/A | 85% | 1200 ng·h/mL | 8.0 |
| Liposomal Formulation | 10 | 100-200 | 60% | 1050 ng·h/mL | 7.0 |
Note: This table presents hypothetical data for a model compound with properties similar to what might be expected for this compound to illustrate the potential improvements with different formulation approaches.
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Nanosuspension by Wet Milling
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Preparation of the Slurry: Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
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Milling: Transfer the slurry to a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
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Milling Parameters: Mill the suspension at a high speed for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled to prevent degradation.
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Separation: Separate the nanosuspension from the milling media.
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Characterization: Analyze the particle size, zeta potential, and dissolution profile of the resulting nanosuspension.
Protocol 2: Preparation of this compound-Loaded Liposomes by the Thin-Film Hydration Method
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Lipid Film Formation: Dissolve this compound, a phospholipid (e.g., phosphatidylcholine), and cholesterol in an organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
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Solvent Evaporation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.
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Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
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Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
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Purification: Remove the unencapsulated drug by centrifugation or dialysis.
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Characterization: Determine the particle size, zeta potential, encapsulation efficiency, and in vitro drug release profile of the liposomes.
Visualizations
Caption: Workflow for enhancing the bioavailability of this compound.
Caption: Factors affecting the oral bioavailability of this compound.
References
- 1. This compound | C20H12O6 | CID 177023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound 8-1 | 840529-13-7 [m.chemicalbook.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Helioxanthin and UV Light Exposure
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential stability issues of Helioxanthin when exposed to UV light. The information is presented in a question-and-answer format to directly address common concerns during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is known about the inherent photostability of this compound?
Currently, specific public data on the comprehensive photostability profile of this compound is limited. This compound is a lignan, and like many complex organic molecules, it possesses chromophores that may absorb UV radiation, potentially leading to photodegradation.[1] The presence of multiple aromatic rings and furanone structures suggests a potential for photosensitivity. Therefore, it is crucial to experimentally determine its photostability for any application involving light exposure.
Q2: Why is assessing the photostability of this compound important in a research and drug development context?
The photostability of a compound like this compound is a critical quality attribute. Degradation due to light exposure can lead to a loss of potency, the formation of unknown impurities, and potentially toxic byproducts. Regulatory bodies, such as those following ICH guidelines, require photostability testing for new drug substances and products to ensure their safety and efficacy.[2][3][4]
Q3: What are the initial steps to evaluate the UV stability of this compound?
The initial evaluation should follow a systematic approach as recommended by ICH guideline Q1B on photostability testing.[2] This involves subjecting the compound, both as a solid and in solution, to controlled light exposure conditions that include both cool white fluorescent and near-UV lamps. The study should include "dark controls" to differentiate between light-induced degradation and thermal degradation.
Troubleshooting Guide
Issue 1: I am observing rapid degradation of my this compound sample in solution during preliminary experiments under ambient light.
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Possible Cause: this compound may be highly photoreactive in the specific solvent system you are using. The solvent itself could be contributing to the degradation process.
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Troubleshooting Steps:
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Minimize Light Exposure: Conduct all manipulations of this compound solutions under low-light conditions or using light-protective (e.g., amber) glassware.
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Solvent Selection: Evaluate the photostability of this compound in a range of solvents with varying polarities and protic/aprotic properties. Some solvents can promote photo-oxidative processes.
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Protective Packaging: If for an application, consider the use of UV-protective packaging. Amber glass vials or containers with UV-blocking coatings can significantly reduce degradation.
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Forced Degradation Study: Conduct a formal forced degradation study to understand the degradation pathway and identify the degradation products.
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Issue 2: My solid this compound sample shows discoloration after exposure to UV light.
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Possible Cause: The discoloration is likely due to the formation of photodegradation products. The solid-state photostability of a compound can differ significantly from its stability in solution.
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Troubleshooting Steps:
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Characterize the Degradants: Use analytical techniques such as HPLC with a photodiode array (PDA) detector, LC-MS, and NMR to identify the structure of the colored impurities.
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Solid-State Modifications: Investigate if different polymorphic forms or salt forms of this compound exhibit improved photostability.
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Excipient Compatibility: If developing a formulation, assess the compatibility of this compound with various excipients. Some excipients may offer a protective effect, while others might accelerate photodegradation.
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Issue 3: I am unsure about the appropriate light exposure conditions for a formal photostability study of this compound.
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Possible Cause: Lack of familiarity with regulatory guidelines for photostability testing.
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Troubleshooting Steps:
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Follow ICH Q1B Guidelines: Adhere to the standardized conditions for photostability testing outlined in the ICH Q1B guideline. This ensures that your results are comparable and suitable for regulatory submissions.
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Calibrated Light Source: Use a photostability chamber equipped with a calibrated light source that provides a controlled spectral distribution of both visible and near-UV light.
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Actinometry: Employ a validated chemical actinometric system to ensure the correct light dose is delivered to the samples.
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Experimental Protocols
Protocol 1: General Photostability Testing of this compound (as per ICH Q1B)
This protocol outlines the confirmatory testing of this compound's photostability.
1. Sample Preparation:
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Drug Substance (Solid): Spread a thin layer of this compound powder in a suitable chemically inert, transparent container (e.g., quartz dish).
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Drug Substance (Solution): Prepare a solution of known concentration in a relevant, inert solvent and place it in a chemically inert, transparent container.
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Dark Control: Prepare identical samples to the ones above but wrap them securely in aluminum foil to protect them completely from light.
2. Light Exposure:
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Place the test and dark control samples in a photostability chamber.
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Expose the samples to a light source conforming to ICH Q1B specifications, which typically involves a combination of cool white fluorescent and near-UV lamps.
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The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.
3. Sample Analysis:
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At the end of the exposure period, visually inspect all samples for any changes in appearance (e.g., color).
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Analyze the exposed and dark control samples using a validated stability-indicating HPLC method.
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Key parameters to assess include the remaining concentration of this compound, the formation of degradation products, and the mass balance.
Data Presentation
Table 1: ICH Q1B Recommended Conditions for Confirmatory Photostability Testing
| Parameter | Recommended Exposure |
| Overall Illumination | Not less than 1.2 million lux hours |
| Integrated Near UV Energy | Not less than 200 watt hours / square meter |
| Light Sources | Option 1: Artificial daylight fluorescent lamp combined with a UV-A lamp. Option 2: A cool white fluorescent lamp and a near UV lamp. |
| Temperature | Should be monitored and controlled. |
| Control Samples | Dark controls should be run concurrently to assess thermal degradation. |
Visualizations
Diagram 1: General Workflow for Photostability Assessment
Caption: Workflow for assessing the photostability of a new chemical entity.
Diagram 2: Conceptual Pathways of Photodegradation
Caption: Potential photodegradation pathways for an organic molecule.
References
Technical Support Center: Optimization of Helioxanthin's Antiviral Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the antiviral efficacy of Helioxanthin and its analogues in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary antiviral mechanism of action for this compound?
A1: this compound and its analogues, such as 8-1, exert their antiviral effects, particularly against Hepatitis B Virus (HBV), by interfering with the host's transcriptional machinery.[1] This is a unique mechanism that differs from many standard antiviral drugs.[2] Specifically, this compound has been shown to suppress HBV gene expression and replication by selectively inhibiting the activity of viral promoters, such as the surface antigen promoter II (SPII) and the core promoter (CP).[1] This inhibition is achieved by reducing the DNA-binding activity of several key host transcription factors, including hepatocyte nuclear factor 4 (HNF-4), hepatocyte nuclear factor 3 (HNF-3), peroxisome proliferator-activated receptors (PPARs), alpha-fetoprotein transcription factor (FTF), and Sp1.[1][2] The downregulation of these transcription factors diminishes HBV promoter activity, leading to a blockage of viral gene expression and replication.
Q2: Against which viruses has this compound and its analogues shown activity?
A2: this compound and its analogues have demonstrated a broad spectrum of antiviral activity. The most potent activity has been reported against Hepatitis B Virus (HBV). Additionally, various analogues have shown inhibitory effects against Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), Epstein-Barr Virus (EBV), and Cytomegalovirus (CMV).
Q3: What are the key differences between this compound and its analogues like 8-1 and 5-4-2?
A3: Analogues of this compound, such as 8-1 and 5-4-2, were synthesized to improve antiviral potency and reduce cytotoxicity. For instance, the analogue 8-1 exhibits potent anti-HBV activity with lower cytotoxicity compared to 5-4-2. These analogues often show enhanced efficacy, as indicated by their lower 50% effective concentration (EC50) values against various viruses.
Q4: What is a typical starting concentration for in vitro experiments with this compound?
A4: Based on published data, the EC50 of this compound against HBV is approximately 1 µM. For its more potent analogues like 8-1 and 5-4-2, the EC50 values are significantly lower, in the range of 0.08 to 0.1 µM for HBV. Therefore, a good starting point for in vitro experiments would be to perform a dose-response curve that brackets these concentrations, for example, from 0.01 µM to 10 µM.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Lower than Expected Antiviral Efficacy
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | Ensure proper storage of this compound and its analogues, typically at -20°C in a desiccated environment. Prepare fresh stock solutions in DMSO and use them for a limited time. Avoid repeated freeze-thaw cycles. |
| Suboptimal Cell Health | Maintain a healthy and consistent cell culture. Ensure cells are within a low passage number and are seeded at an appropriate density. Perform routine checks for mycoplasma contamination. |
| Incorrect Viral Titer | Accurately determine the viral titer of your stock using a reliable method like a plaque assay or a TCID50 assay. An incorrect multiplicity of infection (MOI) can significantly impact the apparent efficacy of the compound. |
| Cell Line Specificity | The inhibitory effects of this compound on HBV promoters have been shown to be liver-specific. Ensure you are using a relevant cell line (e.g., HepG2.2.15, Huh7) for your experiments, as non-liver cell lines like HeLa or 293T may not show the desired effect. |
Issue 2: Observed Cytotoxicity at Therapeutic Concentrations
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a comprehensive dose-response experiment to determine the 50% cytotoxic concentration (CC50). Aim for a therapeutic window where the effective concentration is significantly lower than the cytotoxic concentration. The selectivity index (SI = CC50/EC50) should be as high as possible. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound. Determine the CC50 of this compound in the specific cell line you are using. |
| Prolonged Incubation Time | The cytotoxic effects of a compound can be time-dependent. Optimize the incubation time to find a balance between antiviral efficacy and minimal cytotoxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic. Typically, DMSO concentrations should be kept below 0.5%. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Variability in Experimental Conditions | Standardize all experimental parameters, including cell seeding density, MOI, incubation times, and reagent concentrations. Maintain detailed records of each experiment. |
| Reagent Quality | Use high-quality, fresh reagents. Aliquot reagents to avoid contamination and degradation from multiple uses. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes. |
| Assay-Specific Issues | Refer to the detailed troubleshooting guides for specific assays such as plaque assays, luciferase reporter assays, Western blotting, and EMSA in the "Experimental Protocols" section. |
Quantitative Data Summary
The following tables summarize the reported antiviral activity and cytotoxicity of this compound and its analogues.
Table 1: Antiviral Activity of this compound and Analogues against Hepatitis B Virus (HBV)
| Compound | Cell Line | Assay | EC50 (µM) | Reference |
| This compound | HepG2.2.15 | HBV DNA reduction | 1 | |
| This compound | HepG2.2.15 | 3.5 Kb transcript inhibition | 1 | |
| Analogue 5-4-2 | HepG2.2.15 | HBV DNA reduction | 0.08 | |
| Analogue 5-4-2 | HepG2.2.15 | 3.5 Kb transcript inhibition | 0.09 | |
| Analogue 8-1 | HepG2(2.2.15) | HBV DNA reduction | 0.08 | |
| Analogue 12 | - | HBV activity | 0.8 | |
| Analogue 18 | - | HBV activity | 0.08 | |
| Analogue 28 | - | HBV activity | 0.03 |
Table 2: Broad-Spectrum Antiviral Activity of this compound Analogues
| Compound | Virus | IC50/EC50 (µM) | Reference |
| Analogue 5-4-2 | Hepatitis C Virus (HCV) | 1 | |
| Analogue 8-1 | Hepatitis C Virus (HCV) | 10 | |
| Analogue 5-4-2 | Human Immunodeficiency Virus (HIV) | 4 | |
| Analogue 8-1 | Human Immunodeficiency Virus (HIV) | 15 | |
| Analogue 5-4-2 | Herpes Simplex Virus type 1 (HSV-1) | 0.29 | |
| Analogue 8-1 | Herpes Simplex Virus type 1 (HSV-1) | 1.2 | |
| Analogue 12 | Herpes Simplex Virus type 1 (HSV-1) | 0.15 | |
| Analogue 18 | Herpes Simplex Virus type 1 (HSV-1) | 0.29 | |
| Analogue 12 | Herpes Simplex Virus type 2 (HSV-2) | < 0.1 | |
| Analogue 18 | Herpes Simplex Virus type 2 (HSV-2) | 0.16 | |
| Analogue 5-4-2 | Epstein-Barr Virus (EBV) | 11 | |
| Analogue 8-1 | Epstein-Barr Virus (EBV) | >25 | |
| Analogue 12 | Epstein-Barr Virus (EBV) | 9.0 | |
| Analogue 12 | Cytomegalovirus (CMV) | 0.45 | |
| Analogue 28 | Human Immunodeficiency Virus (HIV) | 2.7 | |
| Analogue 42 | Human Immunodeficiency Virus (HIV) | 2.5 |
Table 3: Cytotoxicity of this compound Analogue 8-1
| Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| HepG2(2.2.15) | ≈10 | >100 | |
| HepG2 | 29 | - | |
| HepW10 | 13 ± 4 | >30 | |
| HepD2 | 12 ± 2 | >130 |
Experimental Protocols & Visualizations
This section provides detailed methodologies for key experiments and visual diagrams to illustrate complex processes.
This compound's Mechanism of Action: Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound and its analogues inhibit HBV replication.
Experimental Workflow: Antiviral Efficacy Assessment
The following diagram outlines the general workflow for assessing the antiviral efficacy of this compound.
References
Technical Support Center: Minimizing Cytotoxicity of Helioxanthin Derivatives
Welcome to the technical support center for researchers working with Helioxanthin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experimentation, with a focus on strategies to minimize cytotoxicity and understand structure-activity relationships.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high cytotoxicity in all cell lines, including non-cancerous ones. How can I improve its selectivity?
A1: High, non-specific cytotoxicity is a common challenge. Consider the following strategies:
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Structural Modification: The cytotoxicity of natural products is often linked to specific functional groups. Based on studies of related lignans, modifications to the lactone ring and the methylenedioxy group of the this compound scaffold can significantly alter biological activity.[1] Synthesizing and screening a small library of analogues with variations at these positions can help identify derivatives with improved selectivity. For instance, the introduction of polar groups might reduce non-specific membrane interactions, potentially lowering general cytotoxicity.
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Formulation Strategies: Encapsulating the derivative in nanocarriers, such as liposomes or polymeric nanoparticles, can alter its pharmacokinetic and pharmacodynamic properties, potentially leading to more targeted delivery to cancer cells and reduced exposure for normal cells.
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Dose-Response and Time-Course Studies: Ensure you have conducted thorough dose-response experiments on both cancerous and non-cancerous cell lines to accurately determine the IC50 values. Sometimes, a therapeutic window can be identified at specific concentrations and exposure times where cancer cells are more sensitive than normal cells.
Q2: I am observing high variability in my cytotoxicity assay results. What are the common causes and solutions?
A2: High variability can obscure the true effect of your compounds. Common causes include:
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Compound Solubility: this compound derivatives, like many natural products, can have poor aqueous solubility. Precipitation of the compound in the culture medium will lead to inconsistent concentrations and unreliable results.
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Troubleshooting: Visually inspect the wells for precipitation. Consider using a different solvent for your stock solution (though ensure the final solvent concentration in the culture is low and consistent across all wells) or using sonication to aid dissolution.
-
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.
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Troubleshooting: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes.
-
-
Edge Effects: In 96-well plates, wells on the perimeter are prone to faster evaporation, concentrating the compound and affecting cell growth.
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Troubleshooting: Avoid using the outermost wells for critical experiments or ensure proper humidification of the incubator. You can also fill the outer wells with sterile PBS to minimize evaporation from the inner wells.
-
Q3: My this compound derivative is expected to be cytotoxic, but I see minimal effect in my assay.
A3: Several factors could be at play:
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Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action. This could be due to factors like the overexpression of drug efflux pumps (e.g., P-glycoprotein) or mutations in the target pathway.
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Troubleshooting: Test your derivative on a panel of different cancer cell lines to assess its activity spectrum.
-
-
Compound Integrity: The compound may have degraded during storage.
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Troubleshooting: Verify the compound's identity and purity using analytical methods like HPLC or mass spectrometry.
-
-
Insufficient Exposure Time: Some compounds require longer incubation periods to induce a cytotoxic effect.
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Troubleshooting: Conduct a time-course experiment, for example, measuring cytotoxicity at 24, 48, and 72 hours.
-
Troubleshooting Guides
Problem: Inconsistent IC50 Values for the Same Derivative
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Possible Cause 1: Inaccurate Serial Dilutions.
-
Solution: Prepare fresh serial dilutions for each experiment. Use calibrated micropipettes and ensure thorough mixing at each dilution step.
-
-
Possible Cause 2: Fluctuation in Cell Culture Conditions.
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Solution: Standardize your cell culture protocol. Use cells within a consistent passage number range, ensure the CO2 levels and temperature of the incubator are stable, and use the same batch of serum and media for a set of experiments where possible.
-
-
Possible Cause 3: Assay-Specific Issues.
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Solution: For MTT assays, ensure the formazan crystals are fully dissolved before reading the absorbance. For LDH assays, ensure there is no interference from the compound with the enzyme activity. Always include appropriate positive and negative controls.
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Problem: High Background Signal in Cytotoxicity Assay
-
Possible Cause 1: Contamination.
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Solution: Regularly check your cell cultures for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents in your culture medium if necessary.
-
-
Possible Cause 2: Compound Interference.
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Solution: Some compounds can interfere with the assay reagents. For colorimetric assays, run a control with the compound in cell-free medium to see if it directly reacts with the assay dye. If so, you may need to switch to a different type of cytotoxicity assay (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH).
-
Data Presentation: Comparative Cytotoxicity of this compound Derivatives
A crucial step in minimizing cytotoxicity is to quantify the selectivity of your derivatives. This is typically achieved by comparing the half-maximal inhibitory concentration (IC50) against various cancer cell lines and at least one non-cancerous cell line. The Selectivity Index (SI) is then calculated as:
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
A higher SI value indicates greater selectivity for cancer cells.
Table 1: Illustrative Comparative IC50 Values (µM) of Hypothetical this compound Derivatives after 48h Exposure.
Note: The following data is for illustrative purposes to demonstrate data presentation and is based on typical findings for related lignan natural products. Actual values must be determined experimentally.
| Compound | Modification | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | MCF-10A (Normal Breast Epithelial) | Selectivity Index (MCF-10A/MCF-7) |
| This compound | Parent Compound | 12.5 | 18.2 | 15.8 | 35.0 | 2.8 |
| HX-Analog-1 | Lactone ring opened | > 50 | > 50 | > 50 | > 50 | N/A |
| HX-Analog-2 | Lactam derivative | 8.2 | 10.5 | 9.1 | 41.8 | 5.1 |
| HX-Analog-3 | Demethylenation of dioxole | 25.1 | 30.4 | 28.3 | 45.2 | 1.8 |
| HX-Analog-4 | Bromination of aromatic ring | 6.5 | 9.8 | 7.2 | 15.3 | 2.4 |
| Doxorubicin | Positive Control | 0.8 | 1.2 | 0.9 | 2.5 | 3.1 |
This illustrative table suggests that modifications to the lactone ring (Analog 2) could potentially enhance both potency and selectivity, while opening the lactone ring (Analog 1) may abolish activity. Halogenation (Analog 4) might increase potency but could also increase general cytotoxicity, leading to a lower selectivity index.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
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Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the compound wells) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.[2][3]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
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Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).
Visualizations
Signaling Pathway: Potential Mechanism of Action
Many natural product-derived cytotoxic agents induce apoptosis in cancer cells. A common pathway involved is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer and promotes cell survival. Inhibition of this pathway can lead to apoptosis. Researchers investigating this compound derivatives could explore their effects on key proteins in this pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR survival pathway by a this compound derivative.
Experimental Workflow
The following diagram outlines a general workflow for screening and characterizing this compound derivatives to minimize cytotoxicity.
Caption: General workflow for assessing and minimizing the cytotoxicity of this compound derivatives.
References
Technical Support Center: Scaling Up Astaxanthin Production
Welcome to the technical support center for Astaxanthin production. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of Astaxanthin production from microbial sources such as Haematococcus pluvialis and Phaffia rhodozyma.
Frequently Asked Questions (FAQs)
Q1: What are the primary microorganisms used for commercial Astaxanthin production?
A1: The most prominent microorganisms utilized for commercial production of natural Astaxanthin are the green microalga Haematococcus pluvialis and the red yeast Xanthophyllomyces dendrorhous (formerly known as Phaffia rhodozyma).[1][2] H. pluvialis is known for accumulating high concentrations of Astaxanthin under stress conditions, while X. dendrorhous offers advantages like rapid growth and simpler cultivation requirements.[3][4]
Q2: What are the main challenges in scaling up Astaxanthin production from a laboratory to an industrial scale?
A2: Scaling up Astaxanthin production presents several challenges, including:
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Economic Feasibility: High production costs associated with culture media, energy consumption, and downstream processing can be a significant hurdle.[5]
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Maintaining Optimal Growth Conditions: Replicating optimal laboratory conditions (e.g., light intensity, temperature, pH, dissolved oxygen) in large-scale bioreactors is complex and crucial for high yields.
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Contamination Control: Large-scale and outdoor cultivation systems are more susceptible to contamination by other microorganisms, which can impact yield and product quality.
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Downstream Processing: Efficiently breaking the tough cell walls of organisms like H. pluvialis and subsequent extraction and purification of Astaxanthin are critical and can be costly.
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Product Stability: Astaxanthin is sensitive to light and oxidation, which can lead to degradation during processing and storage.
Q3: What are the typical two stages of Haematococcus pluvialis cultivation for Astaxanthin production?
A3: The cultivation of H. pluvialis for Astaxanthin production is typically a two-stage process:
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Green Stage (Growth Phase): In this initial stage, the focus is on accumulating a high biomass of green, motile vegetative cells under favorable growth conditions, such as optimal nutrient levels and low to moderate light intensity.
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Red Stage (Induction Phase): Once sufficient biomass is achieved, the culture is subjected to stress conditions to induce the production and accumulation of Astaxanthin. Common stressors include high light intensity, nutrient (especially nitrogen) deprivation, and high salinity.
Q4: What are the common methods for Astaxanthin extraction?
A4: Common methods for extracting Astaxanthin from microbial biomass include:
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Solvent Extraction: Using organic solvents like acetone, ethanol, or hexane is a widely used method. The efficiency can be improved by using solvent mixtures.
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Supercritical Fluid Extraction (SFE): This method uses supercritical CO2 as a solvent and is considered a green and efficient technique that yields high-purity Astaxanthin.
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Assisted Extraction Methods: Techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can enhance extraction efficiency by disrupting cell walls.
Troubleshooting Guides
Issue 1: Low Biomass Yield in the Green Stage (H. pluvialis)
| Symptom | Possible Cause | Troubleshooting Action |
| Slow or stalled cell growth. | Suboptimal light intensity. | Optimize light intensity. For H. pluvialis, a lower intensity is generally preferred during the growth phase. |
| Nutrient limitation. | Ensure the culture medium has the appropriate concentrations of essential nutrients, particularly nitrogen and phosphorus. | |
| Inappropriate pH of the culture medium. | Monitor and adjust the pH of the medium to the optimal range for the specific microorganism. | |
| Contamination with other microorganisms. | Implement strict aseptic techniques and consider using a closed photobioreactor system to minimize contamination risk. |
Issue 2: Poor Astaxanthin Accumulation in the Red Stage (H. pluvialis)
| Symptom | Possible Cause | Troubleshooting Action |
| Cells remain green despite inducing stress. | Insufficient stress induction. | Increase the intensity of the stressor (e.g., higher light intensity, complete nitrogen deprivation). A combination of stressors can also be more effective. |
| Incorrect timing of stress induction. | Induce stress during the late exponential growth phase for optimal Astaxanthin accumulation. | |
| Genetic variability of the strain. | Use a high-yielding strain of H. pluvialis. Strain selection is a critical factor for successful production. |
Issue 3: Low Astaxanthin Yield During Phaffia rhodozyma Fermentation
| Symptom | Possible Cause | Troubleshooting Action |
| Low final Astaxanthin concentration. | Suboptimal fermentation parameters (temperature, pH, dissolved oxygen). | Optimize fermentation conditions. For P. rhodozyma, a temperature of around 20°C and a pH of 4.5 have been shown to be effective. |
| Inadequate carbon or nitrogen source. | Experiment with different carbon (e.g., sucrose, glucose) and nitrogen (e.g., yeast extract, peptone) sources to find the optimal combination for your strain. | |
| Oxygen limitation. | Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen levels, which are crucial for Astaxanthin synthesis. |
Issue 4: Inefficient Downstream Processing and Product Degradation
| Symptom | Possible Cause | Troubleshooting Action |
| Low recovery of Astaxanthin after extraction. | Incomplete cell disruption. | The thick cell wall of H. pluvialis requires efficient disruption. Methods like bead milling, high-pressure homogenization, or acid treatment can be employed. |
| Inefficient extraction solvent or method. | Test different solvents and extraction techniques (e.g., solvent extraction, SFE) to optimize recovery. | |
| Product appears pale or discolored after purification. | Degradation of Astaxanthin due to light or oxygen exposure. | Perform extraction and purification steps in dim light and consider using antioxidants or an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Ineffective purification method. | Use appropriate chromatography techniques, such as column chromatography with silica gel, to purify the Astaxanthin extract. |
Quantitative Data Summary
Table 1: Comparison of Astaxanthin Yields in Phaffia rhodozyma under Different Fermentation Scales
| Scale | Temperature (°C) | pH | Dissolved Oxygen (%) | Fermentation Time (hours) | Astaxanthin Yield (mg/L) | Reference |
| 500 mL | 20 | 4.5 | 20 | 144 | 387.32 | |
| 5 L | 20 | 4.5 | 20 | 165 | 400.62 |
Table 2: Effect of Different Nitrogen Sources on Astaxanthin Production by Phaffia rhodozyma
| Nitrogen Source | Biomass (g/L) | Astaxanthin Yield (mg/L) | Reference |
| Yeast Extract | - | - | |
| Peptone | - | - | |
| (NH4)2SO4, KNO3, Beef Extract (Optimized Mixture) | 8.36 | 6.40 |
Experimental Protocols
Protocol 1: Two-Stage Cultivation of Haematococcus pluvialis
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Green Stage (Biomass Accumulation):
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Inoculate a sterile culture medium (e.g., BG-11 medium) with a healthy H. pluvialis starter culture.
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Incubate the culture in a photobioreactor under continuous illumination with a low to moderate light intensity (e.g., 50-100 µmol photons m⁻² s⁻¹).
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Maintain the temperature at 20-25°C and provide gentle aeration with filtered air to ensure mixing and gas exchange.
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Monitor cell growth by cell counting or measuring optical density until the culture reaches the late exponential phase.
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Red Stage (Astaxanthin Induction):
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Transfer the green cell biomass to a nitrogen-deficient medium.
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Expose the culture to high light intensity (e.g., >300 µmol photons m⁻² s⁻¹) and/or other stressors like high salinity.
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Continue incubation for several days, monitoring the color change of the cells from green to red.
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Harvest the red aplanospores when Astaxanthin content is maximized.
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Protocol 2: Astaxanthin Extraction and Quantification
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Cell Disruption:
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Harvest the microbial cells by centrifugation.
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Disrupt the cell walls using a suitable method such as bead milling, high-pressure homogenization, or sonication. For H. pluvialis, a preliminary acid treatment (e.g., with HCl) can improve extraction efficiency.
-
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Solvent Extraction:
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Resuspend the disrupted cell biomass in an appropriate organic solvent (e.g., acetone or a mixture of hexane and isopropanol).
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Mix thoroughly and incubate to allow for complete extraction of Astaxanthin.
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Separate the solvent extract containing Astaxanthin from the cell debris by centrifugation or filtration.
-
-
Quantification:
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Measure the absorbance of the Astaxanthin extract at its maximum absorption wavelength (around 474 nm in acetone) using a UV-Vis spectrophotometer.
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Calculate the Astaxanthin concentration using the Beer-Lambert law with a known extinction coefficient.
-
Visualizations
Astaxanthin Biosynthesis Pathway
References
- 1. Production, extraction, and quantification of astaxanthin by Xanthophyllomyces dendrorhous or Haematococcus pluvialis: standardized techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | High-yield astaxanthin production process development and scale-up validation from wild-type Phaffia rhodozyma via parameter optimization and LSTM modeling [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Resolving Impurities in Synthetic Helioxanthin
Welcome to the technical support center for the synthesis of Helioxanthin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the purification of synthetic this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of this compound?
A1: Based on the widely adopted tandem free radical cyclization synthesis, the most probable impurities include:
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Unreacted Starting Materials: Residual amounts of the propiolic acid derivative and the substituted benzodioxole starting materials.
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Reagents: Traces of the manganese(III) acetate [Mn(OAc)₃] catalyst.
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Byproducts of Incomplete Cyclization: Intermediates where the tandem cyclization process has not fully completed.
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Oxidation Byproducts: Over-oxidized species or other side-products resulting from the oxidative nature of the reaction.
Q2: My crude this compound product is a brownish, sticky oil instead of a solid. What could be the cause?
A2: This is a common issue and can be attributed to several factors:
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High Impurity Content: A significant amount of unreacted starting materials or reaction byproducts can prevent the crystallization of this compound.
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Residual Solvent: Incomplete removal of the reaction solvent (e.g., acetic acid) can lead to an oily product.
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Presence of Polymeric Material: Side reactions can sometimes lead to the formation of oligomeric or polymeric impurities.
Q3: I am observing a poor yield after purification. What are the likely reasons?
A3: Low recovery of pure this compound can result from:
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Suboptimal Reaction Conditions: Incomplete conversion of starting materials will naturally lead to a lower yield of the desired product.
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Losses During Work-up: Inefficient extraction or multiple purification steps can contribute to product loss.
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Decomposition on Silica Gel: this compound, like many complex organic molecules, may exhibit some instability on silica gel, leading to degradation during flash chromatography.
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Co-elution of Impurities: If impurities have similar polarity to this compound, it can be challenging to achieve a clean separation, leading to the discarding of mixed fractions and thus a lower yield of pure product.
Troubleshooting Guides
Issue 1: Difficulty in Removing Unreacted Starting Materials
Symptoms:
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Presence of characteristic peaks of starting materials in the ¹H NMR or LC-MS of the crude product.
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Streaking or overlapping spots on the TLC plate.
Troubleshooting Steps:
-
Optimize Reaction Stoichiometry and Time: Ensure the key reagents are used in the correct molar ratios and allow the reaction to proceed to completion. Monitor the reaction progress using TLC or LC-MS.
-
Aqueous Work-up: A thorough aqueous work-up can help remove some of the more polar starting materials and the Mn(OAc)₃ catalyst. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.
-
Flash Chromatography Optimization:
-
Solvent System: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
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Silica Gel Deactivation: If you suspect product degradation on silica, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-2%).
-
Alternative Adsorbents: For highly polar impurities, consider using a different stationary phase like alumina.
-
Issue 2: Ineffective Purification by Recrystallization
Symptoms:
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The product "oils out" instead of forming crystals.
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The recrystallized product shows minimal improvement in purity.
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Poor recovery after recrystallization.
Troubleshooting Steps:
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Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a polycyclic aromatic compound like this compound, consider solvents such as:
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Toluene
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Ethanol/Water mixture
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Acetone/Hexane mixture
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Ethyl acetate/Hexane mixture
-
-
Control Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure this compound.
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Pre-purification: Recrystallization is most effective for removing small amounts of impurities. If the crude product is highly impure, it is advisable to first perform flash chromatography to obtain a partially purified solid before attempting recrystallization.
Experimental Protocols
Protocol 1: Flash Column Chromatography for this compound Purification
Methodology:
-
Column Preparation: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be approximately 50-100 times the weight of the crude product.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 Hexane:Ethyl Acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the partially purified this compound in a minimum amount of a suitable hot solvent (e.g., toluene or an ethanol/water mixture).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Representative Purity Profile of Synthetic this compound at Different Purification Stages.
| Purification Stage | Purity (%) | Major Impurities Detected |
| Crude Product | 60-70 | Starting materials, Mn(OAc)₃, byproducts |
| After Flash Chromatography | 90-95 | Trace starting materials, isomeric byproducts |
| After Recrystallization | >98 | - |
Note: Purity is typically determined by HPLC or qNMR.
Visualizations
Logical Workflow for this compound Synthesis and Purification
Caption: Workflow of this compound synthesis and purification.
Troubleshooting Logic for Impurity Resolution
Caption: Troubleshooting flowchart for purifying synthetic this compound.
Technical Support Center: Improving the Antiviral Spectrum of Helioxanthin Analogues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with helioxanthin analogues to broaden their antiviral spectrum.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and antiviral evaluation of this compound analogues.
Issue 1: Low Yield or Failed Synthesis of this compound Analogues
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Question: My synthesis of a specific this compound analogue is resulting in a low yield or is failing altogether. What are the common causes and how can I troubleshoot this?
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Answer: Low yields in the synthesis of this compound analogues can stem from several factors. Firstly, the stability of the arylnaphthalene lignan lactone core is sensitive to reaction conditions. Modifications, particularly to the lactone ring and the methylenedioxy group, require careful optimization of reagents and reaction times. Review the published synthetic schemes for similar analogues and pay close attention to the documented reaction conditions, including temperature, solvent, and catalyst. Consider performing small-scale trial reactions to screen different conditions. Protecting group strategies may be necessary for more complex analogues to prevent unwanted side reactions.
Issue 2: Difficulty in Purification of Analogues
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Question: I am struggling to purify my synthesized this compound analogue to the desired level of purity. What purification strategies are most effective?
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Answer: The purification of this compound analogues often requires a multi-step approach. Column chromatography is a standard method, but the choice of stationary and mobile phases is critical. A gradient elution is often more effective than isocratic elution for separating closely related impurities. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can provide higher resolution for final purification. Characterization of impurities by Mass Spectrometry and NMR can help in identifying their nature and optimizing the purification strategy.
Issue 3: Inconsistent Results in Antiviral Assays
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Question: I am observing high variability in my antiviral assay results for the same this compound analogue. What could be the cause of this inconsistency?
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Answer: Inconsistent antiviral assay results can be due to several factors. Ensure the purity and stability of your compound stock solutions; degradation can lead to reduced activity. Cell culture conditions, including cell passage number and density, can significantly impact viral replication and drug sensitivity. It is crucial to maintain consistent cell culture practices. Assay-specific parameters, such as the multiplicity of infection (MOI) of the virus and the incubation time with the compound, should be strictly controlled. Including positive and negative controls in every experiment is essential for data validation.
Issue 4: High Cytotoxicity Observed in Cell-Based Assays
-
Question: My this compound analogue is showing potent antiviral activity but also high cytotoxicity. How can I differentiate between specific antiviral effects and general toxicity?
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Answer: Distinguishing between specific antiviral activity and cytotoxicity is crucial. It is recommended to determine the 50% cytotoxic concentration (CC50) in parallel with the 50% effective concentration (EC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a key parameter to assess the therapeutic window of the compound. An SI value greater than 10 is generally considered promising. If high cytotoxicity is observed, consider modifying the analogue's structure to reduce toxicity while retaining antiviral activity.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the development and evaluation of this compound analogues.
-
Question: What is the known antiviral spectrum of this compound and its analogues?
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Answer: this compound and its analogues have demonstrated a broad spectrum of antiviral activity. They have shown significant in vitro activity against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV).[1][2] Some analogues also exhibit potent activity against Herpes Simplex Virus type 1 and 2 (HSV-1, HSV-2), Epstein-Barr Virus (EBV), and Cytomegalovirus (CMV).[1] Additionally, moderate activity against Human Immunodeficiency Virus (HIV) has been reported for certain derivatives.[1][2]
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Question: What is the primary mechanism of antiviral action for this compound analogues against HBV?
-
Answer: The antiviral mechanism of this compound analogues against HBV is unique and differs from that of currently approved nucleoside analogues. They have been shown to suppress HBV replication by down-regulating critical host transcription factors, such as hepatocyte nuclear factor 4 (HNF-4) and HNF-3. This post-transcriptional down-regulation diminishes HBV promoter activity, leading to a reduction in viral RNA, protein expression, and subsequent DNA replication.
-
Question: Are this compound analogues effective against drug-resistant viral strains?
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Answer: Yes, studies have shown that this compound and its analogues are effective against lamivudine-resistant HBV strains. This suggests that their unique mechanism of action, which targets host factors rather than the viral polymerase, can overcome common resistance mutations.
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Question: What structural modifications to the this compound scaffold have been most successful in improving the antiviral spectrum?
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Answer: Modifications to the lactone ring and the methylenedioxy group have been key areas of focus for improving the antiviral activity and spectrum of this compound. For instance, the synthesis of lactam derivatives and cyclic hydrazides has led to compounds with potent anti-HBV and anti-HCV activity. Acid-hydrolyzed products of cyclic imide derivatives have been found to exhibit broad-spectrum antiviral activity.
-
Question: Which experimental models are suitable for evaluating the in vivo efficacy of this compound analogues?
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Answer: After promising in vitro results, the in vivo efficacy of this compound analogues can be evaluated in relevant animal models. For anti-HBV activity, the duck hepatitis B virus (DHBV) model in ducks is a well-established system. For other viral infections, appropriate animal models, such as mouse models for HSV or HCV, should be utilized to assess pharmacokinetics, efficacy, and toxicity.
Data Presentation
Table 1: Antiviral Activity of Key this compound Analogues
| Compound | Virus | EC50 (µM) | Reference |
| This compound | HBV | 1 | |
| Analogue 12 | HBV | 0.8 | |
| HSV-1 | 0.15 | ||
| HSV-2 | < 0.1 | ||
| EBV | 9.0 | ||
| CMV | 0.45 | ||
| Lactam Derivative 18 | HBV | 0.08 | |
| HCV | 55% inhibition at 1.0 µM | ||
| HSV-1 | 0.29 | ||
| HSV-2 | 0.16 | ||
| Cyclic Hydrazide 28 | HBV | 0.03 | |
| HIV | 2.7 | ||
| Brominated Hydrazide 42 | HIV | 2.5 | |
| Analogue 5-4-2 | HBV | 0.08 | |
| Analogue 8-1 | HBV | Potent activity reported |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of a this compound Analogue (Lactam Derivative)
This protocol is a generalized representation based on published methods and should be adapted and optimized for specific target molecules.
-
Starting Material: Begin with a suitable arylnaphthalene lignan lactone precursor.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material in an appropriate anhydrous solvent (e.g., dichloromethane or THF).
-
Reagent Addition: Slowly add the aminating reagent (e.g., a primary amine) and any necessary catalysts or activating agents at a controlled temperature (e.g., 0°C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride). Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified lactam derivative by NMR (¹H and ¹³C), Mass Spectrometry, and Infrared Spectroscopy to confirm its structure and purity.
Protocol 2: Plaque Reduction Assay for Antiviral Activity against HSV-1
-
Cell Seeding: Seed Vero cells (or another susceptible cell line) in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test this compound analogue in cell culture medium.
-
Viral Infection: When the cells are confluent, remove the growth medium and infect the cells with a predetermined titer of HSV-1 (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.
-
Compound Treatment: After the infection period, remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose and the various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until visible plaques are formed in the untreated virus control wells.
-
Plaque Visualization: Fix the cells with a formaldehyde solution and stain with a crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control for each compound concentration. Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%, by non-linear regression analysis.
Visualizations
Caption: Mechanism of HBV inhibition by this compound analogues.
Caption: Workflow for antiviral screening of this compound analogues.
References
Validation & Comparative
A Comparative Guide to Helioxanthin and Other Hepatitis B Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel antiviral therapies. This guide provides a comprehensive comparison of Helioxanthin, a naturally derived anti-HBV agent, with other major classes of HBV inhibitors. The information is supported by experimental data to aid in research and development decisions.
Overview of HBV Inhibitors
Current and investigational HBV therapies target various stages of the viral life cycle. These can be broadly categorized as:
-
Nucleos(t)ide Analogs (NAs): The current standard of care, these drugs inhibit the HBV reverse transcriptase/DNA polymerase, preventing the synthesis of viral DNA.
-
Interferons (IFNs): Immunomodulatory agents that stimulate the host's immune system to clear the virus.
-
Capsid Assembly Modulators (CAMs): Interfere with the proper formation of the viral capsid, a crucial component for viral replication and stability.
-
Small Interfering RNAs (siRNAs): Target and degrade viral messenger RNA (mRNA), thereby inhibiting the production of viral proteins.
-
Entry Inhibitors: Block the virus from entering host liver cells.
-
cccDNA-Targeting Agents: Aim to reduce or eliminate the stable covalently closed circular DNA (cccDNA) reservoir in the nucleus of infected cells, which is responsible for viral persistence.
-
This compound and its Analogs: A distinct class of compounds that inhibit HBV gene expression and replication by modulating host transcriptional machinery.
Quantitative Comparison of Anti-HBV Activity
The following tables summarize the in vitro efficacy (EC50) and cytotoxicity (CC50) of this compound and a selection of other HBV inhibitors. The Selectivity Index (SI), calculated as CC50/EC50, indicates the therapeutic window of the compound.
Table 1: this compound and its Analogs
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line |
| This compound | 1 | >20 | >20 | HepG2.2.15 |
| 5-4-2 | 0.08 - 0.09 | >10 | >111-125 | HepG2.2.15 |
| 8-1 | 0.08 - 0.1 | ~10 - 29 | >100 - 362.5 | HepG2.2.15, HepG2 |
Table 2: Approved Nucleos(t)ide Analogs
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line |
| Lamivudine (3TC) | 0.1 - 1.0 | >100 | >100 - 1000 | HepG2.2.15 |
| Entecavir (ETV) | 0.004 - 0.01 | >10 | >1000 - 2500 | HepG2.2.15 |
| Tenofovir Disoproxil Fumarate (TDF) | 0.1 - 1.0 | >100 | >100 - 1000 | HepG2.2.15 |
| Adefovir Dipivoxil (ADV) | 0.2 - 1.2 | >500 | >417 - 2500 | HepG2.2.15 |
Table 3: Investigational HBV Inhibitors
| Compound Class | Compound Example | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Capsid Assembly Modulator | GLP-26 | 3 | >100 | >33,333 |
| siRNA | HT-101 | 0.33 (HBV DNA) | >1 | >3000 |
| Entry Inhibitor | Myrcludex B | 0.05 - 0.1 | Not reported | Not applicable |
| cccDNA Inhibitor (RNase H) | 1133 | 49 | 16-100 | 326 - 2040 |
Mechanism of Action: this compound vs. Other Inhibitors
This compound exhibits a unique mechanism of action compared to conventional HBV inhibitors. While NAs directly target the viral polymerase, this compound and its analogs interfere with host cell transcription factors that are essential for the expression of HBV genes.
This compound's Signaling Pathway
This compound and its derivative, 8-1, have been shown to suppress HBV replication by down-regulating critical host transcription factors, such as Hepatocyte Nuclear Factor 4 (HNF-4) and HNF-3.[1] This post-transcriptional down-regulation in HBV-producing cells diminishes the activity of HBV promoters, leading to a reduction in viral RNA, protein, and subsequent DNA levels.[1] Specifically, this compound selectively suppresses the Surface Antigen Promoter II (SPII) and the Core Promoter (CP).[2]
Caption: this compound's mechanism of action on HBV transcription.
Comparative Signaling Pathways
The following diagram illustrates the distinct points of intervention for different classes of HBV inhibitors within the viral life cycle.
Caption: HBV life cycle and points of intervention for various inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
HBV DNA Replication Assay (Southern Blot)
This assay is used to detect and quantify HBV DNA replication intermediates in cultured cells.
Experimental Workflow:
Caption: Workflow for HBV DNA Southern Blot analysis.
Protocol:
-
Cell Culture and Treatment: Plate HepG2.2.15 cells and treat with various concentrations of the test compound for a specified period (e.g., 6 days).
-
Cell Lysis: Wash cells with PBS and lyse with a buffer containing SDS and Proteinase K at 37°C.
-
DNA Extraction: Perform phenol-chloroform extraction to isolate total DNA.
-
Agarose Gel Electrophoresis: Separate the DNA fragments on a 1.2% agarose gel.
-
Transfer: Transfer the separated DNA to a nylon membrane.
-
Hybridization: Pre-hybridize the membrane and then hybridize with a 32P-labeled full-length HBV DNA probe overnight at 42°C.
-
Washing and Detection: Wash the membrane to remove unbound probe and expose it to X-ray film.
-
Quantification: Quantify the band intensities using densitometry to determine the 50% effective concentration (EC50).
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic concentration (CC50) of a compound.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment: Seed HepG2.2.15 cells in a 96-well plate and treat with serial dilutions of the test compound for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to untreated controls and determine the 50% cytotoxic concentration (CC50).
HBV RNA Analysis (Northern Blot)
This technique is used to detect and quantify specific HBV RNA transcripts.
Protocol:
-
RNA Extraction: Extract total RNA from treated and untreated HepG2.2.15 cells using a suitable method (e.g., TRIzol reagent).
-
Gel Electrophoresis: Separate the RNA samples on a denaturing formaldehyde-agarose gel.
-
Transfer: Transfer the RNA to a nylon membrane.
-
Hybridization: Hybridize the membrane with a 32P-labeled HBV-specific RNA probe.
-
Detection and Quantification: Wash the membrane and detect the radioactive signal by autoradiography. Quantify the bands corresponding to the 3.5 kb and 2.4/2.1 kb HBV transcripts.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study protein-DNA interactions, such as the binding of transcription factors to HBV promoter regions.
Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated HepG2 cells.
-
Probe Labeling: Label a double-stranded oligonucleotide probe corresponding to a specific HBV promoter element (e.g., PPRE, FTF, or Sp1 binding sites) with 32P.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.
-
Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Dry the gel and visualize the bands by autoradiography. A "shift" in the mobility of the labeled probe indicates protein binding.
Conclusion
This compound and its analogs represent a promising class of anti-HBV compounds with a unique mechanism of action that differentiates them from currently approved therapies. By targeting host transcription factors, they inhibit HBV gene expression at an early stage. The high selectivity indices of this compound derivatives suggest a favorable safety profile. Further research and development of these compounds, potentially in combination with other HBV inhibitors that have different mechanisms of action, could lead to more effective and curative therapies for chronic hepatitis B. This guide provides a foundational comparison to aid researchers in navigating the complex landscape of HBV drug discovery.
References
Helioxanthin's Antiviral Mechanism: A Comparative Guide for Researchers
A Novel Approach to Combating Viral Infections by Targeting Host Factors
For researchers and drug development professionals at the forefront of antiviral research, understanding novel mechanisms of action is paramount. Helioxanthin, a naturally occurring lignan, and its analogues represent a promising class of antiviral compounds with a unique mechanism that distinguishes them from currently approved therapies, particularly in the context of Hepatitis B Virus (HBV) infection. This guide provides a comprehensive comparison of this compound's antiviral mechanism with established anti-HBV drugs, supported by experimental data and detailed protocols.
A Paradigm Shift: Targeting Host Transcription Factors
Unlike the majority of current antiviral drugs for HBV that directly target viral enzymes, this compound and its potent analogue, 8-1, employ a novel strategy by modulating the host cellular machinery that the virus hijacks for its own replication.[1] The core of this mechanism lies in the post-transcriptional downregulation of specific hepatocyte nuclear factors (HNFs), namely HNF-4α and HNF-3β.[1] These transcription factors are crucial for the activity of HBV promoters. By reducing the levels of these essential host factors in HBV-producing cells, this compound analogue 8-1 effectively diminishes viral gene expression, leading to a subsequent reduction in viral RNA, proteins, and ultimately, HBV DNA replication.[1] This upstream intervention disrupts the viral lifecycle at its earliest stages, a mechanism fundamentally different from that of existing anti-HBV compounds.[1]
Performance Profile: A Quantitative Comparison
The antiviral efficacy of this compound and its analogues has been evaluated against a range of viruses. The following tables summarize the key quantitative data, comparing them with established anti-HBV drugs.
| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Cell Line |
| This compound | HBV | 1 | 6 | 6 | HepG2.2.15 |
| This compound analogue 8-1 | HBV | 0.08 | ~10 | >100 | HepG2.2.15 |
| HCV | 10 | N/A | N/A | N/A | |
| HIV | 15 | N/A | N/A | N/A | |
| HSV-1 | 1.2 | N/A | N/A | N/A | |
| Lamivudine | HBV | 0.049-0.078 | >100 | >1282 - >2040 | Infected cells |
| Entecavir | HBV | 0.00375 | 30 | ~8000 | HepG2 2.2.15 |
| Adefovir | HBV | 0.2 - 2.5 | >50 | >20 - >250 | Transfected cells |
| Telbivudine | HBV | 0.05 - 0.65 | >2000 | >3077 - >40000 | Hepatoma cells |
| Interferon-alpha 2a | HBV | N/A | N/A | N/A | N/A |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI) is a ratio of CC50 to EC50, with a higher value indicating a more favorable safety profile.
Comparative Analysis of Antiviral Mechanisms
The distinct mechanism of this compound offers a significant advantage over existing HBV therapies, which primarily consist of nucleos(t)ide analogues and immunomodulators.
| Antiviral Agent | Primary Mechanism of Action | Target |
| This compound & Analogues | Post-transcriptional downregulation of host transcription factors (HNF-4α and HNF-3β) essential for viral promoter activity, leading to reduced viral gene expression and replication.[1] | Host Factors |
| Lamivudine | A nucleoside analogue that, in its triphosphate form, competitively inhibits HBV DNA polymerase (reverse transcriptase) and causes chain termination upon incorporation into the viral DNA. | Viral Enzyme |
| Entecavir | A guanosine nucleoside analogue that, as a triphosphate, competes with the natural substrate to inhibit all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand. | Viral Enzyme |
| Adefovir | An acyclic nucleotide analogue of adenosine monophosphate that, in its diphosphate form, competitively inhibits HBV DNA polymerase and causes DNA chain termination after being incorporated into the viral DNA. | Viral Enzyme |
| Telbivudine | A synthetic thymidine nucleoside analogue that, in its triphosphate form, inhibits HBV DNA polymerase by competing with the natural substrate, leading to chain termination of DNA synthesis. | Viral Enzyme |
| Interferon-alpha | A cytokine that induces an antiviral state in cells by upregulating interferon-stimulated genes (ISGs). This leads to the inhibition of multiple stages of the HBV life cycle, including transcription, replication, and protein translation, and also modulates the host immune response. | Immune System & Host Cell Pathways |
Visualizing the Mechanisms
To further elucidate the distinct pathways, the following diagrams illustrate the antiviral mechanism of this compound in comparison to nucleos(t)ide analogues.
Caption: this compound's host-targeting mechanism.
Caption: Mechanism of nucleos(t)ide analogues.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound's antiviral mechanism are provided below.
Cell Culture and Cytotoxicity Assay (CC50 Determination)
-
Cell Lines: HepG2 (human liver cancer cell line) and HepG2.2.15 (HepG2 cells stably transfected with the HBV genome).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator. For HepG2.2.15 cells, the medium is also supplemented with G418 (geneticin) to maintain the selection of HBV-expressing cells.
-
Cytotoxicity Assay (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound (e.g., this compound analogue 8-1) for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
-
Antiviral Activity Assay (EC50 Determination)
-
Cell Line: HepG2.2.15 cells, which constitutively produce HBV particles.
-
Assay Principle: The inhibition of HBV DNA replication is measured in the presence of the test compound.
-
Procedure:
-
Seed HepG2.2.15 cells in 24-well plates.
-
Treat the cells with various concentrations of the antiviral drug.
-
After a defined incubation period (e.g., 6 days), harvest the cells and extract the total intracellular DNA.
-
Analyze the levels of HBV DNA using Southern blot analysis or quantitative PCR (qPCR).
-
The EC50 value is determined as the concentration of the drug that inhibits HBV DNA replication by 50% relative to the untreated virus control.
-
Analysis of Viral Nucleic Acids and Proteins
-
Southern Blot Analysis for HBV DNA:
-
Extract total DNA from treated and untreated HepG2.2.15 cells.
-
Digest the DNA with a restriction enzyme that does not cut within the HBV genome (e.g., HindIII) to linearize any integrated HBV DNA.
-
Separate the DNA fragments by agarose gel electrophoresis.
-
Transfer the DNA to a nylon membrane.
-
Hybridize the membrane with a ³²P-labeled HBV-specific DNA probe.
-
Detect the radioactive signal using autoradiography. The intensity of the bands corresponding to HBV replicative intermediates is quantified.
-
-
Northern Blot Analysis for HBV RNA:
-
Isolate total RNA from treated and untreated HepG2.2.15 cells.
-
Separate the RNA by denaturing formaldehyde-agarose gel electrophoresis.
-
Transfer the RNA to a nylon membrane.
-
Hybridize the membrane with a ³²P-labeled HBV-specific RNA probe.
-
Visualize and quantify the bands corresponding to the 3.5 kb pregenomic RNA and the 2.4/2.1 kb subgenomic RNAs.
-
-
Western Blot Analysis for HBV Core Protein (HBcAg):
-
Lyse treated and untreated HepG2.2.15 cells to extract total protein.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Probe the membrane with a primary antibody specific for HBcAg.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
HBV Promoter Activity Assay (Luciferase Reporter Assay)
-
Plasmids:
-
A reporter plasmid containing the firefly luciferase gene under the control of an HBV promoter (e.g., the core promoter).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Procedure:
-
Co-transfect HepG2 cells with the HBV promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Treat the transfected cells with different concentrations of the test compound.
-
After 48-72 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
The activity of the HBV promoter is expressed as the ratio of firefly to Renilla luciferase activity. A decrease in this ratio in the presence of the compound indicates inhibition of promoter activity.
-
Conclusion
This compound and its analogues present a compelling new direction in antiviral drug discovery. By targeting host factors essential for viral replication, they offer a mechanism that is distinct from and potentially complementary to existing antiviral therapies. This unique mode of action may also provide a higher barrier to the development of drug resistance. The favorable selectivity index of this compound analogue 8-1 further underscores its therapeutic potential. Continued research into this class of compounds is warranted to fully elucidate their clinical utility in the treatment of HBV and other viral infections.
References
Comparative Analysis of Helioxanthin Analogues: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Helioxanthin analogues, focusing on their biological activities, mechanisms of action, and available experimental data. This compound, a naturally occurring lignan, and its synthetic analogues have garnered significant interest due to their diverse pharmacological properties, ranging from potent antiviral effects to promising osteogenic activity. This document aims to be a valuable resource for researchers in the fields of virology, bone biology, and medicinal chemistry by summarizing key findings, presenting data in a clear and accessible format, and providing insights into the experimental methodologies used to evaluate these compounds.
Overview of this compound and its Analogues
This compound is a natural product that has served as a scaffold for the synthesis of a variety of analogues with modified biological activities. The primary modifications have typically focused on the lactone ring and the methylenedioxy group, leading to the generation of compounds with altered potency, selectivity, and pharmacokinetic properties. This guide will focus on two main classes of this compound analogues: those with antiviral properties and those with osteogenic potential.
Antiviral Activity of this compound Analogues
Several this compound analogues have demonstrated significant in vitro activity against a broad spectrum of viruses, including Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), Epstein-Barr Virus (EBV), and Cytomegalovirus (CMV). The mechanism of action for their anti-HBV activity is particularly unique, as it involves the modulation of host transcription factors rather than direct inhibition of viral enzymes.
Comparative Antiviral Potency and Cytotoxicity
The following table summarizes the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values for key antiviral this compound analogues. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.
| Compound Name/Number | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound (HE-145) | HBV | HepG2.2.15 | 1 | - | - | [1] |
| Lactam Derivative 18 (5-4-2) | HBV | HepG2.2.15 | 0.08 | ~6 (in HepG2) | ~75 | [1][2][3] |
| HCV | - | 55% inhibition at 1.0 µM | - | - | [2] | |
| HSV-1 | - | 0.29 | - | - | ||
| HSV-2 | - | 0.16 | - | - | ||
| Cyclic Hydrazide 28 | HBV | - | 0.03 | - | - | |
| HIV | - | 2.7 | - | - | ||
| Analogue 8-1 | HBV | HepG2(2.2.15) | 0.08 | ~10 | >100 | |
| HBV | HepG2 | >1 | 29 | - | ||
| HCV | - | 1 | - | - | ||
| HIV | - | 4 | - | - | ||
| HSV-1 | - | 1.2 | - | - | ||
| HPV | - | 5.8 | - | - | ||
| Acid-hydrolyzed Product 12 | HBV | - | 0.8 | - | - | |
| HSV-1 | - | 0.15 | - | - | ||
| HSV-2 | - | <0.1 | - | - | ||
| EBV | - | 9.0 | - | - | ||
| CMV | - | 0.45 | - | - | ||
| Brominated Hydrazide 42 | HIV | - | 2.5 | - | - |
Note: "-" indicates that the data was not available in the cited sources.
Mechanism of Antiviral Action (Anti-HBV)
This compound analogues exhibit a novel mechanism of action against HBV by targeting host cell transcription factors that are essential for viral gene expression and replication. This is a departure from conventional anti-HBV nucleoside/nucleotide analogues that target the viral DNA polymerase.
The analogue 8-1 has been shown to suppress HBV replication by post-transcriptionally down-regulating critical hepatocyte nuclear factors (HNFs), specifically HNF-3 and HNF-4. This reduction in HNFs diminishes the activity of HBV promoters, leading to a decrease in viral RNA transcription, protein expression, and subsequent DNA replication.
Similarly, this compound itself (HE-145 ) has been found to decrease the DNA-binding activity of several transcription factors, including peroxisome proliferator-activated receptors (PPARs), alpha-fetoprotein transcription factor (FTF), and Sp1, to the HBV core promoter. This interference with the host's transcriptional machinery effectively shuts down viral production.
References
Helioxanthin: A Comparative Analysis of a Promising Natural Antiviral Compound
For Researchers, Scientists, and Drug Development Professionals
The search for novel antiviral agents is a critical endeavor in the face of emerging and evolving viral threats. Natural products have historically been a rich source of therapeutic leads, offering diverse chemical structures and biological activities. This guide provides a comparative analysis of helioxanthin, a naturally occurring lignan, against other well-studied natural antiviral compounds: quercetin, resveratrol, and epigallocatechin-3-gallate (EGCG). This objective comparison, supported by experimental data, aims to inform research and drug development efforts in the field of virology.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of a compound is typically quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represent the concentration of the compound required to inhibit viral activity by 50%. Additionally, the 50% cytotoxic concentration (CC₅₀) is determined to assess the compound's toxicity to host cells. The ratio of CC₅₀ to EC₅₀/IC₅₀ yields the selectivity index (SI), a crucial parameter indicating the compound's therapeutic window. A higher SI value suggests a more promising antiviral candidate with a greater margin of safety.
The following tables summarize the reported in vitro antiviral activities of this compound and its analogues, quercetin, resveratrol, and EGCG against a range of viruses. It is important to note that these values are derived from various studies and experimental conditions, which can influence the results. Direct comparison should, therefore, be made with caution.
Table 1: Antiviral Activity of this compound and its Analogues
| Compound/Analogue | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| This compound | Hepatitis B Virus (HBV) | HepG2 2.2.15 | 1 | 6 | 6 | [1][2] |
| This compound | Hepatitis C Virus (HCV) | - | 3 | - | - | [3] |
| This compound | Herpes Simplex Virus-1 (HSV-1) | - | 2 | - | - | [3] |
| Analogue 12 | Hepatitis B Virus (HBV) | - | 0.8 | - | - | [2] |
| Analogue 12 | Herpes Simplex Virus-1 (HSV-1) | - | 0.15 | - | - | |
| Analogue 12 | Herpes Simplex Virus-2 (HSV-2) | - | < 0.1 | - | - | |
| Analogue 12 | Epstein-Barr Virus (EBV) | - | 9.0 | - | - | |
| Analogue 12 | Cytomegalovirus (CMV) | - | 0.45 | - | - | |
| Analogue 18 | Hepatitis B Virus (HBV) | - | 0.08 | - | - | |
| Analogue 18 | Hepatitis C Virus (HCV) | - | 55% inhibition at 1.0 µM | - | - | |
| Analogue 18 | Herpes Simplex Virus-1 (HSV-1) | - | 0.29 | - | - | |
| Analogue 18 | Herpes Simplex Virus-2 (HSV-2) | - | 0.16 | - | - | |
| Analogue 28 | Hepatitis B Virus (HBV) | - | 0.03 | - | - | |
| Analogue 28 | Human Immunodeficiency Virus (HIV) | - | 2.7 | - | - | |
| Analogue 42 | Human Immunodeficiency Virus (HIV) | - | 2.5 | - | - |
Table 2: Antiviral Activity of Quercetin
| Virus | Cell Line | IC₅₀/EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| Varicella-Zoster Virus (VZV) | HFF | 3.835 µg/mL | 38.6 µg/mL | >10 | |
| Human Cytomegalovirus (HCMV) | HFF | 5.931 µg/mL | 38.6 µg/mL | >6.5 | |
| Enterovirus 71 (EV71) | - | 39.63 µg/mL | - | - | |
| Coxsackievirus A16 (CVA16) | - | 59.53 µg/mL | - | - | |
| Zika Virus (ZIKV) | Vero | EC₅₀ = 11.9 (virucidal), 28.7 (co-treatment), 28.8 (post-treatment) | >1000 | >84.0 | |
| Human Coronavirus 229E (HCoV-229E) | Huh-7 | 4.88 | - | - | |
| SARS-CoV 3CLpro (enzyme) | - | IC₅₀ = 42.79 | - | - | |
| Human Herpesvirus 1 (HHV-1) | - | IC₅₀ = 16.8 µg/mL | >260 µg/mL | >15.4 |
Table 3: Antiviral Activity of Resveratrol
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| Human Coronavirus 229E (HCoV-229E) | - | 4.6 | 210 | 45.65 | |
| SARS-CoV-2 | Vero E6 | 10.66 | 48.21 | 4.52 | |
| Vaccinia Virus (VACV) | - | 3.5 | - | - | |
| Monkeypox Virus (MPXV) | - | 15.23 | - | - |
Table 4: Antiviral Activity of Epigallocatechin-3-gallate (EGCG)
| Virus | Cell Line | EC₅₀/IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| Hepatitis C Virus (HCV) | Hepatoma cells | 5.5 | - | - | |
| Herpes Simplex Virus-1 (HSV-1) | Vero | 2.5 (EC) | - | - | |
| Herpes Simplex Virus-2 (HSV-2) | Vero | 35 (EC) | - | - | |
| Human Immunodeficiency Virus (HIV) Reverse Transcriptase (enzyme) | - | IC₅₀ = 0.68 | - | - | |
| Influenza A (H1N1) | MDCK | 22-28 | - | - | |
| Influenza B | MDCK | 22-28 | - | - | |
| Porcine Circovirus Type 2 (PCV2) | PK-15 | 37.79 | - | - | |
| SARS-CoV-2 | Vero E6 | IC₅₀ = 3.1 | >36 | >11.6 | |
| SARS-CoV-2 | Vero | IC₅₀ = 4.0 | 24 | 6 |
Experimental Protocols
The data presented in the tables above were generated using various in vitro antiviral assays. The general principles of these assays are outlined below.
Cell Culture and Virus Propagation
-
Cell Lines: A variety of cell lines permissive to the specific virus being tested were used, including HepG2 2.2.15 (for HBV), Vero (for HSV, ZIKV, SARS-CoV-2), HFF (Human Foreskin Fibroblast for VZV, HCMV), Huh-7 (for HCoV-229E), MDCK (for Influenza), and PK-15 (for PCV2). Cells were maintained in appropriate culture media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Virus Stocks: Viral stocks were propagated in their respective permissive cell lines. Viral titers were determined by standard methods such as plaque assay or 50% tissue culture infectious dose (TCID₅₀) assay.
Cytotoxicity Assay
-
Method: The cytotoxicity of the compounds on the host cells was typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure: Confluent cell monolayers in 96-well plates were treated with serial dilutions of the test compound for a period that mimics the duration of the antiviral assay. After incubation, the MTT reagent was added, which is converted to formazan crystals by metabolically active cells. The formazan crystals were then solubilized, and the absorbance was measured using a microplate reader. The CC₅₀ value was calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.
Antiviral Activity Assays
Several methods are employed to determine the antiviral efficacy of the compounds.
-
Plaque Reduction Assay: This assay is used for plaque-forming viruses.
-
Procedure: Confluent cell monolayers were infected with a known amount of virus in the presence of serial dilutions of the test compound. After an adsorption period, the cells were overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques). After incubation, the cells were fixed and stained, and the plaques were counted. The EC₅₀/IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
-
-
Cytopathic Effect (CPE) Reduction Assay: This assay is used for viruses that cause visible damage (CPE) to the host cells.
-
Procedure: Cell monolayers were infected with the virus in the presence of varying concentrations of the test compound. After incubation, the extent of CPE was observed microscopically. Alternatively, cell viability can be quantified using methods like the MTT assay. The EC₅₀/IC₅₀ is the concentration of the compound that protects 50% of the cells from virus-induced CPE.
-
-
Virus Yield Reduction Assay: This assay measures the amount of infectious virus particles produced.
-
Procedure: Cells were infected with the virus and treated with different concentrations of the compound. After one replication cycle, the supernatant containing progeny virions was collected, and the viral titer was determined by plaque assay or TCID₅₀ assay. The EC₅₀/IC₅₀ is the concentration that reduces the virus yield by 50%.
-
-
Enzyme Inhibition Assays: For some compounds, their ability to directly inhibit viral enzymes essential for replication (e.g., proteases, polymerases, reverse transcriptase) is measured.
-
Procedure: Purified viral enzymes are incubated with their respective substrates in the presence of varying concentrations of the inhibitor. The enzyme activity is measured, and the IC₅₀ value is determined.
-
Mechanisms of Antiviral Action and Signaling Pathways
The antiviral mechanisms of this compound, quercetin, resveratrol, and EGCG are diverse, targeting various stages of the viral life cycle.
This compound
A derivative of this compound, analogue 8-1, has been shown to have a unique anti-HBV mechanism. It does not directly target the viral polymerase like many nucleoside analogues. Instead, it down-regulates host transcription factors, specifically HNF-4α and HNF-3β, which are crucial for the activity of HBV promoters. This leads to a reduction in viral RNA transcription, and consequently, a decrease in viral protein and DNA synthesis.
Caption: this compound's anti-HBV mechanism.
Quercetin
Quercetin exhibits broad-spectrum antiviral activity by targeting multiple stages of viral infection. It can inhibit viral entry by interacting with viral surface proteins or host cell receptors. It is also known to inhibit key viral enzymes such as proteases (e.g., SARS-CoV 3CLpro) and RNA-dependent RNA polymerase (RdRp), which are essential for viral replication. Furthermore, quercetin possesses anti-inflammatory properties that can mitigate virus-induced inflammation.
Caption: Quercetin's multi-target antiviral action.
Resveratrol
Resveratrol's antiviral effects are often attributed to its ability to interfere with cellular signaling pathways that are exploited by viruses for their replication. It has been shown to inhibit the replication of various viruses by blocking viral protein synthesis and gene expression. A key mechanism for resveratrol is the inhibition of the NF-κB signaling pathway, which is activated by many viral infections and is often required for efficient viral replication.
Caption: Resveratrol's inhibition of pro-viral signaling.
Epigallocatechin-3-gallate (EGCG)
EGCG, the major catechin in green tea, primarily exerts its antiviral effects at the early stages of infection. It can directly interact with viral particles, preventing their attachment to host cell receptors. EGCG is also known to inhibit viral entry and membrane fusion by interfering with viral envelope proteins. For some viruses, EGCG has been shown to inhibit viral enzymes like reverse transcriptase.
Caption: EGCG's inhibition of viral entry.
Conclusion
This compound and its analogues demonstrate potent antiviral activity against a range of viruses, particularly HBV, with a unique mechanism of action that differentiates them from many existing antiviral drugs. When compared to other well-known natural antiviral compounds like quercetin, resveratrol, and EGCG, this compound exhibits comparable or, in some cases, superior potency, especially in its synthetic analogue forms.
Quercetin, resveratrol, and EGCG offer broad-spectrum antiviral activities by targeting various viral and cellular components. The choice of a lead compound for further development will depend on the specific viral target, the desired mechanism of action, and the pharmacokinetic and safety profiles of the compound.
This comparative guide highlights the potential of this compound as a scaffold for the development of new antiviral therapies. Further research, including head-to-head comparative studies under standardized conditions and in vivo efficacy and safety evaluations, is warranted to fully elucidate the therapeutic potential of these promising natural compounds.
References
Unveiling the Therapeutic Potential of Helioxanthin: A Comparative Analysis of its Activity Across Diverse Cell Lines
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the natural compound Helioxanthin has emerged as a molecule of significant interest, demonstrating a range of biological activities from antiviral to anticancer effects. This guide provides a comprehensive cross-validation of this compound's activity in different cell lines, offering a comparative analysis of its performance and supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising compound.
Comparative Efficacy of this compound and Fucoxanthin in Various Cell Lines
To provide a clear comparison of this compound's efficacy, the following table summarizes its activity alongside Fucoxanthin, a structurally related and well-studied carotenoid. The data is presented as IC50 and EC50 values, which represent the concentration of the compound required to inhibit 50% of a biological process.
| Compound | Cell Line | Cell Type | Activity | IC50/EC50 (µM) | Reference |
| This compound | HepG2.2.15 | Human Hepatoma (HBV-producing) | Antiviral (HBV DNA inhibition) | 1 | [1] |
| This compound Derivative (5-4-2) | HepG2.2.15 | Human Hepatoma (HBV-producing) | Antiviral (HBV DNA inhibition) | 0.08 | [1] |
| This compound | T28 | Oral Squamous Cell Carcinoma | Anticancer | Not explicitly quantified in sources | [2] |
| Fucoxanthin | HepG2 | Human Hepatoma | Anticancer | 18.89 (as FxRF) | |
| Fucoxanthin | WiDr | Human Colon Adenocarcinoma | Anticancer (Cell Viability) | ~25 | |
| Fucoxanthin | HCT116 | Human Colon Carcinoma | Anticancer (G0/G1 arrest) | Not explicitly quantified in sources | |
| Fucoxanthin | MGC-803 | Gastric Cancer | Anticancer (G2/M arrest) | Not explicitly quantified in sources | |
| Fucoxanthin | B16F10 | Murine Melanoma | Anticancer (Apoptosis & Cell Cycle Arrest) | Not explicitly quantified in sources | |
| Fucoxanthin | DU145 | Human Prostate Carcinoma | Anticancer (G1 arrest) | Not explicitly quantified in sources | |
| Fucoxanthin | T24 | Human Bladder Cancer | Anticancer (G0/G1 arrest) | Not explicitly quantified in sources |
Deciphering the Mechanism: this compound's Impact on Cellular Signaling
This compound exerts its biological effects through the modulation of key signaling pathways. In oral squamous cell carcinoma, it has been shown to downregulate the EGFR/ERK/c-fos signaling pathway, leading to the inhibition of COX-2 and subsequent cell cycle arrest at the G2/M phase.[2][3] In the context of bone metabolism, a derivative of this compound has been found to promote bone formation and inhibit bone resorption by activating the cGMP-PKG signaling pathway. Furthermore, its antiviral activity against the Hepatitis B virus is attributed to the post-transcriptional downregulation of host nuclear factors essential for viral gene expression.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on different cell lines.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is employed to differentiate between live, apoptotic, and necrotic cells following treatment with this compound.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by this compound.
-
Protein Extraction: Cells treated with this compound are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., EGFR, ERK, c-fos, COX-2), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized workflow for evaluating this compound's activity.
Conclusion
This compound demonstrates significant biological activity across various cell lines, highlighting its potential as a versatile therapeutic agent. Its distinct mechanisms of action, including the modulation of key signaling pathways involved in cancer progression and viral replication, warrant further investigation. The data and protocols presented in this guide offer a valuable resource for the scientific community to build upon in the ongoing effort to translate this promising natural compound into clinical applications.
References
A Comparative Guide to the Efficacy of Natural Helioxanthin and Its Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of natural Helioxanthin and its synthetic derivatives. The information presented is based on available experimental data, offering a valuable resource for researchers in drug discovery and development.
Introduction
This compound, a naturally occurring lignan, has garnered significant interest in the scientific community for its diverse biological activities, including potent antiviral and anticancer properties.[1][2] The pursuit of enhanced efficacy and novel mechanisms of action has led to the synthesis of various this compound analogues. This guide aims to provide a clear and objective comparison of the efficacy of natural this compound and its synthetic counterparts, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro efficacy of natural this compound and its key synthetic analogues against various viral and cancer cell targets. The data is presented as 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to achieve 50% of the desired effect (e.g., inhibition of viral replication or cancer cell growth).
Table 1: Antiviral Efficacy of Natural this compound and Synthetic Analogues
| Compound | Virus | Assay System | EC50 (µM) | Reference |
| Natural this compound | Hepatitis B Virus (HBV) | Cell Culture | 1 | [3] |
| Hepatitis C Virus (HCV) | Cell Culture | 3 | [3] | |
| Herpes Simplex Virus-1 (HSV-1) | Cell Culture | 2 | [3] | |
| Synthetic Analogue: 5-4-2 | Hepatitis B Virus (HBV) | HepG2.2.15 cells | 0.08 | |
| Synthetic Analogue: 8-1 | Hepatitis B Virus (HBV) | HepG2.2.15 cells | 0.1 | |
| Synthetic Analogue: 12 | Hepatitis B Virus (HBV) | Cell Culture | 0.8 | |
| Herpes Simplex Virus-1 (HSV-1) | Cell Culture | 0.15 | ||
| Epstein-Barr Virus (EBV) | Cell Culture | 9.0 | ||
| Cytomegalovirus (CMV) | Cell Culture | 0.45 | ||
| Synthetic Analogue: 18 | Hepatitis B Virus (HBV) | Cell Culture | 0.08 | |
| Hepatitis C Virus (HCV) | Cell Culture | >1 (55% inhibition at 1.0 µM) | ||
| Herpes Simplex Virus-1 (HSV-1) | Cell Culture | 0.29 | ||
| Synthetic Analogue: 28 | Hepatitis B Virus (HBV) | Cell Culture | 0.03 | |
| Human Immunodeficiency Virus (HIV) | Cell Culture | 2.7 | ||
| Synthetic Analogue: 42 | Human Immunodeficiency Virus (HIV) | Cell Culture | 2.5 |
Table 2: Anticancer Efficacy of this compound and Synthetic Analogues
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Synthetic Analogue: TH | Osteoclast Differentiation | F-actin ring formation | ~5 |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.
MTT Assay for Cytotoxicity and Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogues) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Viral Load Quantification Assay (Example: HBV)
This assay quantifies the amount of viral DNA or RNA in a sample, providing a measure of antiviral efficacy.
Protocol:
-
Cell Culture and Infection: Seed a suitable host cell line (e.g., HepG2.2.15 for HBV) in culture plates. Infect the cells with the virus in the presence of varying concentrations of the antiviral compound.
-
Nucleic Acid Extraction: After a defined incubation period, lyse the cells and extract the total DNA or RNA.
-
Quantitative Polymerase Chain Reaction (qPCR) or Reverse Transcription qPCR (RT-qPCR):
-
For DNA viruses (like HBV), perform qPCR using primers and probes specific to a viral gene.
-
For RNA viruses, first perform reverse transcription to convert the viral RNA into cDNA, followed by qPCR.
-
-
Data Analysis: The amount of viral nucleic acid is quantified by comparing the amplification cycle threshold (Ct) values of the treated samples to a standard curve of known viral DNA/RNA concentrations. The EC50 value is the concentration of the compound that reduces the viral load by 50% compared to the untreated control.
Signaling Pathways and Mechanisms of Action
The efficacy of this compound and its analogues is underpinned by their interaction with specific cellular signaling pathways.
Antiviral Mechanism of this compound Analogue 8-1 against HBV
The synthetic analogue 8-1 exhibits a unique antiviral mechanism against the Hepatitis B Virus by targeting host transcription factors.
Caption: Inhibition of HBV replication by a synthetic this compound analogue.
Anticancer Mechanism of a Synthetic this compound Derivative (TH)
A synthetic thieno-dipyridine derivative of this compound (TH) has been shown to suppress osteoclast differentiation, a process relevant to bone-related cancers and osteoporosis. This effect is mediated through the nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) signaling pathway.
Caption: Signaling pathway of a synthetic this compound derivative in osteoclasts.
Experimental Workflow: In Vitro Antiviral Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vitro antiviral efficacy of this compound and its analogues.
Caption: Workflow for in vitro antiviral efficacy testing of this compound compounds.
Conclusion
The available data indicates that synthetic analogues of this compound can exhibit significantly enhanced potency against specific viral and cellular targets compared to the natural compound. For instance, synthetic derivatives like compound 28 show more than 30-fold greater activity against HBV than natural this compound. This highlights the potential of medicinal chemistry to optimize the therapeutic properties of natural products. The diverse mechanisms of action, from targeting host transcription factors to modulating signaling pathways in bone cells, underscore the versatility of the this compound scaffold for drug development. Further research into the structure-activity relationships of these compounds will be crucial for the development of novel therapeutics with improved efficacy and safety profiles.
References
In Vitro Showdown: Helioxanthin's Antiviral Promise Awaits In Vivo Validation
A comprehensive analysis of preclinical data reveals the broad-spectrum antiviral potential of Helioxanthin and its derivatives. While in vivo studies remain conspicuously absent, in vitro evidence positions this natural product analogue as a promising candidate for future antiviral drug development, particularly against Hepatitis B Virus (HBV). This guide provides a comparative overview of this compound's in vitro efficacy against key human viruses alongside established antiviral agents, supported by detailed experimental methodologies and mechanistic insights.
This compound, a lignan isolated from Taiwania cryptomerioides, and its synthetic analogues have demonstrated significant inhibitory effects against a range of viruses in laboratory settings. The primary focus of existing research has been on its potent activity against HBV, including strains resistant to conventional therapies. However, its antiviral spectrum extends to Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV-1 and HSV-2), Cytomegalovirus (CMV), Epstein-Barr Virus (EBV), and Human Immunodeficiency Virus (HIV).[1][2]
Despite the promising in vitro results, the critical step of in vivo validation in animal models has not yet been documented in published literature. This significant data gap precludes any assessment of this compound's efficacy, pharmacokinetics, and safety in a living organism, which are essential prerequisites for clinical development. This guide, therefore, focuses on a detailed comparison of its performance in cell-based assays against current standard-of-care antiviral drugs.
Comparative In Vitro Antiviral Activity
The antiviral efficacy of a compound is typically measured by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits 50% of viral replication. A lower EC50/IC50 value indicates higher potency. Furthermore, the selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50 (CC50/EC50), provides a measure of the drug's therapeutic window. A higher SI is desirable, indicating that the drug is effective at concentrations far below those that are toxic to host cells.
The following tables summarize the available in vitro antiviral data for this compound, its analogues, and a selection of FDA-approved antiviral drugs.
Table 1: Anti-Hepatitis B Virus (HBV) Activity
| Compound | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | HepG2.2.15 | 1.0 | >20 | >20 |
| This compound analogue 5-4-2 | HepG2.2.15 | 0.08 | >10 | >125 |
| This compound analogue 8-1 | HepG2.2.15 | 0.1 | >25 | >250 |
| Lamivudine | HepG2.2.15 | 0.006 - 0.31 | >100 | >322 |
| Entecavir | HepG2.2.15 | 0.00375 - 0.0053 | >30 | >5660 |
| Tenofovir | HepG2 | 0.02 - 1.1 | >1000 | >909 |
Data for comparator drugs sourced from multiple studies and may show variability based on experimental conditions.[3][4][5]
Table 2: Activity Against Other Viruses
| Virus | Compound | Cell Line | EC50 / IC50 (µM) |
| HCV | This compound analogue 5-4-2 | Replicon | 1.0 (IC50) |
| Sofosbuvir | Replicon | 0.04 - 0.11 | |
| HSV-1 | This compound analogue 12 | HFF | 0.15 |
| This compound analogue 18 | HFF | 0.29 | |
| Acyclovir | Vero | 0.125 - 0.8 | |
| HSV-2 | This compound analogue 12 | HFF | <0.1 |
| This compound analogue 18 | HFF | 0.16 | |
| Acyclovir | Vero | 0.215 - 2.2 | |
| CMV | This compound analogue 12 | HFF | 0.45 |
| Ganciclovir | MRC-5 | 0.6 - 7.0 | |
| EBV | This compound analogue 12 | P3HR-1 | 9.0 |
| HIV | This compound analogue 28 | MT-4 | 2.7 |
| This compound analogue 42 | MT-4 | 2.5 | |
| Zidovudine (AZT) | MT-4 | 0.0004 - 0.002 |
Data for this compound analogues and comparator drugs sourced from multiple studies.
Experimental Protocols
The in vitro antiviral activity of this compound and its analogues has been primarily evaluated using established cell culture-based assays. The following are generalized protocols representative of the methodologies cited in the literature.
Anti-HBV Activity Assay in HepG2.2.15 Cells
-
Cell Culture: The HepG2.2.15 cell line, which stably expresses the HBV genome, is cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds (e.g., this compound, Lamivudine).
-
Incubation: The treated cells are incubated for a defined period (e.g., 6-9 days), with the medium and drug being replenished every few days.
-
Quantification of Viral Replication: The supernatant is collected to measure the amount of extracellular HBV DNA using quantitative real-time PCR (qPCR). Intracellular viral DNA and RNA can also be extracted from the cells and quantified. The levels of viral antigens (HBsAg and HBeAg) in the supernatant can be measured by ELISA.
-
Cytotoxicity Assay: The viability of the cells after drug treatment is assessed using assays such as the MTT or MTS assay to determine the CC50 value.
Plaque Reduction Assay for HSV
-
Cell Seeding: A monolayer of a susceptible cell line, such as Vero (monkey kidney epithelial) cells, is prepared in multi-well plates.
-
Virus Infection: The cell monolayer is infected with a known amount of HSV.
-
Drug Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing different concentrations of the antiviral drug.
-
Plaque Formation: The plates are incubated for 2-3 days to allow for the formation of viral plaques (localized areas of cell death).
-
Quantification: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques is counted. The EC50 is the drug concentration that reduces the number of plaques by 50% compared to the virus control.
-
Cytotoxicity Assay: A parallel assay is performed on uninfected cells to determine the CC50 of the compound.
Mechanism of Action: Interference with Host Transcription
This compound's anti-HBV mechanism is distinct from that of nucleoside/nucleotide analogues which target the viral polymerase. Instead, this compound appears to suppress HBV gene expression and replication by modulating the host's transcriptional machinery. Studies have shown that this compound decreases the DNA-binding activity of several host transcription factors, including peroxisome proliferator-activated receptors (PPARs), hepatocyte nuclear factors (HNFs), and Sp1, to the HBV core promoter and enhancer regions. This interference disrupts the transcription of viral genes, leading to a reduction in viral RNA, proteins, and ultimately, new viral particles.
Caption: Proposed mechanism of this compound's anti-HBV action.
Experimental Workflow for In Vitro Antiviral Screening
The process of evaluating a compound's in vitro antiviral activity follows a structured workflow designed to determine its efficacy and safety profile at the cellular level.
Caption: Generalized workflow for in vitro antiviral drug screening.
Conclusion and Future Directions
The available in vitro data strongly suggest that this compound and its analogues are promising broad-spectrum antiviral agents, with particularly noteworthy activity against HBV. Their unique mechanism of action, targeting host transcription factors rather than viral enzymes, could be advantageous in overcoming drug resistance issues associated with current therapies.
However, the complete absence of in vivo studies is a major impediment to the further development of this compound as a therapeutic agent. Future research must prioritize the evaluation of its efficacy, safety, and pharmacokinetic profile in relevant animal models of viral infection. Such studies are crucial to validate the in vitro findings and to determine if the considerable promise of this compound can be translated into a clinical reality. Comparative in vivo studies against standard-of-care drugs will be the ultimate test of its therapeutic potential.
References
- 1. Synthesis and antiviral activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Efficacy of Entecavir (BMS-200475) in a Duck Model of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Helioxanthin and Its Derivatives: Antiviral and Cellular Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helioxanthin, a naturally occurring lignan, has garnered significant interest for its diverse biological activities, including potent antiviral and anticancer properties.[1] While the influence of glycosylation on the bioactivity of natural products is a subject of extensive research, providing enhanced solubility and altered pharmacokinetic profiles, the scientific literature currently lacks specific data on this compound glycosides.[2][3][4] Consequently, this guide presents a comparative study of this compound and its well-documented synthetic analogues.
This document provides a comprehensive overview of the comparative biological performance of this compound and its derivatives, supported by available experimental data. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways implicated in the action of these compounds are visualized to aid in understanding their mechanisms of action.
Comparative Biological Activities
The primary focus of research on this compound and its analogues has been in the realm of antiviral drug discovery. Several derivatives have been synthesized and evaluated for their efficacy against a range of viruses, most notably Hepatitis B Virus (HBV). The following table summarizes the 50% effective concentration (EC50) values for this compound and some of its potent analogues.
| Compound | Virus | EC50 (µM) | Reference |
| This compound | HBV | 1.0 | [5] |
| Analogue 12 | HBV | 0.8 | |
| HSV-1 | 0.15 | ||
| HSV-2 | < 0.1 | ||
| EBV | 9.0 | ||
| CMV | 0.45 | ||
| Lactam Derivative 18 | HBV | 0.08 | |
| HCV | 55% inhibition at 1.0 µM | ||
| HSV-1 | 0.29 | ||
| HSV-2 | 0.16 | ||
| Cyclic Hydrazide 28 | HBV | 0.03 | |
| HIV | 2.7 | ||
| Brominated Hydrazide 42 | HIV | 2.5 |
Table 1: Comparative in vitro antiviral activities of this compound and its analogues. Lower EC50 values indicate higher potency.
In addition to antiviral effects, a this compound derivative, referred to as TH, has been investigated for its role in bone metabolism. This compound was found to suppress the differentiation of osteoclasts, the cells responsible for bone resorption.
| Compound | Assay | Effect | Reference |
| TH | Osteoclast Differentiation | Dose-dependent suppression | |
| cGMP-degrading PDE activity | Inhibition | ||
| Nitric Oxide (NO) Production | Promotion |
Table 2: Biological activities of the this compound derivative TH in bone metabolism.
Signaling Pathway Visualizations
The biological effects of this compound and its derivatives are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Figure 1: this compound's inhibition of the EGFR/ERK signaling pathway in cancer cells.
Figure 2: Mechanism of osteoclast suppression by a this compound derivative (TH).
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to evaluate the biological activities of this compound and its derivatives.
Antiviral Activity Assay (Hepatitis B Virus)
Objective: To determine the 50% effective concentration (EC50) of a compound against HBV replication.
Methodology:
-
Cell Culture: Human hepatoma cells that support HBV replication (e.g., HepG2.2.15 cells) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418) at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compounds (this compound or its analogues) for a specified period (e.g., 6-8 days). A known antiviral agent (e.g., lamivudine) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Quantification of Viral Replication:
-
HBV DNA: Supernatants are collected, and encapsidated HBV DNA is quantified using real-time PCR.
-
HBV Antigens: Levels of secreted HBsAg and HBeAg in the culture supernatants are quantified by ELISA.
-
-
Cytotoxicity Assay: A parallel assay (e.g., MTT or CellTiter-Glo) is performed to assess the cytotoxicity of the compounds on the host cells.
-
Data Analysis: The EC50 value is calculated as the compound concentration that reduces HBV DNA or antigen levels by 50% compared to the vehicle control. The 50% cytotoxic concentration (CC50) is also determined. The selectivity index (SI) is calculated as CC50/EC50.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of a compound on cell viability.
Methodology:
-
Cell Seeding: Cells (e.g., HepG2.2.15 or oral squamous cell carcinoma cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are incubated for a defined period (e.g., 24-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The CC50 value is determined from the dose-response curve.
Osteoclast Differentiation Assay
Objective: To evaluate the effect of a compound on the formation of bone-resorbing osteoclasts.
Methodology:
-
Cell Isolation: Bone marrow cells are harvested from the femurs and tibias of mice and cultured in α-MEM with 10% FBS and M-CSF to generate bone marrow-derived macrophages (BMMs).
-
Induction of Differentiation: BMMs are cultured in the presence of M-CSF and RANKL to induce differentiation into osteoclasts. Test compounds (e.g., this compound derivative TH) are added at various concentrations.
-
Culture Maintenance: The culture medium with the respective treatments is replaced every 2-3 days.
-
TRAP Staining: After 5-7 days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are identified as osteoclasts and counted under a microscope.
-
Data Analysis: The number of osteoclasts in the treated groups is compared to the untreated control group to determine the inhibitory effect of the compound.
Conclusion
The available data strongly suggest that this compound and its synthetic analogues are a promising class of compounds with significant therapeutic potential, particularly as antiviral agents. Modifications to the this compound scaffold have led to derivatives with substantially enhanced potency against a broad spectrum of viruses. Furthermore, the discovery of a derivative with activity in bone metabolism highlights the diverse biological effects of this chemical class.
While the role of glycosylation on this compound's properties remains to be explored, future research into this compound glycosides could unveil compounds with improved pharmacological profiles, such as enhanced solubility, bioavailability, and target specificity. The experimental frameworks provided in this guide offer a basis for the continued investigation and development of this compound-based therapeutics.
References
A Comparative Guide to the Anti-Cancer Properties of Xanthophyll Carotenoids
An Objective Analysis of Astaxanthin, Fucoxanthin, and Lutein
Introduction
Initial research into the anti-cancer properties of Helioxanthin, a specific xanthophyll, yielded limited publicly available data directly pertaining to its efficacy against cancer cell lines. However, the broader class of xanthophyll carotenoids, to which this compound belongs, has been the subject of extensive research, revealing significant anti-neoplastic potential. This guide, therefore, pivots to provide a comparative analysis of three well-studied xanthophylls: Astaxanthin, Fucoxanthin, and Lutein. The aim is to offer researchers, scientists, and drug development professionals a comprehensive overview of their anti-cancer activities, supported by experimental data and detailed methodologies. This comparative approach will illuminate the differential and overlapping mechanisms of these compounds, thereby aiding in the evaluation of their therapeutic potential.
Quantitative Comparison of Anti-Cancer Activity
The following tables summarize the in vitro cytotoxic effects of Astaxanthin, Fucoxanthin, and Lutein across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits 50% of cell growth or viability.
Table 1: IC50 Values of Astaxanthin in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| CBRH-7919 | Human Hepatoma | 24 | 39 | [1] |
| K562 | Human Leukemia | Not Specified | >10 (most effective of 4 carotenoids at 5 & 10 µM) | [1] |
| HCT-116 | Human Colon Cancer | 24 - 72 | 4 - 16 | [2] |
| HT-29 | Human Colon Cancer | Not Specified | Not Specified (viability decreased with nanoemulsions) | [2] |
| AGS | Human Gastric Adenocarcinoma | Not Specified | Not significantly affected in one study, decreased with nanoemulsions in another | [2] |
| KATO-III | Human Gastric Carcinoma | Not Specified | Dose-dependent decrease | |
| SNU-1 | Human Gastric Carcinoma | Not Specified | Dose-dependent decrease | |
| MDA-MB-231 | Human Breast Cancer | Not Specified | 84 (nanoparticles) | |
| MCF-7 | Human Breast Cancer | Not Specified | 33,000 | |
| SCC131 | Oral Squamous Carcinoma | 24 | 700 | |
| SCC4 | Oral Squamous Carcinoma | 24 | 720 |
Table 2: IC50 Values of Fucoxanthin in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| FaDu | Human Pharyngeal Squamous Cell Carcinoma | 24 | 17.91 (µg/mL) | |
| FaDu | Human Pharyngeal Squamous Cell Carcinoma | 48 | 6.21 (µg/mL) | |
| Detroit 562 | Human Pharyngeal Squamous Cell Carcinoma | 24 | 18.58 (µg/mL) | |
| Detroit 562 | Human Pharyngeal Squamous Cell Carcinoma | 48 | 6.55 (µg/mL) | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 7 ± 2.21 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 72 | 3 ± 0.37 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 48 | 7 ± 2.27 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 72 | 3 ± 0.31 | |
| PC-3 | Human Prostate Cancer | 72 | <20 | |
| DU 145 | Human Prostate Cancer | 72 | <20 | |
| LNCaP | Human Prostate Cancer | 72 | <20 | |
| HCT116 | Human Colon Cancer | Not Specified | 5 |
Table 3: IC50 Values of Lutein in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 (µg/mL) | Reference |
| HCT116 | Human Colon Cancer | Not Specified | 21.02 ± 0.85 | |
| A549 | Human Non-Small-Cell Lung Cancer | Not Specified | Not specified, but inhibits growth | |
| HCC827 | Human Non-Small-Cell Lung Cancer | Not Specified | Not specified, but inhibits growth | |
| MCF-7 | Human Breast Cancer | Not Specified | More susceptible than MDA-MB-231 | |
| MDA-MB-231 | Human Breast Cancer | Not Specified | Less susceptible than MCF-7 |
Key Anti-Cancer Mechanisms and Signaling Pathways
Astaxanthin, Fucoxanthin, and Lutein exert their anti-cancer effects through a variety of molecular mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.
Astaxanthin
Astaxanthin has been shown to influence multiple signaling pathways, contributing to its anti-proliferative, pro-apoptotic, and anti-invasive properties. Key targeted pathways include:
-
PI3K/Akt Signaling Pathway: Astaxanthin can inhibit the phosphorylation of Akt, a key protein in this pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins like Bax.
-
NF-κB Signaling Pathway: By stabilizing IκB-α, Astaxanthin prevents the nuclear translocation of NF-κB p65, thereby inhibiting survival signals in cancer cells.
-
STAT3 Signaling Pathway: Astaxanthin has been observed to inhibit the JAK1/STAT3 signaling pathway, which is crucial for cell proliferation and survival.
-
MAPK/ERK Signaling Pathway: Astaxanthin can inactivate the Erk/MAPK pathway, which is involved in cell proliferation and invasion.
Fucoxanthin
Fucoxanthin induces apoptosis and inhibits cancer cell proliferation through several key pathways:
-
PI3K/Akt/NF-κB Signaling Pathway: Fucoxanthin has been shown to inhibit the activation of the PI3K/Akt pathway, which in turn suppresses the nuclear translocation of NF-κB, a key regulator of inflammation and cell survival.
-
Caspase-Mediated Apoptosis: Fucoxanthin activates both the intrinsic and extrinsic apoptosis pathways. It can induce the cleavage of caspase-8, caspase-9, and the executioner caspase-3, leading to PARP cleavage and ultimately, apoptosis. This is often associated with the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.
-
MAPK Signaling Pathway: Fucoxanthin can modulate the MAPK pathway, including the inhibition of ERK, which is involved in cell proliferation.
Lutein
Lutein's anti-cancer activity is significantly associated with its ability to induce apoptosis and inhibit cell proliferation, primarily through the following pathway:
-
PI3K/Akt/mTOR Signaling Pathway: Lutein has been demonstrated to inhibit the phosphorylation of PI3K and its downstream targets, Akt and mTOR. This inhibition leads to the downregulation of proteins involved in cell cycle progression, such as cyclin D1, and promotes apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are standardized protocols for assays commonly used to evaluate the anti-cancer properties of carotenoids.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well plates
-
Carotenoid stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the carotenoid in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the carotenoid or the vehicle control (medium with the same concentration of solvent used for the stock solution). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest approximately 1 x 10^6 cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-cancer properties of a test compound.
Conclusion
Astaxanthin, Fucoxanthin, and Lutein, all members of the xanthophyll family of carotenoids, demonstrate significant anti-cancer properties through various mechanisms. While they share some common targets, such as the PI3K/Akt pathway, they also exhibit distinct molecular activities. Astaxanthin appears to have a broad range of action, affecting multiple key signaling pathways including NF-κB and STAT3. Fucoxanthin is a potent inducer of caspase-mediated apoptosis. Lutein's effects are strongly linked to the inhibition of the PI3K/Akt/mTOR pathway.
The quantitative data presented herein, while not exhaustive, provides a basis for comparing the cytotoxic potential of these compounds across different cancer types. It is important to note that the efficacy of these carotenoids can be influenced by factors such as the specific cancer cell line, the concentration and duration of treatment, and the delivery method (e.g., use of nanoparticles).
The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate further research and validation of the anti-cancer properties of these and other related compounds. Future studies should focus on in vivo models and clinical trials to fully elucidate the therapeutic potential of these promising natural products in the fight against cancer.
References
A Comparative Analysis of the Antiviral Efficacy of Novantiviral X Against Diverse Viral Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of Novantiviral X, a broad-spectrum antiviral agent, against representative strains of Influenza A virus and SARS-CoV-2. The performance of Novantiviral X is benchmarked against established antiviral compounds, with supporting data from cell-based assays. Detailed experimental protocols and mechanistic pathways are provided to facilitate the interpretation and replication of these findings.
Quantitative Efficacy and Cytotoxicity Data
The antiviral activity of Novantiviral X was evaluated in vitro to determine its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). These metrics are crucial for assessing the potency and therapeutic window of an antiviral compound. The data presented below is a summary of findings from various in vitro studies.
Table 1: In Vitro Efficacy of Novantiviral X and Comparator Compounds Against Influenza A Virus (H1N1)
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Novantiviral X (Favipiravir) | A/California/07/2009 (H1N1) | MDCK | 1.9 - 7.8[1] | >400[2] | >51.3 - 210.5 |
| Oseltamivir | A/California/07/2009 (H1N1) | MDCK | 0.2 - 1.1[1] | >100 | >90.9 - 500 |
| Zanamivir | A/California/07/2009 (H1N1) | MDCK | 0.02 - 0.54[1] | >100 | >185.2 - 5000 |
Table 2: In Vitro Efficacy of Novantiviral X and Comparator Compounds Against SARS-CoV-2
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Novantiviral X (Favipiravir) | SARS-CoV-2 | Vero E6 | 61.88[2] | >400 | >6.46 |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129.87 |
| Chloroquine | SARS-CoV-2 | Vero E6 | 5.47 | >100 | >18.28 |
Visualizing Mechanisms and Workflows
To elucidate the mode of action of Novantiviral X and the experimental procedures used to assess its efficacy, the following diagrams are provided.
Caption: Mechanism of action of Novantiviral X.
Caption: General workflow for in vitro antiviral efficacy testing.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide. These protocols are foundational for determining the antiviral efficacy of compounds like Novantiviral X.
This assay is considered the gold standard for quantifying infectious virus particles.
-
Objective: To determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
6-well plates
-
Influenza virus stock
-
Novantiviral X
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
-
-
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that results in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of Novantiviral X in serum-free DMEM.
-
Virus Infection: Wash the confluent cell monolayers with phosphate-buffered saline (PBS) and infect with a dilution of influenza virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add the prepared dilutions of Novantiviral X to the respective wells.
-
Overlay: Add an overlay medium (e.g., DMEM containing 0.6% agarose and trypsin) to each well. The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with a formaldehyde solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of Novantiviral X that reduces the number of plaques by 50% compared to the virus control (no compound).
-
The TCID50 assay is used to quantify the amount of virus required to infect 50% of the inoculated cell cultures.
-
Objective: To determine the antiviral activity of a compound by measuring the reduction in viral titer.
-
Materials:
-
Vero E6 cells
-
DMEM with 2% FBS
-
96-well plates
-
SARS-CoV-2 virus stock
-
Novantiviral X
-
-
Procedure:
-
Cell Seeding: Seed Vero E6 cells into 96-well plates and incubate until they reach approximately 90-100% confluency.
-
Compound and Virus Preparation: Prepare serial dilutions of Novantiviral X. Mix each compound dilution with a constant amount of SARS-CoV-2 (typically 100 TCID50). Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cells and add the compound-virus mixtures to the wells. Include a virus-only control and a cell-only control.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator.
-
Observation of Cytopathic Effect (CPE): Observe the wells daily for the presence of CPE using an inverted microscope. CPE is the structural changes in host cells that are caused by viral invasion.
-
Data Analysis: For each compound concentration, record the number of wells that show CPE. The viral titer (TCID50/mL) is calculated using the Reed-Muench method. The EC50 is the concentration of the compound that reduces the viral titer by 50%.
-
This molecular assay is used to quantify the amount of viral RNA in a sample.
-
Objective: To measure the reduction in HIV-1 RNA levels in cell culture supernatants after treatment with an antiviral compound.
-
Materials:
-
HIV-1 infected cell culture supernatant
-
RNA extraction kit
-
qRT-PCR master mix
-
Primers and probe specific to a conserved region of the HIV-1 genome (e.g., gag or LTR).
-
Reverse transcriptase
-
Real-time PCR instrument
-
-
Procedure:
-
Sample Collection: Collect the supernatant from HIV-1 infected cell cultures that have been treated with different concentrations of the antiviral compound.
-
RNA Extraction: Extract viral RNA from the supernatant samples using a commercial viral RNA extraction kit.
-
qRT-PCR Reaction Setup: Prepare a reaction mixture containing the qRT-PCR master mix, specific primers and probe, reverse transcriptase, and the extracted RNA.
-
Real-Time PCR: Perform the qRT-PCR on a real-time PCR instrument. The reaction involves a reverse transcription step to convert viral RNA to cDNA, followed by PCR amplification. The instrument measures the fluorescence signal generated during amplification in real-time.
-
Data Analysis: A standard curve is generated using known concentrations of a viral RNA standard. The viral load (RNA copies/mL) in the unknown samples is then determined by comparing their amplification curves to the standard curve. The EC50 is the compound concentration that reduces the viral RNA level by 50% compared to the untreated control.
-
References
A Head-to-Head Comparison: Helioxanthin and Lamivudine
In the landscape of antiviral drug development, a thorough comparison of novel compounds against established therapies is crucial for identifying promising new therapeutic agents. This guide provides a head-to-head comparison of Helioxanthin, a natural product analogue with broad-spectrum antiviral activity, and Lamivudine, a widely-used nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of HIV and Hepatitis B (HBV) infections.
Mechanism of Action
This compound exhibits a unique mechanism of action that differs from nucleoside analogues like Lamivudine. Instead of directly targeting viral enzymes, this compound and its derivatives have been shown to inhibit viral gene expression and replication.[1] Specifically, certain analogues of this compound can suppress HBV replication by down-regulating critical host transcription factors (HNF-3 and HNF-4) that are essential for HBV promoter activity.[2] This leads to a decrease in viral RNA, protein expression, and subsequent DNA replication.[1][2] This distinct mechanism suggests that this compound could be effective against viral strains that have developed resistance to polymerase inhibitors.[2]
Lamivudine , on the other hand, functions as a dideoxynucleoside analogue. After entering a host cell, it is phosphorylated to its active triphosphate form. This active metabolite then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for HIV) or DNA polymerase (for HBV). The incorporation of Lamivudine triphosphate results in the termination of the DNA chain, thereby halting viral replication.
Signaling Pathway and Mechanism of Action Diagrams
Caption: Mechanism of this compound in inhibiting HBV replication.
Caption: Mechanism of Lamivudine in inhibiting viral replication.
Antiviral Activity
Both this compound and Lamivudine have demonstrated potent antiviral activity, although their spectrums differ.
| Compound | Virus | EC50 (µM) | Notes |
| This compound | HBV | 1 | |
| HCV | 3 | ||
| HSV-1 | 2 | ||
| This compound Analogue (Lactam derivative 18) | HBV | 0.08 | |
| HCV | 55% inhibition at 1.0 µM | ||
| HSV-1 | 0.29 | ||
| HSV-2 | 0.16 | ||
| This compound Analogue (Cyclic hydrazide 28) | HBV | 0.03 | |
| HIV | 2.7 | ||
| Lamivudine | HIV-1 | Varies by cell line and strain | Typically in the low micromolar to nanomolar range. |
| HBV | Varies by cell line | Typically in the low micromolar to nanomolar range. |
Pharmacokinetics
| Parameter | This compound | Lamivudine |
| Bioavailability | Data not available in published literature. | ~82% in adults, ~68% in children. |
| Half-life | Data not available. | 5-7 hours (intracellularly longer). |
| Metabolism | Data not available. | Intracellular phosphorylation to active triphosphate form. |
| Excretion | Data not available. | Primarily renal. |
Clinical Data and Safety Profile
This compound is currently in the preclinical stages of development, and as such, there is no available clinical trial data in humans. Its safety profile in vivo is yet to be determined.
Lamivudine has been extensively studied in clinical trials and is approved for the treatment of HIV and HBV. When used in combination with other antiretroviral agents, Lamivudine has been shown to significantly improve surrogate markers of disease progression in adults with HIV. In patients with chronic hepatitis B, Lamivudine treatment can lead to high rates of undetectable HBV DNA.
Safety Profile of Lamivudine:
-
Common Adverse Events: Gastrointestinal disturbances are the most frequently reported side effects.
-
Less Common/Serious Adverse Events: Pancreatitis has been reported, particularly in children with advanced disease.
-
Tolerability: Generally well-tolerated in adults with CD4+ counts ≥ 100 cells/µl.
Experimental Protocols
HBV Antiviral Activity Assay (for this compound)
This protocol is based on the methods used to evaluate this compound's anti-HBV activity in HepG2.2.15 cells, which stably express HBV.
-
Cell Culture: HepG2.2.15 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound or its analogues. A known anti-HBV agent (e.g., Lamivudine) is used as a positive control.
-
Analysis of HBV DNA: After a specified incubation period (e.g., 8 days), the cell culture supernatant is collected. HBV DNA is extracted and quantified using real-time PCR. The EC50 value is calculated as the drug concentration that reduces HBV DNA levels by 50%.
-
Analysis of HBV RNA and Protein: To determine the effect on gene expression, cell lysates are collected. HBV RNA levels are measured by Northern blot or RT-qPCR, and viral protein (e.g., core protein) expression is assessed by Western blot.
-
Cytotoxicity Assay: A parallel assay (e.g., MTT assay) is performed to determine the concentration of the compound that is toxic to the cells (CC50), allowing for the calculation of the selectivity index (CC50/EC50).
HIV Reverse Transcriptase (RT) Inhibition Assay (for Lamivudine)
This protocol outlines a standard method for determining the inhibitory activity of Lamivudine against HIV-1 RT.
-
Enzyme and Substrate Preparation: Recombinant HIV-1 RT is used. A synthetic template-primer (e.g., poly(rA)-oligo(dT)) and radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs) are prepared in a reaction buffer.
-
Inhibitor Preparation: Lamivudine is first converted to its active triphosphate form (3TC-TP). Serial dilutions of 3TC-TP are prepared.
-
Reaction: The HIV-1 RT enzyme is pre-incubated with the various concentrations of 3TC-TP. The reaction is initiated by adding the template-primer and dNTPs. The reaction is allowed to proceed for a specific time at 37°C.
-
Quantification: The amount of newly synthesized DNA is quantified. For radiolabeled dNTPs, this is typically done by precipitating the DNA and measuring the incorporated radioactivity using a scintillation counter. For fluorescent methods, a plate reader is used.
-
Data Analysis: The percentage of RT inhibition is calculated for each concentration of 3TC-TP. The IC50 value (the concentration that inhibits 50% of the enzyme's activity) is determined by plotting the inhibition percentage against the log of the inhibitor concentration.
Experimental Workflow Diagram
Caption: General workflow for in vitro antiviral activity and cytotoxicity assays.
Conclusion
This compound and Lamivudine represent two distinct approaches to antiviral therapy. Lamivudine is a well-established and effective chain-terminating nucleoside analogue. This compound, a compound in earlier stages of research, offers a novel mechanism of action by targeting host factors involved in viral gene expression. This unique mechanism suggests that this compound and its analogues could be valuable for treating infections caused by viruses resistant to current therapies. Further preclinical and clinical studies are needed to fully elucidate the therapeutic potential and safety profile of this compound.
References
Assessing the Synergistic Antiviral Effects of Helioxanthin and its Analogues in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Helioxanthin and its analogues when used in combination with other drugs, focusing on their synergistic effects against viral pathogens. The information presented herein is intended to support further research and development in antiviral therapies.
Introduction to this compound
This compound is a naturally occurring lignan with demonstrated antiviral properties. Its mechanism of action, particularly against the Hepatitis B virus (HBV), is distinct from many existing antiviral drugs. Instead of directly targeting viral enzymes, this compound and its analogues modulate host cell transcription factors, leading to a reduction in viral gene expression and replication. This unique mechanism presents a compelling case for its use in combination with other antiviral agents to achieve synergistic effects, combat drug resistance, and enhance therapeutic efficacy.
Synergistic Effects of this compound Analogue 8-1 with Lamivudine
A notable example of this compound's potential in combination therapy is the observed synergistic effect of its analogue, 8-1, with the nucleoside analogue lamivudine (3TC) against the Duck Hepatitis B Virus (DHBV), a well-established model for human HBV.
Quantitative Data Summary
While detailed quantitative data from the primary study by Ying et al. (2010) is not publicly available, the research concluded that the combination of this compound analogue 8-1 and lamivudine resulted in "additional anti-DHBV activity" beyond the effects of each drug alone[1]. This suggests a synergistic or at least additive interaction. The study highlighted the potential for this combination to be more effective in reducing viral replication than monotherapy with either agent.
Table 1: Antiviral Activity of this compound Analogue 8-1 and Lamivudine against DHBV
| Drug | Target | Mechanism of Action | Observed Effect (Monotherapy) | Combined Effect with Lamivudine |
| This compound Analogue 8-1 | Host Transcription Factors (HNF-3, HNF-4) | Downregulates host transcription factors essential for HBV promoter activity, leading to decreased viral RNA, protein, and DNA synthesis. | Inhibition of DHBV DNA, RNA, and protein synthesis. | Additional anti-DHBV activity observed. |
| Lamivudine (3TC) | Viral Reverse Transcriptase (Polymerase) | A nucleoside analogue that, in its triphosphate form, competitively inhibits viral reverse transcriptase, leading to chain termination of viral DNA synthesis.[2][3][4][5] | Inhibition of DHBV DNA replication. | Enhanced reduction of DHBV replication. |
Comparative Analysis of Mechanisms
The synergistic potential of combining this compound analogue 8-1 with lamivudine stems from their distinct and complementary mechanisms of action.
-
This compound Analogue 8-1: Acts upstream by suppressing the transcription of viral genes. This reduces the overall template available for replication.
-
Lamivudine: Acts downstream by directly inhibiting the replication of the viral genome from the RNA template.
By targeting two different essential stages of the viral life cycle, the combination can create a more potent antiviral effect than either drug alone. This dual-pronged attack can also potentially reduce the likelihood of developing drug-resistant viral strains.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the synergistic effects of this compound and its analogues with other antiviral drugs.
Cell Culture and Virus
The dstet5 cell line, a chicken hepatoma cell line that can be induced to replicate Duck Hepatitis B Virus (DHBV), is a suitable model for these studies. Cells are cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. DHBV replication is induced by the removal of tetracycline from the culture medium.
Antiviral Synergy Assay (Checkerboard Assay)
-
Cell Seeding: Seed dstet5 cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Drug Preparation: Prepare serial dilutions of this compound analogue 8-1 and lamivudine.
-
Combination Treatment: Treat the cells with a matrix of drug concentrations, including each drug alone and in combination, covering a range of effective concentrations for each compound.
-
Induction of Viral Replication: Induce DHBV replication by removing tetracycline from the medium.
-
Incubation: Incubate the treated cells for a defined period (e.g., 6 days), replacing the medium with fresh drug-containing medium every 2 days.
-
Quantification of Viral DNA: After incubation, lyse the cells and extract the total DNA. Quantify the amount of extracellular DHBV DNA using quantitative real-time PCR (qPCR).
-
Data Analysis: Analyze the data using a synergy analysis program (e.g., CalcuSyn) to determine the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Western Blot Analysis for Viral Protein Expression
-
Cell Lysis: After treatment as described above, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for DHBV core protein and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of this compound's Antiviral Action
Caption: Mechanism of this compound's anti-HBV activity.
Combined Action of this compound and Lamivudine
Caption: Dual targets of this compound and Lamivudine in the HBV life cycle.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing antiviral synergy.
Conclusion
The available evidence strongly suggests that this compound and its analogues, due to their unique mechanism of action, hold significant promise for use in combination therapies against HBV and potentially other viruses. The synergistic activity with drugs like lamivudine highlights a path toward more effective antiviral regimens that could overcome drug resistance and improve patient outcomes. Further in-depth quantitative studies are warranted to fully elucidate the synergistic potential and to guide the clinical development of this compound-based combination therapies.
References
- 1. This compound analogue 8-1 inhibits duck hepatitis B virus replication in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. Dynamics of Hepatitis B Virus Resistance to Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Helioxanthin-Treated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the transcriptomic effects of Helioxanthin, a natural product with promising anti-cancer and antiviral properties. This document outlines its mechanism of action, offers a framework for comparing its transcriptomic signature to other relevant compounds, and provides detailed experimental protocols for further research.
This compound, a lignan isolated from Taiwania cryptomerioides, has demonstrated significant biological activity, including the inhibition of oral cancer cell proliferation and the suppression of Hepatitis B virus (HBV) replication.[1] Its mechanism of action involves the modulation of key cellular signaling pathways, making it a compound of interest for further investigation and drug development.
Data Presentation: Comparative Transcriptomic Analysis
While direct comparative transcriptomic studies on this compound are not yet publicly available, this section provides a synthesized comparison based on its known mechanisms of action and the transcriptomic effects of well-characterized drugs targeting similar pathways. This table serves as a predictive framework for researchers investigating the transcriptomic landscape of this compound-treated cells. The comparison is made with Gefitinib, an EGFR inhibitor, and Celecoxib, a COX-2 inhibitor.
| Target Pathway/Process | This compound (Predicted Effects) | Gefitinib (Observed Effects) | Celecoxib (Observed Effects) |
| EGFR Signaling Pathway | Downregulation of downstream targets (e.g., ERK, c-fos).[1] | Significant changes in the transcription of genes involved in TNFA signaling, androgen/estrogen response, and the p53 pathway in resistant cells.[1] | Not a primary target. |
| Cell Cycle Regulation | Induction of G2/M phase arrest.[1] Upregulation of p27. | In resistant cells, a large number of genes (over 20%) show differential expression, indicating a major shift in the transcriptional program.[2] | In colorectal adenocarcinoma, pre-treatment is associated with gene expression changes suggesting diminished cellular proliferation. |
| Inflammation (COX-2 Pathway) | Inhibition of COX-2. | Not a primary target. | Alters the expression of genes involved in cellular lipid and glutathione metabolism. In breast cancer cells, it can suppress migration and invasion. |
| HBV Replication | Suppression of HBV gene expression by interfering with host transcriptional machinery. | Not applicable. | Not applicable. |
Experimental Protocols
This section provides a detailed methodology for conducting a comparative transcriptomic analysis of cells treated with this compound or other small molecules using RNA sequencing (RNA-seq).
Protocol: RNA Sequencing of Cultured Cells Treated with Small Molecule Inhibitors
1. Cell Culture and Treatment:
-
Plate the desired cancer cell line (e.g., oral squamous cell carcinoma cells) in 6-well plates at a density of 1.5 x 10^5 cells/well and culture overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the culture medium to achieve the desired final concentrations. A vehicle control (medium with the same final concentration of DMSO) must be included.
-
Replace the culture medium with the medium containing this compound or the vehicle control. Incubate for the desired treatment duration (e.g., 24-48 hours).
2. RNA Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value of ≥ 8 is recommended for RNA-seq.
3. Library Preparation and Sequencing:
-
Use a commercial RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) following the manufacturer's instructions.
-
Typically, this involves:
-
mRNA enrichment using oligo(dT) magnetic beads.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
Adenylation of 3' ends.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Assess the quality and quantity of the prepared library using a bioanalyzer.
-
Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between this compound-treated and control samples.
-
Pathway and Functional Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify the biological pathways and functions that are enriched in the list of differentially expressed genes.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its transcriptomic analysis.
References
- 1. Transcriptome Profiling of Acquired Gefitinib Resistant Lung Cancer Cells Reveals Dramatically Changed Transcription Programs and New Treatment Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Transcriptome Profiling of Acquired Gefitinib Resistant Lung Cancer Cells Reveals Dramatically Changed Transcription Programs and New Treatment Targets [frontiersin.org]
Safety Operating Guide
Helioxanthin: A Guide to Safe Disposal in a Laboratory Setting
For Immediate Reference: Treat Helioxanthin as a hazardous chemical of unknown toxicity. The absence of a specific Safety Data Sheet (SDS) necessitates stringent adherence to general hazardous waste disposal protocols.
This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a lignan compound with antiviral and antineoplastic properties. Given the lack of specific safety and disposal information for this compound, a precautionary approach is mandatory to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect from potential splashes.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood. If there is a risk of generating dust, a respirator may be necessary.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following table includes data for 1,3-Benzodioxole, a key structural component of this compound. This information should be used as a preliminary reference for understanding potential hazards, and it is imperative to handle this compound with the assumption that it may have similar or greater hazards.
| Property | Value (for 1,3-Benzodioxole) |
| Molecular Formula | C7H6O2 |
| Molecular Weight | 122.12 g/mol |
| Oral LD50 (rat) | 580 mg/kg[1] |
| Oral LD50 (mouse) | 1220 mg/kg[1] |
| Incompatibilities | Strong oxidizing agents, acids[2][3] |
| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide[2] |
Note: The toxicological properties of this compound itself have not been fully investigated. Therefore, it must be handled with the utmost care.
Step-by-Step Disposal Procedure
The disposal of this compound waste must comply with local, state, and federal regulations for hazardous waste.
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous chemical waste.
-
Maintain separate waste streams for solid and liquid this compound waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Segregate this compound waste from incompatible chemicals, particularly strong oxidizing agents and acids.
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect unused or surplus solid this compound in a clearly labeled, sealable container.
-
Contaminated materials such as gloves, weighing paper, and pipette tips should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container.
-
The container must be kept closed except when adding waste.
-
-
Container Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including "this compound" and any solvents present, with their approximate concentrations.
-
The date of waste accumulation should also be clearly marked on the label.
-
3. Decontamination of Labware:
-
Glassware and other reusable equipment that have come into contact with this compound should be decontaminated.
-
Triple-rinse the equipment with a suitable solvent (e.g., ethanol or acetone) capable of dissolving this compound.
-
Collect the rinsate as hazardous liquid waste.
-
After the solvent rinse, wash with soap and water.
4. Storage of Hazardous Waste:
-
Store this compound waste in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the storage area is well-ventilated and away from heat sources or ignition.
-
Secondary containment should be used to prevent spills.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound waste down the drain or in regular trash.
Experimental Protocols
While this document focuses on disposal, it is important to note that any experimental protocol involving this compound should be preceded by a thorough risk assessment. Given the lack of specific toxicity data, all manipulations should be performed in a manner that minimizes the potential for exposure.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Helioxanthin
Disclaimer: This document provides essential safety and logistical information for handling the novel investigational compound, Helioxanthin. As this compound is a new chemical entity, this guidance is based on preliminary data and best practices for handling potent, cytotoxic compounds. A compound-specific risk assessment should be completed before any handling occurs.
This compound is a potent, light-sensitive cytotoxic agent currently under investigation for its therapeutic potential. Due to its hazardous properties, strict adherence to the following safety protocols is mandatory to minimize exposure risk to laboratory personnel and the environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to prevent exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or dust generation, such as weighing or reconstituting the solid compound. Hoods or full-facepieces can offer high protection factors.[1] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters for lower-risk activities. A proper fit test is mandatory before use.[2] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[2] |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust.[2] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing for low-concentration solution handling. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection against splashes.[2] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational Plan
A systematic approach is crucial for safely handling this compound. The following step-by-step plan outlines the key phases of handling.
1. Preparation and Pre-Handling:
-
Designated Area: All work with this compound must be conducted in a designated area with restricted access, such as a certified Class II Biological Safety Cabinet (BSC) or a containment glove box. The area should be maintained under negative pressure.
-
Spill Kit: Ensure a clearly labeled cytotoxic spill kit is readily accessible in all areas where this compound is handled.
-
Decontamination Solution: Prepare a fresh decontamination solution (e.g., 10% sodium hypochlorite) before starting work.
-
PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling zone.
2. Handling Procedures:
-
Weighing: Weigh solid this compound in a containment system (e.g., glove box or ventilated balance enclosure).
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. Keep containers covered as much as possible.
-
Transport: Transport this compound, whether in solid or solution form, in a sealed, labeled, and shatter-proof secondary container.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with the prepared decontamination solution.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
Spill Management Protocol
In the event of a spill, immediately alert others in the area and follow these steps:
-
Evacuate and Secure: Evacuate non-essential personnel and secure the area to prevent entry.
-
Don PPE: The cleanup team must don appropriate PPE, including respiratory protection.
-
Contain the Spill:
-
Liquid Spill: Cover the spill with absorbent pads from the cytotoxic spill kit, working from the outside in.
-
Solid Spill: Gently cover the powder with dampened absorbent pads to avoid generating dust.
-
-
Clean the Area:
-
Carefully collect all contaminated materials and place them in a designated cytotoxic waste bag.
-
Clean the spill area with a decontamination solution, followed by a rinse with purified water.
-
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic hazardous waste.
-
Report: Document the spill and the cleanup procedure according to your institution's policies.
Disposal Plan
All waste contaminated with this compound is considered cytotoxic and must be disposed of according to institutional and local regulations.
-
Waste Segregation: Segregate this compound waste from other waste streams.
-
Containers:
-
Sharps: All needles, syringes, and other sharps must be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.
-
Solid Waste: Contaminated PPE, labware, and other solid materials should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container (often yellow with a purple lid or appropriately marked).
-
Liquid Waste: Collect liquid waste in a sealed, shatter-proof container that is clearly labeled as "Cytotoxic Liquid Waste: this compound."
-
-
Final Disposal: All cytotoxic waste must be handled by a certified hazardous waste transporter and disposed of via high-temperature incineration or chemical neutralization.
Visualizations
Caption: Workflow for the Safe Handling of this compound.
Caption: Hypothetical this compound-Induced Apoptotic Signaling Pathway.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
